molecular formula C17H19N3O3S B1671258 Esomeprazole CAS No. 119141-88-7

Esomeprazole

Cat. No.: B1671258
CAS No.: 119141-88-7
M. Wt: 345.4 g/mol
InChI Key: SUBDBMMJDZJVOS-DEOSSOPVSA-N
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Description

Esomeprazole is a potent, proton pump inhibitor (PPI) extensively utilized in biochemical and pharmacological research. Its primary mechanism of action involves the targeted and irreversible inhibition of the H+/K+ ATPase enzyme located in the gastric parietal cell, thereby suppressing gastric acid secretion . This makes it a critical compound for studying acid-related gastrointestinal disorders, including gastroesophageal reflux disease (GERD) and peptic ulcers . As the S-isomer of omeprazole, this compound offers a distinct pharmacokinetic profile for investigation, characterized by higher bioavailability and a longer half-life of 1-1.5 hours, which contributes to a prolonged duration of acid suppression . Beyond its classic anti-secretory role, research into this compound has expanded into novel areas. Studies indicate it modulates key inflammatory and oxidative stress pathways, including the inactivation of p38 MAPK and NF-κB signaling, leading to reduced levels of pro-inflammatory cytokines . Its effects on cellular signaling are also under exploration in oncology and fibrosis research, where it has been shown to inhibit pathways like PI3K/AKT and block Smad2/3 phosphorylation . This compound is primarily metabolized by the hepatic cytochrome P450 system, specifically the CYP2C19 isoenzyme, making it a relevant tool for pharmacogenomic studies and drug-drug interaction research, as genetic variation in this enzyme can significantly influence metabolic rates . This product is provided as a high-purity chemical reagent for laboratory research applications. It is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
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InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SUBDBMMJDZJVOS-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
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Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
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Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4044292
Record name Esomeprazole
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Molecular Weight

345.4 g/mol
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Physical Description

Solid
Record name Esomeprazole
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Solubility

Very slightly soluble in water
Record name Esomeprazole
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CAS No.

119141-88-7
Record name (-)-Omeprazole
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Record name ESOMEPRAZOLE
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Record name Esomeprazole
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Esomeprazole's Mechanism of Action on Gastric Parietal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) that effectively reduces gastric acid secretion. It is widely used in the treatment of acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers. This guide provides an in-depth technical overview of the molecular mechanism by which this compound targets and inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, intended for researchers, scientists, and drug development professionals.

The Gastric Parietal Cell and the H+/K+-ATPase

Gastric acid secretion is the primary function of parietal cells, located in the oxyntic glands of the stomach lining. The key player in this process is the H+/K+-ATPase, a membrane-bound protein that actively transports H+ ions from the parietal cell cytoplasm into the gastric lumen in exchange for K+ ions. This process is the final step in gastric acid secretion and is regulated by various signaling pathways, including those stimulated by histamine, gastrin, and acetylcholine.

Molecular Mechanism of Action of this compound

This compound itself is not the active inhibitor. It is a prodrug that requires activation in the acidic environment of the parietal cell's secretory canaliculus.

  • Absorption and Accumulation: After oral administration, this compound is absorbed into the systemic circulation as a weak base. Due to its pKa of approximately 4.0, it freely crosses cell membranes and accumulates in the highly acidic secretory canaliculi of the stimulated parietal cells.

  • Acid-Catalyzed Activation: In this acidic compartment, this compound undergoes a two-step, acid-catalyzed conversion. First, it is protonated, and then it is rapidly transformed into a reactive tetracyclic sulfenamide cation.

  • Covalent Binding to the H+/K+-ATPase: The activated sulfenamide form of this compound is highly reactive and forms a covalent disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+-ATPase. The primary target is the cysteine at position 813 (Cys813) on the luminal surface of the proton pump. Other cysteine residues, such as Cys822, may also be involved.

  • Irreversible Inhibition: This covalent binding locks the H+/K+-ATPase in an inactive conformation, irreversibly inhibiting its ability to pump H+ ions. The inhibition is dose-dependent and lasts for more than 24 hours. Restoration of acid secretion requires the synthesis of new H+/K+-ATPase molecules.

Signaling Pathway for H+/K+-ATPase Activation and this compound Inhibition

G cluster_ParietalCell Parietal Cell cluster_Canaliculus Secretory Canaliculus (Acidic) H2R Histamine H2 Receptor AC Adenylyl Cyclase H2R->AC + CCK2R Gastrin CCK2 Receptor PLC Phospholipase C CCK2R->PLC + M3R Acetylcholine M3 Receptor M3R->PLC + cAMP cAMP AC->cAMP + PKA Protein Kinase A cAMP->PKA + HK_ATPase_inactive H+/K+-ATPase (Inactive) PKA->HK_ATPase_inactive IP3 IP3 PLC->IP3 + Ca2 Ca2+ IP3->Ca2 + PKC Protein Kinase C Ca2->PKC + PKC->HK_ATPase_inactive HK_ATPase_active H+/K+-ATPase (Active) HK_ATPase_inactive->HK_ATPase_active Activation H_ion H+ HK_ATPase_active->H_ion H+ out Esomeprazole_prodrug This compound (Prodrug) Esomeprazole_active Sulfenamide Cation (Active) Esomeprazole_prodrug->Esomeprazole_active Protonation Esomeprazole_active->HK_ATPase_active Covalent Binding (Irreversible Inhibition) K_ion K+ K_ion->HK_ATPase_active K+ in Histamine Histamine Histamine->H2R Gastrin Gastrin Gastrin->CCK2R Acetylcholine Acetylcholine Acetylcholine->M3R

Caption: Signaling pathways in the parietal cell leading to H+/K+-ATPase activation and its irreversible inhibition by this compound.

Quantitative Data

The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies.

ParameterSpeciesPreparationValueReference
IC50 for H+/K+-ATPase Inhibition DogGastric Microsomes0.17 µMGedda et al., 1999
RabbitGastric Glands0.5 µMAndersson & Carlsson, 2005
pD2 for Inhibition of Acid Secretion RabbitIsolated Gastric Glands6.0 ± 0.1Lindberg et al., 1986
RatStomach in vivo6.9 ± 0.1Lindberg et al., 1986

Experimental Protocols

Isolation of Rabbit Gastric Glands and Measurement of Acid Secretion

This method is used to assess the direct effect of compounds on acid secretion in an ex vivo setting.

Methodology:

  • Gland Isolation:

    • A male New Zealand White rabbit is euthanized.

    • The stomach is removed, and the fundic mucosa is scraped and minced.

    • The minced mucosa is incubated with collagenase (e.g., Type I at 1 mg/mL) in a buffered salt solution (e.g., Hanks' balanced salt solution) with gentle shaking for 30-60 minutes at 37°C.

    • The digest is filtered through a nylon mesh to remove undigested tissue, and the glands are washed by centrifugation.

  • Measurement of Acid Secretion (Aminopyrine Accumulation):

    • The isolated gastric glands are incubated in a buffer containing [14C]aminopyrine, a weak base that accumulates in acidic spaces.

    • The glands are stimulated with secretagogues such as histamine and isobutylmethylxanthine (IBMX).

    • This compound (or other inhibitors) is added at various concentrations.

    • After incubation (e.g., 30 minutes at 37°C), the glands are pelleted by centrifugation.

    • The radioactivity in the supernatant and the pellet is measured by liquid scintillation counting.

    • The ratio of aminopyrine concentration in the glands to that in the medium is calculated as an index of acid secretion.

In Vitro Assay of H+/K+-ATPase Activity

This assay directly measures the enzymatic activity of the proton pump in isolated membrane fractions.

Methodology:

  • Preparation of Gastric Microsomes:

    • Hog or rabbit stomachs are used to prepare enriched H+/K+-ATPase vesicles (microsomes) through a series of homogenizations and differential centrifugations.

  • ATPase Activity Assay:

    • The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi).

    • The reaction mixture contains the gastric microsomes, ATP, Mg2+, and K+.

    • This compound, pre-activated at a low pH (e.g., pH 1.0), is added to the reaction mixture at various concentrations.

    • The reaction is initiated by adding ATP and incubated at 37°C for a specific time (e.g., 10-20 minutes).

    • The reaction is stopped by adding a reagent like trichloroacetic acid.

    • The amount of Pi released is determined colorimetrically (e.g., using the Fiske-Subbarow method).

    • The H+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the absence of K+.

Experimental Workflow: In Vitro H+/K+-ATPase Inhibition Assay

G cluster_Preparation Preparation cluster_Activation Inhibitor Activation cluster_Assay Enzymatic Assay cluster_Analysis Data Analysis A1 Isolate Gastric Mucosa (e.g., from hog stomach) A2 Homogenize and Centrifuge A1->A2 A3 Collect Microsomal Fraction (Enriched in H+/K+-ATPase) A2->A3 C1 Prepare reaction mixture: Microsomes, Buffers, Mg2+, K+ A3->C1 B1 Prepare this compound Solutions B2 Incubate at low pH (e.g., pH 1.0) to form sulfenamide B1->B2 C2 Add activated this compound at varying concentrations B2->C2 C1->C2 C3 Initiate reaction with ATP Incubate at 37°C C2->C3 C4 Stop reaction C3->C4 D1 Measure Inorganic Phosphate (Pi) (Colorimetric method) C4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 value D2->D3

Caption: Workflow for determining the IC50 of this compound on H+/K+-ATPase activity in vitro.

Conclusion

This compound's mechanism of action is a highly specific, targeted process that relies on the unique acidic environment of the gastric parietal cell's secretory canaliculus. Its conversion to a reactive sulfenamide cation and subsequent covalent, irreversible binding to the H+/K+-ATPase ensures potent and long-lasting inhibition of gastric acid secretion. Understanding these molecular details and the experimental methodologies used to elucidate them is crucial for the ongoing research and development of acid-suppressive therapies.

The Chiral Switch: A Technical Guide to the Discovery and Synthesis of Esomeprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esomeprazole, the (S)-enantiomer of omeprazole, represents a successful application of the "chiral switch" concept in drug development. This strategic evolution from a racemic mixture to a single enantiomer was driven by the distinct metabolic properties of the individual isomers, leading to a more favorable pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of the discovery, stereoselective synthesis, and pharmacological advantages of this compound. It details the experimental protocols for its asymmetric synthesis and chiral separation, presents comparative quantitative data, and visualizes the core chemical and biological pathways involved.

Introduction: The Rationale for a Chiral Switch

Omeprazole, a proton pump inhibitor (PPI), was the standard for treating acid-related gastrointestinal disorders. However, as a racemic mixture of (S)- and (R)-enantiomers, its clinical efficacy was subject to inter-individual variability.[1][2] This variability is primarily due to the stereoselective metabolism of the enantiomers by the cytochrome P450 enzymes, particularly CYP2C19. The (S)-isomer, this compound, is metabolized more slowly than the (R)-isomer, resulting in a higher bioavailability and more consistent plasma concentrations.[3][4] This improved pharmacokinetic profile leads to more effective and predictable inhibition of the gastric H+/K+-ATPase, the final step in gastric acid production.[5] The development of this compound as a single-isomer drug was thus a deliberate effort to enhance the therapeutic benefits observed with its racemic predecessor.[1]

Asymmetric Synthesis of this compound

The cornerstone of this compound production is the asymmetric oxidation of the prochiral sulfide precursor, pyrmetazole. Several methods have been developed to achieve high enantioselectivity.

Titanium-Catalyzed Asymmetric Oxidation

A widely used industrial method for the synthesis of this compound involves a titanium-mediated asymmetric oxidation.[6][7] This method, inspired by the Sharpless asymmetric epoxidation, utilizes a chiral titanium complex to stereoselectively deliver an oxygen atom to the sulfur atom of pyrmetazole.

Experimental Protocol: Titanium-Catalyzed Asymmetric Oxidation

This protocol is based on a reported efficient synthesis of this compound.[6][8][9]

  • Catalyst Formation:

    • In a suitable reactor, charge toluene, D-(-)-diethyl tartrate, and deionized water.

    • Heat the mixture to 48-54 °C.

    • Add tetraisopropyl titanate and stir for approximately 50 minutes to form the chiral titanium complex.

    • Cool the mixture to 28-34 °C.

  • Asymmetric Oxidation:

    • Add the prochiral sulfide (omeprazole thioether or pyrmetazole) to the reaction mixture.

    • Add N,N-diisopropylethylamine (DIPEA).

    • Slowly add cumene hydroperoxide (CHP) dropwise while maintaining the temperature.

    • Allow the reaction to proceed for 60-120 minutes after the addition is complete.

  • Work-up and Isolation:

    • Quench the reaction by adding aqueous ammonia and sodium bisulfite solution.

    • Allow the mixture to react for several hours at a controlled temperature (e.g., 12-30 °C).

    • Perform a post-reaction work-up, which may include pH adjustment with a base (e.g., sodium hydroxide), phase separation, and extraction.

    • The crude this compound is then purified, often through crystallization of a salt form (e.g., this compound sodium), to yield the final product with high enantiomeric purity.[8]

Other Synthetic Methodologies

While titanium-catalyzed oxidation is prevalent, other methods have been explored and developed:

  • Bio-enzymatic Oxidation: This approach utilizes engineered enzymes, such as Baeyer-Villiger monooxygenases (BVMO), to catalyze the asymmetric oxidation of the sulfide precursor.[7][10] This method offers a greener alternative with high enantioselectivity (>99% ee) and can be performed in aqueous media.[11][12]

  • Iron-Catalyzed Enantioselective Sulfoxidation: The use of an iron salt/chiral Schiff base complex in combination with a carboxylate salt has been reported for the kilogram-scale synthesis of this compound with high yield and enantiomeric excess (99.4% ee).[13][14]

  • Oxaziridine Oxidation: Chiral oxaziridines can be used as oxidizing agents to achieve the asymmetric synthesis of this compound, often with high yield and enantioselectivity.[7]

Table 1: Comparison of this compound Synthesis Methods

MethodCatalyst/ReagentOxidantTypical YieldTypical Enantiomeric Excess (ee)Key Features
Titanium-Catalyzed Oxidation Ti(OiPr)4 / (S,S)-DETCumene Hydroperoxide80-91%[7][15]>99.5%[7]Industrially established, high enantioselectivity.
Bio-enzymatic Oxidation Engineered BVMOMolecular Oxygen (Air)~87-90%[11][12]>99.9%[12]Green chemistry, aqueous medium, high selectivity.
Iron-Catalyzed Oxidation Iron salt/chiral Schiff baseHydrogen Peroxide~87%[13][14]99.4%[13][14]Scalable, uses a less toxic metal catalyst.
Oxaziridine Oxidation Chiral OxaziridineN/A (reagent is the oxidant)HighHighStoichiometric use of a chiral reagent can be costly.[7][16]

Chiral Separation and Analysis

The enantiomeric purity of this compound is a critical quality attribute. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for separating and quantifying the enantiomers of omeprazole.

Experimental Protocol: Chiral HPLC Separation

This protocol is based on a reported method for the enantioselective analysis of omeprazole.[13][17][18]

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK AD column.

  • Mobile Phase: A mixture of hexane and ethanol (e.g., 40:60 v/v).[17] For basic compounds like omeprazole, the addition of a small amount of an amine (e.g., 0.1% diethylamine) can improve peak shape.

  • Flow Rate: Typically 0.7-1.0 mL/min.

  • Detection: UV detection at 302 nm.[17]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of methanol and a weak base (e.g., methanol:NaOH 2.5 mol L⁻¹ (90:10, v/v)), to ensure stability.[17]

Mechanism of Action and Signaling Pathways

This compound is a prodrug that requires activation in an acidic environment.[19]

Activation and Inhibition of H+/K+-ATPase

The mechanism involves the following steps:

  • This compound accumulates in the acidic secretory canaliculi of gastric parietal cells.

  • The acidic environment catalyzes the conversion of this compound into its active form, a cationic sulfenamide.[20]

  • The active sulfenamide forms a covalent disulfide bond with cysteine residues on the luminal side of the H+/K+-ATPase (proton pump).

  • This irreversible binding inhibits the enzyme's activity, blocking the final step of gastric acid secretion.[19][21]

Signaling Pathway for Proton Pump Activation

The secretion of gastric acid is regulated by various stimuli that converge on the parietal cell to activate the H+/K+-ATPase.

G cluster_Parietal Gastrin Gastrin ECL_Cell ECL Cell Gastrin->ECL_Cell stimulates CCK2R CCK2R Gastrin->CCK2R binds Histamine Histamine H2R H2R Histamine->H2R binds ACh Acetylcholine (ACh) M3R M3R ACh->M3R binds ECL_Cell->Histamine releases Parietal_Cell Parietal Cell PLC PLC CCK2R->PLC activates AC Adenylyl Cyclase H2R->AC activates M3R->PLC activates cAMP cAMP AC->cAMP produces Ca2 Ca²⁺ PLC->Ca2 releases PKA PKA cAMP->PKA activates PKC PKC Ca2->PKC activates Tubulovesicles Tubulovesicles (H⁺/K⁺-ATPase) PKA->Tubulovesicles phosphorylates PKC->Tubulovesicles phosphorylates Apical_Membrane Apical Membrane (Active H⁺/K⁺-ATPase) Tubulovesicles->Apical_Membrane translocates to

Caption: Signaling pathways for H+/K+-ATPase activation in gastric parietal cells.

This diagram illustrates how gastrin, histamine, and acetylcholine stimulate signaling cascades involving cAMP and Ca²⁺, leading to the translocation of H+/K+-ATPase-containing tubulovesicles to the apical membrane for active acid secretion.[22][23][24][25]

Pharmacokinetic and Pharmacodynamic Superiority

The primary advantage of this compound over racemic omeprazole lies in its improved pharmacokinetic and pharmacodynamic properties.

Table 2: Pharmacokinetic Comparison of this compound vs. Omeprazole (40 mg doses, Day 5)

ParameterThis compound (40 mg)Omeprazole (40 mg)R-omeprazole (40 mg)Reference
AUC (µmol·h/L) 9.325.791.80[4]
Cmax (µmol/L) Not specifiedNot specifiedNot specified[4]

AUC: Area under the plasma concentration-time curve. Data are from a study in healthy subjects after 5 days of once-daily dosing.

Table 3: Pharmacodynamic Comparison of this compound vs. Omeprazole

ParameterThis compound (40 mg)Omeprazole (40 mg)This compound (20 mg)Omeprazole (20 mg)Reference(s)
Mean % time intragastric pH > 4 (Day 5) 68.4%62.0%12.7 h (53%)10.5 h (44%)[26][27]
Mean 24-h median intragastric pH (Day 5) 4.784.504.13.6[26][27]

These data demonstrate that this compound achieves a significantly higher plasma concentration (as indicated by AUC) and maintains a higher intragastric pH for a longer duration compared to an equivalent dose of racemic omeprazole.[4][26][27] This leads to more effective control of gastric acidity.

G Prochiral_Sulfide Prochiral Sulfide (Pyrmetazole) Asymmetric_Oxidation Asymmetric Oxidation (e.g., Ti-catalyzed) Prochiral_Sulfide->Asymmetric_Oxidation Esomeprazole_Crude Crude this compound ((S)-enantiomer) Asymmetric_Oxidation->Esomeprazole_Crude Purification Purification/ Salt Formation Esomeprazole_Crude->Purification Esomeprazole_API This compound API (>99% ee) Purification->Esomeprazole_API Chiral_Analysis Chiral Analysis (HPLC) Esomeprazole_API->Chiral_Analysis Quality Control

Caption: General experimental workflow for the synthesis and analysis of this compound.

Conclusion

The development of this compound is a prime example of rational drug design, where understanding the stereospecific pharmacology of a racemic drug led to the creation of a therapeutically superior single-enantiomer product. Through sophisticated asymmetric synthesis techniques, this compound can be produced with high enantiomeric purity. Its distinct metabolic profile translates into improved pharmacokinetic and pharmacodynamic properties, offering more consistent and effective control of gastric acid secretion for patients with acid-related disorders. This guide has provided a comprehensive overview of the key technical aspects underlying the success of this compound, from its chemical synthesis to its clinical advantages.

References

A Deep Dive into the Enantiomeric Distinction: Pharmacological Differences Between Esomeprazole and Omeprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core pharmacological differences between the S-enantiomer of omeprazole, esomeprazole, and the racemic mixture, omeprazole. We delve into the stereoselective metabolism, comparative pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

Introduction: From Racemate to Single Enantiomer

Omeprazole, a proton pump inhibitor (PPI), has been a cornerstone in the management of acid-related disorders for decades. It is a racemic mixture of two stereoisomers, R-omeprazole and S-omeprazole (this compound).[1] While the enantiomers are equipotent in their mechanism of action, their disposition in the body is markedly different, leading to significant pharmacological distinctions.[2] this compound was developed as a single-enantiomer product to offer a more predictable and sustained acid-suppressing effect.[3]

Stereoselective Metabolism: The Role of Cytochrome P450

The primary differentiator between this compound and omeprazole lies in their stereoselective metabolism by the cytochrome P450 (CYP) enzyme system in the liver.[4] The key enzymes involved are CYP2C19 and CYP3A4.[5]

  • R-omeprazole is extensively metabolized by both CYP2C19 (primarily through 5-hydroxylation) and CYP3A4.[6]

  • S-omeprazole (this compound) is primarily metabolized by CYP2C19 to a lesser extent than the R-enantiomer and is also a substrate for CYP3A4, which converts it to omeprazole sulfone.[4][7][8]

This stereoselectivity results in a significantly lower intrinsic clearance for this compound compared to R-omeprazole.[7] In human liver microsomes, the total intrinsic clearance for R-omeprazole is approximately three times higher than that of this compound.[5] This slower and less variable metabolism of this compound is the foundation for its distinct pharmacokinetic profile.[4]

Metabolic Pathway of Omeprazole Enantiomers

cluster_omeprazole Omeprazole (Racemic Mixture) cluster_metabolites Metabolites cluster_enzymes Metabolizing Enzymes R_omeprazole R-omeprazole Hydroxy_R 5-Hydroxy R-omeprazole R_omeprazole->Hydroxy_R major pathway Sulfone_R R-omeprazole Sulfone R_omeprazole->Sulfone_R minor pathway S_omeprazole S-omeprazole (this compound) Hydroxy_S 5-Hydroxy S-omeprazole S_omeprazole->Hydroxy_S minor pathway Sulfone_S S-omeprazole Sulfone S_omeprazole->Sulfone_S major pathway Desmethyl_S 5'-O-desmethyl S-omeprazole S_omeprazole->Desmethyl_S CYP2C19 CYP2C19 CYP2C19->Hydroxy_R CYP2C19->Hydroxy_S CYP2C19->Desmethyl_S CYP3A4 CYP3A4 CYP3A4->Sulfone_R CYP3A4->Sulfone_S

Caption: Metabolic pathways of R- and S-omeprazole via CYP2C19 and CYP3A4.

Pharmacokinetics: A Quantitative Comparison

The differential metabolism of the enantiomers leads to a more favorable pharmacokinetic profile for this compound, characterized by higher bioavailability and plasma concentrations.

Table 1: Pharmacokinetic Parameters of this compound vs. Omeprazole (20 mg and 40 mg doses)
ParameterThis compound (20 mg)Omeprazole (20 mg)This compound (40 mg)Omeprazole (40 mg)
AUC Day 1 (µmol·h/L) 1.521.043.882.44
AUC Day 5 (µmol·h/L) 2.841.639.325.79

Data adapted from a study in healthy subjects.[9]

As the table illustrates, this compound consistently demonstrates a higher area under the plasma concentration-time curve (AUC) compared to an equivalent dose of omeprazole, and this difference is more pronounced after repeated dosing.[9] This is due to a combination of decreased first-pass metabolism and reduced systemic clearance of this compound.[10]

Pharmacodynamics: Impact on Gastric Acid Control

The enhanced pharmacokinetic profile of this compound translates into more potent and sustained inhibition of gastric acid secretion.

Mechanism of Action: Proton Pump Inhibition

Both this compound and omeprazole are prodrugs that are activated in the acidic environment of the parietal cell canaliculus. The activated form, a sulfenamide derivative, covalently binds to cysteine residues on the H+/K+-ATPase (the proton pump), irreversibly inhibiting its function.[11][12][13] The active compound formed from both enantiomers is achiral and identical.[14]

cluster_drug Drug Administration cluster_parietal Parietal Cell cluster_effect Pharmacological Effect PPI This compound/Omeprazole (Prodrug) Activation Acidic Canaliculus: Conversion to active sulfenamide PPI->Activation Binding Covalent disulfide bond formation with Cys residues Activation->Binding Pump H+/K+-ATPase (Proton Pump) Pump->Binding Inhibition Irreversible Inhibition of Proton Pump Binding->Inhibition Acid_Secretion Decreased Gastric Acid Secretion Inhibition->Acid_Secretion

Caption: Signaling pathway of proton pump inhibition by this compound and omeprazole.

Comparative Acid Suppression

Clinical studies consistently show that this compound provides more effective and sustained control of intragastric pH compared to omeprazole at equivalent doses.[15]

Table 2: Comparative Efficacy in Healing Erosive Esophagitis
Study OutcomeThis compound (40 mg)Omeprazole (20 mg)p-value
Healing Rate at 4 weeks 81.7%68.7%<0.001
Healing Rate at 8 weeks 93.7%84.2%<0.001

Data from a randomized controlled trial in patients with erosive esophagitis.[16]

Meta-analyses have also concluded that this compound is superior to omeprazole in healing erosive esophagitis and in the speed of symptom relief.[17]

Experimental Protocols

In Vitro Metabolism Studies

Objective: To determine the intrinsic clearance and metabolic pathways of omeprazole enantiomers.

Methodology:

  • Incubation: R-omeprazole and S-omeprazole are incubated separately with human liver microsomes or cDNA-expressed CYP2C19 and CYP3A4 enzymes.

  • Reaction Conditions: The reaction mixture typically contains the substrate (omeprazole enantiomer), the enzyme source, and an NADPH-generating system to initiate the metabolic reaction.

  • Metabolite Identification and Quantification: At various time points, aliquots of the reaction mixture are taken, and the reaction is stopped. The concentrations of the parent drug and its metabolites (5-hydroxyomeprazole, omeprazole sulfone, 5'-O-desmethylomeprazole) are determined using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation is used to calculate the intrinsic clearance (CLint) for each metabolic pathway.

Clinical Pharmacokinetic and Pharmacodynamic Studies

Objective: To compare the plasma concentrations and acid-suppressing effects of this compound and omeprazole in human subjects.

cluster_workflow Clinical Trial Workflow cluster_pk Pharmacokinetic Assessment cluster_pd Pharmacodynamic Assessment Recruitment Patient Recruitment (e.g., GERD patients with erosive esophagitis) Randomization Randomization to treatment groups (this compound vs. Omeprazole) Recruitment->Randomization Treatment Drug Administration (e.g., once daily for 8 weeks) Randomization->Treatment Sampling Serial Blood Sampling Treatment->Sampling pH_Monitoring 24-hour Intragastric pH Monitoring Treatment->pH_Monitoring Endoscopy Endoscopic evaluation of esophagitis healing Treatment->Endoscopy Symptoms Assessment of heartburn resolution Treatment->Symptoms Analysis LC-MS/MS analysis of plasma concentrations Sampling->Analysis Parameters Calculation of AUC, Cmax, etc. Analysis->Parameters

Caption: Experimental workflow for a clinical trial comparing this compound and omeprazole.

Methodology:

  • Study Design: Typically a randomized, double-blind, crossover or parallel-group study in healthy volunteers or patients with acid-related disorders.

  • Drug Administration: Subjects receive single or multiple doses of this compound or omeprazole.

  • Pharmacokinetic Sampling: Blood samples are collected at predefined time points after drug administration. Plasma concentrations of the parent drug and its enantiomers are measured using a validated enantioselective LC-MS/MS method.[18][19][20][21]

  • Pharmacodynamic Assessment: Gastric acid suppression is evaluated using 24-hour intragastric pH monitoring.[22][23][24] In patient studies, clinical efficacy is assessed by endpoints such as the healing of erosive esophagitis (confirmed by endoscopy) and resolution of symptoms like heartburn.[16]

Conclusion

The pharmacological differences between this compound and omeprazole are rooted in the stereoselective metabolism of the omeprazole enantiomers. The S-enantiomer, this compound, exhibits a slower and less variable metabolism, leading to higher and more consistent plasma concentrations. This improved pharmacokinetic profile translates to more potent and sustained gastric acid suppression, which has been shown to result in superior clinical outcomes in the treatment of acid-related disorders, particularly in the healing of erosive esophagitis. This in-depth understanding of their distinct pharmacological properties is crucial for optimizing therapeutic strategies in clinical practice and for guiding future drug development in this class.

References

Esomeprazole's Pleiotropic Effects: A Technical Guide to Cellular Pathways Beyond Proton Pump Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esomeprazole, a widely prescribed proton pump inhibitor (PPI), is primarily known for its potent inhibition of the gastric H+/K+ ATPase, the final step in stomach acid production[1][2][3]. However, a growing body of evidence reveals that this compound exerts a multitude of "off-target" effects, modulating fundamental cellular processes independent of its anti-secretory function. These pleiotropic activities, which include the regulation of inflammation, cell proliferation, apoptosis, and autophagy, are increasingly positioning this compound as a candidate for drug repurposing, particularly in oncology[4][5]. This technical guide provides an in-depth exploration of these non-canonical cellular and molecular mechanisms. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways affected by this compound to support further research and development.

Core Cellular Targets and Pathways

Beyond the parietal cell proton pump, this compound interacts with several other key cellular components, leading to significant downstream effects on signaling cascades.

Inhibition of Vacuolar-Type H+-ATPase (V-ATPase) and Modulation of Cellular pH

A critical non-canonical target of this compound is the V-ATPase, a ubiquitous proton pump essential for acidifying intracellular organelles like lysosomes and the tumor microenvironment[6][7].

  • Mechanism: By inhibiting V-ATPase, this compound disrupts the acidic environment of tumors. This can lead to an increase in the extracellular pH (pHe) and a decrease in intracellular pH (pHi) in cancer cells[8][9][10]. This pH modulation can reverse the acidic tumor microenvironment that promotes tumor progression and drug resistance[6][8].

  • Downstream Effects: V-ATPase inhibition has been shown to suppress cancer cell proliferation, induce apoptosis, and restore sensitivity to chemotherapeutic agents like paclitaxel[8][11]. Studies show that this compound treatment can significantly reduce the expression of V-ATPase protein in drug-resistant ovarian cancer cells[8]. One study found that PPIs, including this compound, caused a 70% inhibition of V-ATPase activity at a concentration of 20 μM[7].

Modulation of Inflammatory and Stress-Response Pathways

This compound demonstrates significant anti-inflammatory and antioxidant properties by intervening in several key signaling pathways.

  • NF-κB Signaling: this compound can inhibit the activation of Nuclear Factor kappa B (NF-κB), a master regulator of inflammation[12][13][14]. In liver cancer cells, this compound was shown to suppress lipopolysaccharide (LPS)-induced NF-κB signaling, thereby reducing the expression of inflammatory cytokines such as IL-6, COX-2, and TNF-α[12][15]. This effect is partly achieved by preventing the phosphorylation and nuclear translocation of the NF-κB p65 subunit[13].

  • MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, JNK, and p38, are crucial in cellular responses to stress. This compound has been shown to modulate these pathways in various contexts. It can activate the MAPK/ERK pathway, which is involved in its anti-fibrotic effects in lung cells[16]. Conversely, it can inactivate the p38 MAPK pathway as part of its gastroprotective and antioxidant effects[13]. It has also been implicated in modulating MAPK/JNK/ERK signaling to protect against methotrexate-induced liver toxicity[17][18].

  • Nrf2/HO-1 Pathway: this compound can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins[16]. This leads to the upregulation of heme oxygenase-1 (HO-1), a cytoprotective enzyme with antioxidant and anti-inflammatory properties[16][19]. This pathway is central to this compound's ability to attenuate inflammatory and fibrotic responses in lung cells[16].

  • JAK/STAT Pathway: In models of methotrexate-induced hepatotoxicity, pretreatment with this compound was found to inhibit the inflammatory JAK1/STAT3 pathway[17][18].

Regulation of Cell Cycle and Proliferation

This compound exhibits anti-proliferative effects, particularly in cancer cells, by inducing cell cycle arrest.

  • Mechanism: The primary mechanism involves the upregulation of the p21 protein, a potent cyclin-dependent kinase (CDK) inhibitor[20][21][22]. The induction of p21 leads to the inhibition of CDK1 and CDK2, which are essential for cell cycle progression[20][21].

  • Downstream Effects: This inhibition of CDKs causes cancer cells to arrest in the G0/G1 or G1 phase of the cell cycle, thereby blocking proliferation[4][20][21]. This anti-proliferative activity has been observed in various cancer cell lines and contributes to its ability to enhance the efficacy of radiation therapy[4][20].

Induction of Apoptosis

This compound can trigger programmed cell death, or apoptosis, in various cancer cell types.

  • Mechanism: The induction of apoptosis by this compound is a multi-faceted process. It involves altering the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic proteins[8]. In gastric cancer cells, this compound was shown to induce apoptosis and cause cell cycle arrest in the S and G2/M phases[5][23]. The process is often caspase-dependent, involving the activation of executioner caspases like caspase-3[24][25][26].

  • Synergistic Effects: this compound's pro-apoptotic activity can enhance the cytotoxicity of conventional chemotherapeutic drugs like cisplatin and paclitaxel, helping to overcome drug resistance[8][27].

Dual Role in Autophagy

Autophagy is a cellular degradation process that can either promote cell survival or cell death. This compound's effect on autophagy appears to be context-dependent.

  • Autophagy Induction: In some cancer cells, this compound induces autophagy, which contributes to its anti-cancer effects and its ability to overcome paclitaxel resistance in non-small cell lung cancer cells[11]. This induction can be a survival mechanism in response to drug-induced stress[24].

  • Autophagy Inhibition: In contrast, in preclinical models of preeclampsia, this compound has been shown to inhibit excessive autophagy in the placenta by inhibiting AMP-activated protein kinase (AMPKα) and activating the mammalian target of rapamycin (mTOR)[28][29][30]. This suggests this compound can restore cellular homeostasis by downregulating pathological autophagy.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the non-proton pump-inhibiting effects of this compound.

Table 1: Effects of this compound on Cell Viability and Apoptosis

Cell Line Treatment Concentration Effect p-value Reference
Paclitaxel-resistant Ovarian Cancer Cells This compound + Paclitaxel 50-250 µmol/L (ESO) Significantly lower IC50 compared to monotherapy < 0.05 [8]
Paclitaxel-resistant Ovarian Cancer Cells This compound + Paclitaxel Not specified Significantly higher apoptosis rate < 0.05 [8]

| Gastric Cancer AGS Cells | this compound | Not specified | Induced apoptosis and cell cycle arrest at S and G2/M phases | < 0.05 |[5] |

Table 2: Effects of this compound on Protein/Gene Expression and Cellular pH

Cell Line / Model Treatment Target Molecule Effect Fold/Percent Change p-value Reference
Human Lung Epithelial Cells Bleomycin + this compound iNOS (gene expression) Downregulation ~25-fold decrease vs. Bleomycin alone < 0.05 [16]
Paclitaxel-resistant Ovarian Cancer Cells This compound + Paclitaxel V-ATPase (protein) Significant reduction Not specified < 0.05 [8]
Paclitaxel-resistant Ovarian Cancer Cells This compound + Paclitaxel Intracellular pH Significant decrease (acidification) Not specified < 0.05 [8]
DU145 Prostate Cancer Xenograft Single dose this compound Extracellular Tumor pH Significant increase (alkalinization) pH from 6.79 to 7.07 < 0.05 [9]
DU145 Prostate Cancer Xenograft 1-week this compound Extracellular Tumor pH Significant increase (alkalinization) pH from 6.83 to 6.98 < 0.01 [9][10]

| Rat Model of Liver Injury | Methotrexate + this compound (30 mg/kg) | TNF-α, IL-6, IL-1β | Reduction | Not specified | < 0.01 |[17][18] |

Detailed Experimental Protocols

Western Blotting for Protein Expression Analysis
  • Objective: To quantify the expression levels of specific proteins (e.g., V-ATPase, NF-κB p65, p-p38, Bcl-2, p21, LC3B) in response to this compound treatment.

  • Methodology:

    • Cell Lysis: Treated and control cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

    • Protein Quantification: The total protein concentration is determined using a BCA or Bradford protein assay.

    • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) per sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein, diluted in blocking buffer.

    • Washing: The membrane is washed multiple times with TBST to remove unbound primary antibody.

    • Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to normalize protein levels. Referenced in:[8][12][16][26][29]

Cell Viability (MTT) Assay
  • Objective: To assess the effect of this compound on cell proliferation and cytotoxicity.

  • Methodology:

    • Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

    • Treatment: The cells are treated with various concentrations of this compound (and/or other drugs like paclitaxel) for a defined period (e.g., 24, 48, 72 hours).

    • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

    • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

    • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control. Referenced in:[5][8]

Flow Cytometry for Cell Cycle Analysis
  • Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.

  • Methodology:

    • Cell Treatment & Harvesting: Cells are treated with this compound for a specified time, then harvested by trypsinization and washed with PBS.

    • Fixation: Cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.

    • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, most commonly Propidium Iodide (PI).

    • Analysis: The DNA content of individual cells is measured using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.

    • Data Interpretation: A histogram of cell count versus fluorescence intensity is generated. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount. Software is used to quantify the percentage of cells in each phase. Referenced in:[5][21]

Confocal Microscopy for Nrf2 Nuclear Translocation
  • Objective: To visualize the movement of the Nrf2 protein from the cytoplasm to the nucleus, indicating its activation.

  • Methodology:

    • Cell Culture: Cells are grown on glass coverslips.

    • Treatment: Cells are treated with this compound for the desired time.

    • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100.

    • Immunostaining: Cells are incubated with a primary antibody against Nrf2, followed by a fluorescently-labeled secondary antibody. The nucleus is counterstained with a DNA dye like DAPI (blue).

    • Imaging: The coverslips are mounted on slides and imaged using a confocal microscope. The overlay of the Nrf2 (e.g., green) and DAPI (blue) signals will show the localization of Nrf2. An increase in Nrf2 signal within the nucleus compared to the cytoplasm indicates translocation. Referenced in:[12][16]

Signaling Pathway and Workflow Visualizations

Esomeprazole_NF_kB_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_nuclear Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Leads to degradation) NFkB NF-κB (p65/p50) IkB:e->NFkB:w Inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Releases DNA DNA NFkB_active->DNA Translocates & Binds ESO This compound ESO->IKK Inhibits Cytokines Inflammatory Cytokines (IL-6, TNF-α, COX-2) DNA->Cytokines Transcription

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

Esomeprazole_Cell_Cycle_Pathway ESO This compound p21 p21 Protein (CDK Inhibitor) ESO->p21 Upregulates CDK CDK1 / CDK2 p21->CDK Inhibits Progression Cell Cycle Progression (G1 to S Phase) CDK->Progression Promotes Arrest G1 Phase Arrest CDK->Arrest Esomeprazole_Autophagy_Pathway cluster_context1 Context: Preeclampsia Model cluster_context2 Context: Cancer Model ESO1 This compound AMPK1 AMPKα ESO1->AMPK1 Inhibits mTOR1 mTOR ESO1->mTOR1 Activates AMPK1->mTOR1 Inhibits Autophagy1 Autophagy mTOR1->Autophagy1 Inhibits ESO2 This compound Stress Cellular Stress ESO2->Stress Autophagy2 Autophagy Stress->Autophagy2 Induces Experimental_Workflow cluster_assays Downstream Assays A 1. Cell Seeding & Culture B 2. Treatment (Vehicle vs. This compound) A->B C 3. Cell Harvesting / Lysis B->C D1 Western Blot (Protein Expression) C->D1 D2 MTT Assay (Cell Viability) C->D2 D3 Flow Cytometry (Cell Cycle / Apoptosis) C->D3 D4 RT-PCR (Gene Expression) C->D4

References

In Vivo Pharmacokinetics and Metabolism of Esomeprazole in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the (S)-enantiomer of omeprazole, is a proton pump inhibitor (PPI) widely used to treat acid-related disorders. Understanding its pharmacokinetic and metabolic profile in preclinical animal models is crucial for drug development, enabling the prediction of human pharmacokinetics and the assessment of safety and efficacy. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound in various animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows.

Pharmacokinetic Parameters of this compound in Animal Models

Table 1: Intravenous Administration of this compound in Animal Models

ParameterDog (Beagle)[1][2]Rat (Sprague-Dawley)Sheep (Southdown cross)[3]Goat[4]
Dose 1 mg/kg2.5 mg/mL solution1.0 mg/kg1 mg/kg
Cmax (µg/mL) 4.06 (2.47–4.57)-4.3212.324
AUC (µg·h/mL) 4.11 (µg/mLmin/mg)-1.1970.44 (hµg/mL)
T½ (h) 0.76 (0.66–1.07)-0.20.1
CL (mL/min/kg) --13.8324.9
Vd (L/kg) --0.230.23

Note: Data for dogs are presented as median (range). Cmax for dogs is dose-normalized. AUC for dogs is presented as µg/mL*min/mg.

Table 2: Oral Administration of this compound in Animal Models

ParameterDog (Beagle)[5][6]Mouse (Omeprazole)[7][8]
Dose 0.95–1.50 mg/kg10 mg/kg
Cmax (µg/mL) 1.04 (0.31–1.91)-
Tmax (h) 1.75 (0.75–6.0)-
AUC (µg·h/mL) 2.34 (µg/mL*min/mg)-
T½ (h) 1.07 (0.73–1.83)-
Bioavailability (%) 63.33 (32.26–79.77)5.31

Note: Data for dogs are presented as median (range). Cmax and AUC for dogs are dose-normalized.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. The following sections outline the typical experimental protocols used in the cited studies.

Animal Models and Dosing
  • Dogs (Beagles): Healthy adult male and female Beagles are commonly used. For oral administration, enteric-coated this compound tablets are administered after a fasting period. For intravenous administration, a commercial this compound sodium formulation is reconstituted and given as a bolus injection.[9]

  • Rats (Sprague-Dawley): Male Sprague-Dawley rats are often used. For oral administration, this compound is typically administered via oral gavage. For intravenous studies, the drug is administered as a solution.

  • Sheep (Southdown cross): Adult ewes are used for pharmacokinetic studies. Intravenous administration is performed via a jugular catheter.

  • Goats: Adult goats are used in crossover study designs for both intravenous and subcutaneous administration.[4]

  • Mice: For oral administration studies with omeprazole, the compound is administered by oral gavage.[10]

Blood Sample Collection and Processing

Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of this compound and its metabolites.

  • Dogs: Blood samples are typically collected from a cephalic vein at various time points post-administration.[9]

  • Rats: Blood samples are often collected via the tail vein or through cardiac puncture at the end of the study.

  • Sheep and Goats: Blood is collected from jugular vein catheters at specified intervals.

  • Mice: Due to the smaller blood volume, terminal blood collection via cardiac puncture or collection from the retro-orbital plexus is common.[7][8]

Plasma is separated by centrifugation and stored frozen until analysis.

Analytical Methodology

Quantification of this compound and its metabolites in plasma is most commonly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11] This method offers high sensitivity and selectivity.

  • Sample Preparation: A protein precipitation or liquid-liquid extraction step is typically employed to remove proteins and other interfering substances from the plasma samples.[11]

  • Chromatographic Separation: The extracted samples are then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate this compound and its metabolites from other components in the sample.

  • Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode to ensure specificity.

Metabolism of this compound in Animal Models

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The two main metabolites are 5-hydroxythis compound and this compound sulfone, both of which are pharmacologically inactive.[12]

The specific CYP isoforms involved in this compound metabolism show some species differences:

  • Humans: CYP2C19 and CYP3A4 are the major enzymes responsible for the metabolism of this compound.[13]

  • Dogs: In dogs, CYP2C21, CYP2C41, and the novel CYP2C94 have been shown to metabolize omeprazole, suggesting a similar role for this compound. Dog P450 1A2 can also be involved in omeprazole 5-hydroxylation.

  • Rats: In rats, omeprazole has been shown to be an inhibitor of CYP3A, suggesting its involvement in metabolism.

  • Monkeys: Cynomolgus monkeys and common marmosets possess CYP2C19 enzymes that stereoselectively metabolize omeprazole.

The relative contribution of these pathways can vary between species, leading to differences in the pharmacokinetic profile.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo pharmacokinetic study of this compound.

experimental_workflow cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_data_analysis Data Analysis AnimalAcclimatization Animal Acclimatization Fasting Fasting AnimalAcclimatization->Fasting Dosing This compound Administration (IV or PO) Fasting->Dosing BloodCollection Serial Blood Collection Dosing->BloodCollection PlasmaSeparation Plasma Separation BloodCollection->PlasmaSeparation SampleExtraction Sample Extraction PlasmaSeparation->SampleExtraction LCMS_Analysis LC-MS/MS Analysis SampleExtraction->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, T½) LCMS_Analysis->PK_Analysis

Experimental workflow for this compound pharmacokinetic studies.

Metabolic Pathway of this compound

The diagram below outlines the primary metabolic pathways of this compound in the liver.

metabolic_pathway This compound This compound CYP2C19 CYP2C19 This compound->CYP2C19 CYP3A4 CYP3A4 This compound->CYP3A4 Hydroxythis compound 5-Hydroxythis compound (inactive) EsomeprazoleSulfone This compound Sulfone (inactive) CYP2C19->Hydroxythis compound CYP3A4->EsomeprazoleSulfone

Primary metabolic pathways of this compound.

Conclusion

This technical guide provides a consolidated resource on the in vivo pharmacokinetics and metabolism of this compound in key animal models. The presented data and protocols are intended to aid researchers and drug development professionals in designing and interpreting preclinical studies. The observed inter-species differences in pharmacokinetic parameters underscore the importance of selecting appropriate animal models and carefully extrapolating preclinical findings to the human context. Further research is warranted to elucidate the complete pharmacokinetic profile of this compound in non-human primates to further refine its preclinical to clinical translation.

References

Esomeprazole's Role in Modulating Gastric Acid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of esomeprazole, a proton pump inhibitor (PPI) widely utilized in the management of acid-related gastrointestinal disorders. The document elucidates the core mechanism of action, details the relevant physiological signaling pathways, presents key quantitative data, and outlines associated experimental protocols.

Core Mechanism of Action

This compound is the S-isomer of omeprazole and functions as a potent inhibitor of gastric acid secretion.[1][2] Its primary target is the H+/K+-ATPase, the proton pump located in the secretory canaliculi of gastric parietal cells.[3][4] This enzyme represents the final step in the pathway of acid secretion.[1][3]

As a prodrug, this compound requires activation in an acidic environment.[4] Upon systemic absorption, it accumulates in the acidic space of the parietal cell's secretory canaliculus.[5] Here, it undergoes a proton-catalyzed conversion to its active form, a reactive sulfenamide cation.[4][6] This active metabolite then forms a covalent, irreversible disulfide bond with cysteine residues on the H+/K+-ATPase.[1][4] This irreversible inhibition effectively blocks the pump's ability to exchange potassium ions for protons, thereby halting the secretion of gastric acid.[1][3] Because the binding is irreversible, the restoration of acid secretion necessitates the synthesis of new proton pump enzymes.[1] This contributes to this compound's prolonged duration of action, which extends beyond its plasma half-life.[1]

Signaling Pathways in Gastric Acid Secretion and this compound's Point of Intervention

The regulation of gastric acid secretion is a complex process involving endocrine, paracrine, and neurocrine signaling pathways that converge on the gastric parietal cell.[7][8] The primary stimulants of acid secretion are gastrin, histamine, and acetylcholine.[9][10]

  • Gastrin Pathway: Gastrin, released from G-cells in the stomach antrum, can directly stimulate parietal cells. However, its principal effect is the stimulation of enterochromaffin-like (ECL) cells to release histamine.[10][11][12]

  • Histamine Pathway: Histamine, released from ECL cells, binds to H2 receptors on the basolateral membrane of parietal cells.[9][13] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6]

  • Acetylcholine Pathway: Vagal nerve stimulation releases acetylcholine, which binds to M3 muscarinic receptors on parietal cells, leading to an increase in intracellular calcium levels.[10]

These signaling cascades ultimately promote the translocation of H+/K+-ATPase from cytoplasmic tubulovesicles to the apical membrane of the parietal cell, initiating acid secretion.[6][8]

This compound's intervention occurs at the final, crucial step of this entire process: the proton pump itself. By irreversibly inhibiting the H+/K+-ATPase, this compound effectively uncouples the stimulatory signals from the acid secretion machinery.

Gastric_Acid_Secretion_Pathway cluster_parietal Parietal Cell cluster_inhibition Inhibition Vagal Nerve Vagal Nerve M3 Receptor M3 Receptor Vagal Nerve->M3 Receptor Acetylcholine G-Cell G-Cell ECL Cell ECL Cell G-Cell->ECL Cell Gastrin CCK2 Receptor CCK2 Receptor G-Cell->CCK2 Receptor Gastrin H2 Receptor H2 Receptor ECL Cell->H2 Receptor Histamine Signaling Cascades (Ca2+, cAMP) Signaling Cascades (Ca2+, cAMP) M3 Receptor->Signaling Cascades (Ca2+, cAMP) H2 Receptor->Signaling Cascades (Ca2+, cAMP) CCK2 Receptor->Signaling Cascades (Ca2+, cAMP) H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) Signaling Cascades (Ca2+, cAMP)->H+/K+ ATPase (Proton Pump) Translocation & Activation Gastric Lumen Gastric Lumen H+/K+ ATPase (Proton Pump)->Gastric Lumen H+ Secretion This compound (Prodrug) This compound (Prodrug) Sulfenamide (Active) Sulfenamide (Active) This compound (Prodrug)->Sulfenamide (Active) Acid Activation Sulfenamide (Active)->H+/K+ ATPase (Proton Pump) Irreversible Inhibition

Figure 1: Signaling pathways for gastric acid secretion and this compound's inhibitory action.

Quantitative Data

The efficacy and pharmacokinetic profile of this compound have been extensively characterized. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of this compound
ParameterValueReference
Oral Bioavailability (40 mg dose)~89%[14]
Plasma Protein Binding97%[15]
Time to Peak Plasma Concentration1.5 hours[4]
Elimination Half-life1-1.5 hours[1][15]
MetabolismPrimarily via CYP2C19 and CYP3A4[1][3]
Excretion~80% renal (as inactive metabolites), ~20% fecal[1][3]
Table 2: Pharmacodynamic and Clinical Efficacy Data
ParameterValueCondition/ContextReference
Inhibition of Pentagastrin-Stimulated Peak Acid Output (Day 5)
10 mg this compound62%Healthy Volunteers[16]
20 mg this compound90%Healthy Volunteers[16]
Intragastric pH Control
% Time Intragastric pH > 4 (20 mg this compound)68.49% ± 8.09%Japanese Subjects[17]
% Time Intragastric pH > 4 (40 mg this compound)62.39% ± 14.40%Japanese Subjects[17]
Clinical Healing Rates
Healing of Erosive Esophagitis (40 mg this compound, 8 weeks)93.7%Clinical Trial[14]
Maintained Healing of Erosive Esophagitis (20 mg this compound, 6 months)>90%Clinical Trial[14]
H. pylori Eradication Rate (with antibiotics)89.7%Clinical Trial[14]

Experimental Protocols

The investigation of this compound's effects on gastric acid secretion involves both in vitro and in vivo methodologies.

In Vitro H+/K+-ATPase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on its target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the H+/K+-ATPase.

Methodology:

  • Preparation of H+/K+-ATPase Enriched Gastric Vesicles:

    • Gastric mucosal tissue is homogenized in a buffered sucrose solution.[18]

    • The homogenate is subjected to differential centrifugation to isolate microsomal fractions rich in H+/K+-ATPase-containing vesicles.[18]

    • The final vesicle preparation is stored at -80°C.[18]

  • Activation of this compound:

    • This compound (as a prodrug) is pre-incubated in an acidic buffer (e.g., pH < 4.0) to facilitate its conversion to the active sulfenamide form.

  • H+/K+-ATPase Activity Assay:

    • The assay is typically based on measuring the ATPase activity through the quantification of inorganic phosphate (Pi) released from ATP hydrolysis.[18]

    • Gastric vesicles are incubated with varying concentrations of activated this compound at 37°C.[18]

    • The enzymatic reaction is initiated by the addition of ATP in a buffer containing MgCl2 and KCl.[18]

    • The reaction is stopped, and the amount of liberated Pi is measured, often using a colorimetric method.[18]

  • Data Analysis:

    • The percentage of inhibition for each this compound concentration is calculated relative to a control without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[18]

Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_activation Drug Activation cluster_assay Enzyme Assay cluster_analysis Data Analysis node1 Homogenize Gastric Mucosa node2 Differential Centrifugation node1->node2 node3 Isolate H+/K+-ATPase Vesicles node2->node3 node5 Incubate Vesicles with Activated this compound node3->node5 node4 Incubate this compound in Acidic Buffer node4->node5 node6 Initiate Reaction with ATP node5->node6 node7 Measure Inorganic Phosphate (Pi) Release node6->node7 node8 Calculate % Inhibition node7->node8 node9 Determine IC50 Value node8->node9

Figure 2: Experimental workflow for the in vitro H+/K+-ATPase inhibition assay.

In Vivo Measurement of Gastric Acid Secretion

This protocol assesses the effect of this compound on gastric acid output in a living organism.

Objective: To measure the basal acid output (BAO) and stimulated (e.g., pentagastrin-stimulated) peak acid output (PAO) before and after this compound administration.

Methodology:

  • Subject Preparation:

    • Human subjects or laboratory animals are fasted overnight.[19]

    • A nasogastric tube is inserted into the stomach, with its position confirmed to be in the gastric fundus.[20]

  • Basal Acid Output (BAO) Measurement:

    • Gastric contents are continuously aspirated for a defined period (e.g., one hour) in 15-minute aliquots.[21]

    • The volume of each sample is recorded, and the acid concentration is determined by titration with a standardized base (e.g., 0.1 M NaOH) to a neutral pH.[19][21]

    • BAO is expressed as mmol of HCl per hour.[21]

  • Stimulated Acid Output Measurement:

    • A secretagogue, such as pentagastrin (a synthetic analog of gastrin), is administered subcutaneously or intravenously.[19][21]

    • Gastric juice is collected for another defined period (e.g., one to two hours) in 15-minute aliquots.[21]

    • The acid concentration of each sample is determined by titration.

    • Peak Acid Output (PAO) is calculated from the two highest consecutive 15-minute samples and expressed as mmol of HCl per hour.[20]

  • This compound Administration and Post-Dosing Measurement:

    • Subjects are administered a defined dose of this compound.

    • The entire acid secretion measurement protocol (BAO and stimulated output) is repeated at specified time points after drug administration (e.g., on day 1 and day 5 of treatment) to assess the extent and duration of inhibition.[16]

Conclusion

This compound's role in modulating gastric acid secretion is defined by its targeted, irreversible inhibition of the H+/K+-ATPase. As the S-isomer of omeprazole, it exhibits a favorable pharmacokinetic profile that contributes to its potent and sustained acid-suppressive effects.[22][23] The data presented herein underscore its efficacy in achieving significant and clinically relevant control of gastric pH. The detailed experimental protocols provide a framework for the continued investigation and characterization of proton pump inhibitors in both preclinical and clinical research settings.

References

Esomeprazole's Impact on the Gut Microbiome in Research Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current research on the effects of esomeprazole, a widely used proton pump inhibitor (PPI), on the gut microbiome in various preclinical research models. The document summarizes key quantitative findings, details experimental methodologies, and visualizes associated biological pathways to offer a comprehensive resource for the scientific community.

Quantitative Impact of this compound on Gut Microbiome Composition

The administration of this compound has been shown to induce significant alterations in the gut microbial communities of various animal models. These changes are characterized by shifts in microbial diversity, as well as the relative abundance of specific bacterial taxa and their metabolic outputs. The following tables summarize the key quantitative findings from several preclinical studies.

Table 1: Effects of this compound on Microbial Diversity and Key Phyla

Research ModelDosage & DurationAlpha DiversityBeta DiversityKey Phylum-Level ChangesReference
C57BL/6J Mice 2 mg/kg/day (IP), 3 daysNo significant change in stomachSignificant effect on stomach microbiota composition (p=0.006)Not specified[1]
F344 Rats 5 mg/kg/day (lansoprazole), 1.5 yearsTendency for increased OTU counts (not significant)Distinct terminal ileal luminal microbiota from controlsPredominance of Firmicutes[2]
Healthy Dogs ~1 mg/kg/day (PO), 7 daysNo significant change in fecal CMDI*Not specifiedNot specified[3][4][5]

*Canine Microbiota Dysbiosis Index (CMDI)

Table 2: this compound-Induced Changes in Bacterial Genera and Metabolites

Research ModelDosage & DurationIncreased GeneraDecreased GeneraChanges in Short-Chain Fatty Acids (SCFAs)Reference
C57BL/6 Mice 160 mg/kg (PO), 5x/week for 4 weeksNot specifiedButyrate-producing bacteriaSignificant reduction in fecal butyric acid[6]
Infants (Human) 1 mg/kg/day, 4 weeksHaemophilusLactobacillus, StenotrophomonasNot specified[7]
Healthy Volunteers (Human) 20 mg/day, 4 weeksStreptococcusNot specifiedNot specified[7]
Wistar Rats (with stress) 3.7 mg/kg/day (PO), 7 weeksNot specifiedNot specifiedNot specified[8]
Healthy Dogs ~1 mg/kg/day (PO), 7 daysStreptococcusNot specifiedNo significant change in fecal SCFAs[3][4][5]

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the impact of this compound on the gut microbiome.

Murine Model of Restraint Stress and this compound Administration
  • Research Model: Male C57BL/6J mice.[1]

  • Experimental Groups: Mice were randomly assigned to either a control environment or restraint stress by hypothermic immobilization for three hours daily for three days. Within each group, mice received either this compound (2 mg/kg) or saline via intraperitoneal injection daily.[1]

  • Sample Collection: Stomach, ileum, cecum, and mid-colon contents were collected.[1]

  • Microbiome Analysis: Bacterial communities were profiled using broad-range 16S rRNA gene sequencing.[1]

  • Host Gene Expression Analysis: RNA sequencing was performed on hippocampal tissue to assess mRNA expression.[1]

Long-Term this compound Administration in a Mouse Model
  • Research Model: Male C57BL/6 mice.[6]

  • Experimental Groups: Mice were orally administered this compound (160 mg/kg) five times per week for four weeks. A control group received the vehicle.[6]

  • Microbiome Analysis: The total bacterial abundance in the intestine was quantified by measuring 16S rRNA gene copy numbers.[6]

  • Metabolite Analysis: Fecal short-chain fatty acid (SCFA) levels, particularly butyric acid, were measured.[6]

  • Gene Expression Analysis: The expression of SCFA receptor genes was assessed.[6]

This compound Administration in a Canine Model
  • Research Model: Eleven healthy dogs.[3][4][5]

  • Study Design: A prospective, within-subjects, before and after study consisting of five phases:

    • Phase I (Baseline): 7 days of no treatment.

    • Phase II: 7-day course of this compound (~1 mg/kg PO, once daily).

    • Phase III: 4-week washout period.

    • Phase IV: 7-day course of this compound with a probiotic.

    • Phase V: Post-treatment observation.[3][4][5]

  • Sample Collection: Fecal samples were collected during each phase.[3][4][5]

  • Microbiome Analysis: The Canine Microbiota Dysbiosis Index (CMDI) was calculated based on the abundance of seven key bacterial groups.[3][4][5]

  • Metabolite and Biomarker Analysis: Fecal SCFA and calprotectin concentrations were measured.[3][4][5]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a key signaling pathway implicated in the downstream effects of this compound-induced gut dysbiosis.

experimental_workflow_canine_study cluster_phases Canine Study Phases cluster_analysis Analysis p1 Phase I: Baseline (7 days) p2 Phase II: this compound (7 days) p1->p2 Administer this compound fecal_collection Fecal Sample Collection p1->fecal_collection p3 Phase III: Washout (4 weeks) p2->p3 Treatment Cessation p2->fecal_collection p4 Phase IV: this compound + Probiotic (7 days) p3->p4 Administer this compound + Probiotic p3->fecal_collection p5 Phase V: Follow-up p4->p5 p4->fecal_collection p5->fecal_collection cmdi CMDI Analysis fecal_collection->cmdi scfa SCFA Measurement fecal_collection->scfa calprotectin Calprotectin Measurement fecal_collection->calprotectin

Caption: Experimental workflow for the canine study on this compound.

nlrp3_inflammasome_pathway cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelial Cell cluster_inflammation Systemic Effects This compound This compound dysbiosis Gut Dysbiosis (e.g., increased Streptococcus) This compound->dysbiosis induces pamps_damps PAMPs / DAMPs dysbiosis->pamps_damps produces nlrp3 NLRP3 Inflammasome Activation pamps_damps->nlrp3 activates caspase1 Caspase-1 Activation nlrp3->caspase1 leads to il1b Pro-inflammatory Cytokines (e.g., IL-1β) caspase1->il1b cleaves pro-forms to active inflammation Colonic Inflammation il1b->inflammation promotes

References

Esomeprazole Magnesium: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esomeprazole magnesium, the S-isomeric form of omeprazole, is a widely prescribed proton pump inhibitor (PPI) for the management of acid-related gastrointestinal disorders. Its therapeutic efficacy is intrinsically linked to its unique molecular architecture and physicochemical characteristics. This technical guide provides an in-depth exploration of the molecular structure and chemical properties of this compound magnesium, offering valuable insights for researchers, scientists, and professionals engaged in drug development. This document details its structural features, physicochemical parameters, and the methodologies employed for their characterization, thereby serving as a comprehensive resource for advanced research and formulation development.

Molecular Structure and Isomerism

This compound is the (S)-enantiomer of omeprazole, a substituted benzimidazole. The chirality arises from the sulfoxide group, which connects the benzimidazole and pyridine rings. The chemical name for this compound is (S)-5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole. The magnesium salt form involves the coordination of two this compound molecules with one magnesium ion.[1]

The molecular formula of this compound magnesium is C34H36MgN6O6S2, and it has a molecular weight of approximately 713.1 g/mol .[1] this compound magnesium is also available in hydrated forms, most commonly as the trihydrate, with a molecular formula of C34H42MgN6O9S2 and a molecular weight of 767.2 g/mol .[2]

The specific spatial arrangement of the (S)-isomer is crucial for its improved pharmacokinetic and pharmacodynamic profile compared to the racemic omeprazole. This stereoselectivity results in a slower metabolic clearance, leading to higher and more sustained plasma concentrations and, consequently, more effective acid suppression.

The solid-state structure of this compound magnesium has been characterized using single-crystal X-ray diffraction. For instance, this compound magnesium tetrahydrate with two 1-butanol molecules has been shown to crystallize in a hexagonal unit cell with a P63 space group.[3] This crystalline arrangement, along with the presence of solvates, can significantly influence the drug's stability, solubility, and dissolution characteristics.

Physicochemical Properties

The chemical properties of this compound magnesium are pivotal to its formulation, stability, and biological activity. As a weak base, its solubility and stability are highly pH-dependent.[4][5] It is unstable in acidic conditions, where it undergoes rapid degradation, but exhibits greater stability in alkaline environments.[4][5] This characteristic necessitates its formulation in enteric-coated dosage forms to protect it from the acidic milieu of the stomach.

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound and its magnesium salt forms.

PropertyValueReference(s)
This compound (Free Base)
pKa (pyridyl N)~4.0 - 4.78[6][7]
pKa (benzimidazole N-H)~8.8[8]
This compound Magnesium
Molecular FormulaC34H36MgN6O6S2[1]
Molecular Weight713.1 g/mol [1]
This compound Magnesium Trihydrate
Molecular FormulaC34H42MgN6O9S2[2]
Molecular Weight767.2 g/mol [2]
Melting Point182-191 °C[2][9]
184-189 °C (decomposes)[10]
Solubility in WaterSlightly soluble / Sparingly soluble[10][11]
Solubility in Organic SolventsSoluble in methanol, ethanol, DMSO, and DMF[10][11][12][13]
Practically insoluble in heptane[10][11]
UV Absorption Maxima (λmax)301-302 nm (in various solvents)[14][15]

Mechanism of Action: Proton Pump Inhibition

This compound magnesium is a proton pump inhibitor that suppresses gastric acid secretion by specifically and irreversibly inhibiting the H+/K+-ATPase enzyme system in gastric parietal cells.[4][16][17] This enzyme is the final step in the pathway of gastric acid production.

The mechanism of action can be visualized as a multi-step process:

Esomeprazole_Mechanism_of_Action A This compound (Prodrug) Absorbed into Systemic Circulation B Accumulation in Parietal Cell Secretory Canaliculi (Acidic) A->B Transport C Acid-Catalyzed Conversion to Active Sulfenamide B->C Protonation D Covalent Binding to Cysteine Residues of H+/K+-ATPase C->D Disulfide Bond Formation E Irreversible Inhibition of the Proton Pump D->E Enzyme Inactivation F Decreased Gastric Acid Secretion E->F Physiological Effect

Figure 1: Mechanism of Action of this compound.

As a prodrug, this compound is absorbed and systemically distributed to the parietal cells of the stomach. In the highly acidic environment of the secretory canaliculi, it undergoes a proton-catalyzed conversion to its active form, a tetracyclic sulfenamide.[4] This active metabolite then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inactivation.[1] This action effectively blocks the final step of acid secretion, resulting in a profound and sustained reduction of gastric acidity.

Experimental Protocols for Characterization

A variety of analytical techniques are employed to characterize the physicochemical properties of this compound magnesium. Detailed methodologies for key experiments are outlined below.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a primary method for determining the purity and assay of this compound magnesium in bulk drug and pharmaceutical formulations.[14]

HPLC_Workflow start Sample Preparation (Dissolution in Mobile Phase) injection Injection into HPLC System (5-20 µL) start->injection separation Isocratic Separation on C18 Column injection->separation detection UV Detection at 302 nm separation->detection analysis Data Analysis (Peak Area vs. Concentration) detection->analysis

Figure 2: General Workflow for HPLC Analysis.
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18) is commonly used.[14]

  • Mobile Phase: A mixture of a buffer (e.g., ammonium dihydrogen phosphate or phosphate buffer pH 7.0-7.1) and an organic solvent like methanol or acetonitrile is typical.[14][15] The ratio can be optimized, for example, 60:40 (v/v) acetonitrile:phosphate buffer.

  • Flow Rate: A flow rate of 0.8 to 1.0 mL/min is generally applied.[14]

  • Detection: UV detection is performed at the wavelength of maximum absorbance, typically around 302 nm.[14][15]

  • Sample Preparation: Accurately weighed samples are dissolved in the mobile phase or a suitable solvent like methanol to achieve a known concentration.[14] For tablet analysis, tablets are powdered, and a portion equivalent to a specific dose is extracted with a solvent, followed by dilution with the mobile phase.[14]

  • Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[14]

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound magnesium, such as its melting point, decomposition temperature, and the presence of solvates.

  • Differential Scanning Calorimetry (DSC):

    • Principle: Measures the difference in heat flow between a sample and a reference as a function of temperature.

    • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan and hermetically sealed.

    • Experimental Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The analysis of this compound magnesium water/butanol solvate shows an endotherm at 175 °C and an exotherm characteristic of decomposition around 200 °C.

  • Thermogravimetric Analysis (TGA):

    • Principle: Measures the change in mass of a sample as a function of temperature or time.

    • Sample Preparation: A small amount of the sample is placed in a tared TGA pan.

    • Experimental Conditions: The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen). For this compound magnesium water/1-butanol solvate, a mass loss corresponding to the desolvation is observed before the onset of decomposition at around 200 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound magnesium molecule and to characterize its solid-state form.

  • Principle: Measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups.

  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the sample is mixed with KBr powder and pressed into a disc.

  • Data Acquisition: The FTIR spectrum is typically recorded over a range of 4000-400 cm-1.

  • Interpretation: The characteristic peaks in the spectrum are assigned to specific functional groups, confirming the molecular structure. For instance, the presence of N-H, C=N, S=O, and C-O stretching vibrations can be identified.

Synthesis and Purification

The synthesis of this compound magnesium typically involves the asymmetric oxidation of the prochiral sulfide precursor, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.

Synthesis_Workflow A Prochiral Sulfide Precursor B Asymmetric Oxidation (e.g., with a chiral titanium complex) A->B C Formation of this compound B->C D Salt Formation with a Magnesium Source (e.g., MgCl2) C->D E Crystallization and Purification D->E F This compound Magnesium E->F

Figure 3: Simplified Synthesis Workflow for this compound Magnesium.

A common synthetic route involves the following key steps:

  • Asymmetric Oxidation: The sulfide precursor is oxidized to the corresponding sulfoxide using an oxidizing agent in the presence of a chiral catalyst, such as a titanium complex with a chiral ligand (e.g., (R,R)-1,2-diphenyl-1,2-ethanediol). This step is crucial for obtaining the desired (S)-enantiomer with high enantiomeric excess.

  • Formation of an Alkali Metal Salt: The resulting this compound is often converted to an alkali metal salt, such as this compound sodium, by reacting it with a base like sodium methoxide.

  • Salt Exchange: The this compound alkali metal salt then undergoes a salt exchange reaction with a magnesium salt, such as magnesium chloride, in a suitable solvent like methanol to yield this compound magnesium.

  • Purification and Crystallization: The final product is purified through recrystallization from appropriate solvents to obtain the desired polymorphic form and purity.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and chemical properties of this compound magnesium. A thorough understanding of its stereochemistry, physicochemical characteristics, and the analytical methods for its characterization is essential for the development of stable, effective, and high-quality pharmaceutical products. The information presented herein, including the tabulated data, experimental protocols, and pathway diagrams, serves as a valuable resource for scientists and researchers in the pharmaceutical industry. Continued investigation into the solid-state properties and formulation strategies for this compound magnesium will further contribute to optimizing its therapeutic benefits.

References

Esomeprazole's Anti-inflammatory Properties in Cellular Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Esomeprazole, a widely prescribed proton pump inhibitor (PPI), is primarily known for its potent inhibition of gastric acid secretion.[1] However, a growing body of preclinical evidence reveals that this compound possesses significant anti-inflammatory and antioxidant properties that are independent of its effects on proton pumps.[2] In various cellular models, this compound has been shown to modulate key inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome, while simultaneously activating cytoprotective mechanisms like the Nrf2/HO-1 antioxidant response.[3][4][5] This technical guide provides an in-depth summary of the molecular mechanisms underlying this compound's anti-inflammatory effects, presents quantitative data from key studies in structured tables, details common experimental protocols, and visualizes the core signaling pathways involved.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects through a multi-pronged approach at the cellular level, targeting several critical signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcriptional activation of numerous pro-inflammatory genes. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been demonstrated to interfere with this pathway, attenuating the activation of NF-κB.[6][7] This inhibitory action reduces the expression and secretion of NF-κB-dependent pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes like cyclooxygenase-2 (COX-2).[3][8] Studies in HepG2 liver cells have shown that this compound can inhibit LPS-induced NF-κB signaling, leading to lower levels of associated inflammatory cytokines.[3][8]

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NF-κB Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2) NFkB->Pro_inflammatory_Genes Nuclear Translocation & Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB inflammatory signaling pathway.
Activation of the Nrf2/HO-1 Antioxidant Pathway

Oxidative stress is a key driver of inflammation and cellular damage. The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. In response to oxidative stress, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the expression of cytoprotective genes, most notably Heme Oxygenase-1 (HO-1).

This compound has been shown to be a potent inducer of this protective pathway.[2][4] In human lung epithelial cells and fibroblasts, this compound treatment leads to the nuclear translocation of Nrf2 and a significant induction of HO-1.[4] This activation of the Nrf2/HO-1 axis contributes to this compound's antioxidant effects by enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[4][6]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative_Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 Inhibits Keap1 Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Releases Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE Nuclear Translocation HO1_Protein HO-1 Protein Antioxidant_Effects Antioxidant_Effects HO1_Protein->Antioxidant_Effects Leads to This compound This compound This compound->Keap1_Nrf2 Promotes Dissociation HO1_Gene HO-1 Gene ARE->HO1_Gene Binds & Activates HO1_Gene->HO1_Protein Transcription & Translation

Caption: this compound activates the cytoprotective Nrf2/HO-1 pathway.
Attenuation of NLRP3 Inflammasome Activation

Inflammasomes are intracellular multi-protein complexes that, upon activation, drive the maturation of IL-1β and IL-18. The NLRP3 inflammasome is particularly important and can be activated by a wide range of stimuli associated with cellular stress and damage. Its activation requires two signals: a "priming" signal, often via NF-κB, to upregulate NLRP3 expression, and a second "activation" signal that triggers the assembly of the complex.

Recent studies have identified this compound as an inhibitor of NLRP3 inflammasome activation.[5][9] In a model of septic lung injury using MH-S macrophages, this compound was found to suppress NLRP3 inflammasome activation and subsequent inflammatory responses.[5] This effect was linked to the inhibition of the activating transcription factor 6 (ATF6)-mediated endoplasmic reticulum stress (ERS) signaling pathway, suggesting a novel mechanism for its anti-inflammatory action.[5][9]

G Signal_1 Priming Signal (e.g., LPS) Pro_IL1b Pro-IL-1β Signal_1->Pro_IL1b Upregulates Signal_2 Activation Signal (e.g., ATP, Toxins) NLRP3_Assembly NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-Casp1) Signal_2->NLRP3_Assembly Triggers Caspase1 Active Caspase-1 NLRP3_Assembly->Caspase1 Activates IL1b Mature IL-1β (Secreted) Caspase1->IL1b Cleaves Pro-IL-1β This compound This compound This compound->NLRP3_Assembly Inhibits

Caption: this compound suppresses the activation of the NLRP3 inflammasome.

Quantitative Effects of this compound in Cellular Models

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of this compound.

Table 1: Effect of this compound on Pro-inflammatory Cytokine and Mediator Expression

Cell Model Stimulus This compound Conc. Target Molecule Result Reference
HepG2 (Human Liver) LPS Not Specified IL-6, COX-2, TNF-α Inhibition of upregulation [3][8]
Human Endothelial Cells Not Specified Not Specified IL-8 Significant blockage of production [10]
Human Gastric Cancer Cells HPE* Not Specified IL-8 Significant blockage of production [10]
Primary Human Lung Fibroblasts Bleomycin Not Specified iNOS ~25-fold decrease in induced expression [4]
MH-S (Murine Macrophage) LPS Concentration-dependent Inflammatory Cytokines Suppression of release [5][9]
Human PBMCs LPS 300 µM (Omeprazole) IL-1β, TNF-α ~80% inhibition of secretion [11]
Rat Gastric Tissue Water-immersion restraint Not Specified TNF-α, IL-1β Reduction in levels [7]

| Primary Lung Cells | Bleomycin/Radiation | Not Specified | TNF-α, IL-1β, IL-6 | Suppression of expression |[2] |

*HPE: Helicobacter pylori extract

Table 2: Effect of this compound on Key Signaling Pathway Components

Cell Model Stimulus This compound Conc. Pathway / Molecule Result Reference
HepG2 (Human Liver) LPS Not Specified NF-κB Signaling Inhibition [3][8]
HepG2 (Human Liver) LPS Not Specified FXR Expression Inhibition [3][8]
Rat Gastric Tissue Water-immersion restraint Not Specified p-p38 MAPK, p-p65 NF-κB Attenuated phosphorylation levels [7]
Rat Gastric Tissue Water-immersion restraint Not Specified NF-κB p65 nuclear translocation Decreased translocation [7]
Primary Human Lung Cells Bleomycin/TGFβ 1-100 µM Nrf2 Nuclear Translocation Increased translocation [4]
Primary Human Lung Cells Bleomycin/TGFβ 1-100 µM HO-1 Induction of mRNA and protein [4][10]
MH-S (Murine Macrophage) LPS Concentration-dependent NLRP3 Inflammasome Suppression of activation [5][9]

| MH-S (Murine Macrophage) | LPS | Concentration-dependent | ATF6-CHOP ERS Signaling | Inactivation |[5][9] |

Key Experimental Protocols

Reproducing the findings on this compound's anti-inflammatory effects requires standardized in-vitro methodologies. Below are detailed protocols for key experiments.

General Experimental Workflow

The typical workflow for assessing the anti-inflammatory properties of this compound in a cellular model involves cell culture, pre-treatment with the compound, stimulation with an inflammatory agent, and subsequent analysis of various endpoints.

G cluster_analysis Endpoint Analysis cluster_lysate start Seed Cells in Culture Plates step1 Allow Adherence & Growth (e.g., 24 hours) start->step1 step2 Pre-treatment with this compound (Varying concentrations) step1->step2 step3 Add Inflammatory Stimulus (e.g., LPS, Bleomycin) step2->step3 step4 Incubate for Defined Period (e.g., 6-24 hours) step3->step4 analysis1 Collect Supernatant (for ELISA) step4->analysis1 analysis2 Lyse Cells analysis3 Western Blot (Protein Expression) analysis2->analysis3 analysis4 qRT-PCR (Gene Expression) analysis2->analysis4

Caption: A generalized workflow for in-vitro analysis of this compound.
Cell Culture and Treatment

  • Cell Line: Use a relevant cell line, such as MH-S murine alveolar macrophages or HepG2 human liver cells.

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ atmosphere.

  • Seeding: Seed cells into multi-well plates (e.g., 6-well or 12-well) at a density that will achieve ~70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Pre-treatment: Remove old media and replace with fresh, serum-free or low-serum media containing various concentrations of this compound (e.g., 1 µM to 100 µM). Incubate for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) directly to the wells containing this compound.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6 hours for gene expression, 24 hours for protein secretion).

Western Blotting for Protein Expression
  • Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-p65, anti-HO-1, anti-NLRP3, anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

ELISA for Secreted Cytokines
  • Sample Collection: Following the treatment period, collect the cell culture supernatant from each well.

  • Assay: Use commercially available ELISA kits for the specific cytokines of interest (e.g., mouse TNF-α, human IL-6).

  • Procedure: Follow the manufacturer's protocol, which typically involves adding standards and samples to a pre-coated plate, followed by sequential additions of a detection antibody and a substrate solution.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate cytokine concentrations based on the standard curve.

Conclusion and Future Directions

This whitepaper provides a foundational guide for researchers exploring these non-canonical effects. Future research should focus on:

  • Dose-Response Characterization: Precisely defining the effective concentrations of this compound for anti-inflammatory effects in different cell types.

  • In Vivo Correlation: Translating these cellular findings into well-designed animal models of inflammatory diseases to assess therapeutic efficacy.

  • Clinical Repurposing: Investigating the potential for repurposing this compound as an adjunctive therapy for chronic inflammatory conditions where oxidative stress and NF-κB activation play a significant role.

The continued exploration of these mechanisms holds promise for expanding the therapeutic utility of this well-established drug.

References

Methodological & Application

Application Notes and Protocols for Esomeprazole in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor (PPI) widely recognized for its clinical efficacy in reducing gastric acid secretion.[1][2] Beyond its established role in treating acid-related disorders, emerging research has highlighted its potential as an anti-cancer agent.[1] In vitro studies have demonstrated that this compound can inhibit cell proliferation, induce apoptosis, and modulate key signaling pathways in various cancer cell lines.[3][4][5] These findings have spurred interest in its application in oncology research and drug development.

This document provides detailed protocols for the preparation of this compound stock solutions for use in in vitro cell culture experiments. It also includes a summary of its solubility, stability, and typical working concentrations, along with an overview of the key signaling pathways it modulates.

Data Presentation

This compound Solubility and Stability

Proper preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible experimental results. The following table summarizes the solubility and stability of this compound magnesium, a common form used in research.

ParameterSolvent/ConditionValue/RecommendationCitation(s)
Form Crystalline Solid (this compound Magnesium)Supplied as a crystalline solid.[6]
Solubility in Organic Solvents Dimethyl Sulfoxide (DMSO)Approximately 20 mg/mL to 143 mg/mL.[6][7][8]
EthanolApproximately 1 mg/mL to 143 mg/mL.[6][7]
Dimethylformamide (DMF)Approximately 25 mg/mL.[6]
Solubility in Aqueous Buffers Sparingly soluble.For aqueous solutions, first dissolve in DMF and then dilute with the aqueous buffer. Solubility is approximately 0.5 mg/mL in a 1:1 solution of DMF:PBS (pH 7.2).[6]
Storage of Solid Form -20°CStable for ≥ 4 years.[6]
Storage of Stock Solution (in DMSO) -20°C or -80°CCan be stored for up to one to several months. However, it is noted to be unstable in solution, so fresh preparation is highly recommended. Avoid repeated freeze-thaw cycles.[9][10]
Storage of Aqueous Solution Room Temperature or RefrigeratedNot recommended for storage for more than one day.[6]
Typical Working Concentrations in Cell Culture

The effective concentration of this compound can vary significantly depending on the cell line, experimental duration, and the specific biological endpoint being investigated. The table below provides a range of concentrations reported in the literature.

Cell Line(s)Concentration RangeApplicationCitation(s)
Ovarian Cancer Cells (SKOV3, TOV112D)Concentration-dependent effects observed.Inhibition of cell viability, proliferation, invasion, and migration; induction of apoptosis.[3]
Barrett's Esophagus Cells (CP-A, CP-B)40 µM, 80 µM, 160 µMInhibition of cell proliferation and induction of G0/G1 cell cycle arrest.[11]
Human B-Cell Tumor Lines100 µM, 200 µMInduction of apoptosis.[4]
Gastric Carcinoma Cells (SGC7901/MDR)Up to 100 µg/mLReversal of multidrug resistance.[12]
Canine Neoplastic Mast CellsTime and concentration-dependent effects.Increased apoptosis and altered degranulation.[5]

Experimental Protocols

Protocol 1: Preparation of a 20 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound magnesium in DMSO.

Materials:

  • This compound magnesium (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette tips

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound magnesium vial and anhydrous DMSO to come to room temperature.

  • Weighing this compound: Carefully weigh out the desired amount of this compound magnesium powder using a calibrated analytical balance. For a 1 mL stock solution of 20 mg/mL, weigh 20 mg of the powder.

  • Dissolution: Transfer the weighed this compound magnesium into a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO (in this case, 1 mL) to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming at 37°C and sonication can be used to aid dissolution if necessary.[9] Visually inspect the solution to ensure there are no undissolved particles.

  • Sterilization (Optional): If required for your specific application, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. While some sources suggest stability for several months, it is highly recommended to prepare fresh solutions for optimal results due to the compound's instability in solution.[9][10][13]

Protocol 2: Preparation of Working Solutions and Cell Treatment

This protocol outlines the dilution of the DMSO stock solution to the final working concentration in cell culture medium and subsequent cell treatment.

Materials:

  • Prepared this compound stock solution (e.g., 20 mg/mL in DMSO)

  • Complete cell culture medium appropriate for your cell line

  • Cultured cells ready for treatment

  • Sterile pipette tips and tubes

Procedure:

  • Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 100 µM working solution from a 20 mg/mL stock (Molecular Weight of this compound Magnesium: ~713.1 g/mol ), a series of dilutions will be necessary.

  • Serial Dilution: It is recommended to perform serial dilutions to ensure accuracy.

    • First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of complete cell culture medium.

    • Then, add the appropriate volume of the intermediate dilution to your cell culture wells to reach the final desired concentration.

  • Vehicle Control: It is crucial to include a vehicle control in your experiment. This involves adding the same volume of DMSO (without this compound) to a parallel set of cells as was added to the treated cells. This ensures that any observed effects are due to the this compound and not the solvent.

  • Cell Treatment: Add the prepared this compound working solution (and vehicle control) to your cell cultures and incubate for the desired experimental duration.

  • Observation and Analysis: Following the incubation period, proceed with your planned downstream analyses, such as cell viability assays, western blotting, or flow cytometry.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through the modulation of several key cellular signaling pathways. A primary mechanism involves the inhibition of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[3][12][14] By downregulating this pathway, this compound can lead to cell cycle arrest and the induction of apoptosis.[3]

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. This compound has been shown to induce apoptosis through both caspase-dependent and independent mechanisms.[4][15] This involves the upregulation of pro-apoptotic proteins like BAX and the cleavage of PARP.[3]

Esomeprazole_Signaling_Pathway This compound's Anti-Cancer Signaling Pathways This compound This compound PI3K PI3K This compound->PI3K Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Promotes mTOR->Apoptosis Inhibits BAX BAX Apoptosis->BAX Upregulates Cleaved_PARP Cleaved PARP Apoptosis->Cleaved_PARP Increases

Caption: this compound's mechanism of action in cancer cells.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cultured cells.

Experimental_Workflow Experimental Workflow for In Vitro this compound Studies Prep_Stock Prepare this compound Stock Solution (in DMSO) Treatment Treat Cells with this compound (and Vehicle Control) Prep_Stock->Treatment Cell_Culture Culture Cells to Desired Confluency Cell_Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Analysis Downstream Analysis (e.g., Viability, Western Blot, Flow Cytometry) Incubation->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis

Caption: A generalized workflow for cell-based this compound experiments.

References

Application Notes and Protocols: Esomeprazole Dosage in Rodent Gastric Ulcer Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) that effectively reduces gastric acid secretion. It is widely used in clinical practice to treat acid-related disorders, including gastric ulcers. In preclinical research, rodent models of gastric ulcers are indispensable for evaluating the efficacy of anti-ulcer agents like this compound. The appropriate dosage of this compound is critical for obtaining reliable and reproducible results. This document provides a detailed guide to the appropriate dosage of this compound in various rodent models of gastric ulcers, along with comprehensive experimental protocols and an overview of the relevant signaling pathways.

Data Presentation: this compound Dosage in Rodent Gastric Ulcer Models

The following tables summarize the effective dosages of this compound and the related proton pump inhibitor omeprazole in different rodent models of gastric ulcer.

Table 1: this compound Dosage in Rat Models of Gastric Ulcer

Ulcer ModelRat StrainThis compound DosageRoute of AdministrationTreatment DurationKey FindingsReference
Stress-Induced (Water-Immersion Restraint)Wistar10 mg/kg/day (low dose)Intraperitoneal injection7 days (prophylactic)Significantly decreased mucosal lesions.[1]
Stress-Induced (Water-Immersion Restraint)Wistar50 mg/kg/day (high dose)Intraperitoneal injection7 days (prophylactic)Markedly alleviated gastric mucosal lesions, almost indistinguishable from the control group.[1]
NSAID-Induced (Indomethacin)Wistar30 mg/kgOralSingle dose, 10 min prior to indomethacinProvided good anti-ulcer activity, preventing hemorrhage and edema.[2]
NSAID-Induced (Indomethacin)Not Specified5 µmol/kg/dayOral7 days (concomitant with indomethacin)More effective than famotidine in promoting resolution of mucosal damage.[3]
NSAID-Induced (Indomethacin)Wistar20 mg/kgOral21 days (pretreatment)Significantly reduced ulcer index and gastric volume.[4]
Alcohol-InducedWistar20 mg/kgIntragastricSingle dose (pretreatment)Significantly reduced gastric lesions.[5]
Alcohol-InducedFemale Rats40 mg/kgOralNot SpecifiedDemonstrated notable protective and therapeutic effects by reducing ulcer index and gastric juice volume.[6]

Table 2: Omeprazole (a related PPI) Dosage in Rodent Gastric Ulcer Models

Ulcer ModelRodent Species/StrainOmeprazole DosageRoute of AdministrationTreatment DurationKey FindingsReference
Acetic Acid-InducedRat200 mg/kg/day (in two divided doses)Not Specified14 daysSignificantly accelerated spontaneous healing.[7]
Shay Ulcers, Stress, NSAID-InducedRat10-100 mg/kgOral or IntraduodenalSingle doseMarkedly inhibited ulcer formation.[7]
Mepirizole-InducedRat3-10 mg/kgOralNot SpecifiedPotently inhibited duodenal ulcers and gastric erosions.[7]
Alcohol-InducedWistar Rat20 mg/kgOral7 daysA standard positive control dose in rodent ulcer models.[8][9][8][9][10]

Experimental Protocols

Stress-Induced Gastric Ulcer Model (Water-Immersion Restraint)

This protocol is based on the methodology described by a study on the effects of this compound on stress ulcers in rats.[1]

Materials:

  • Male Wistar rats (200-250g)

  • This compound

  • Normal saline

  • Restraint cages

  • Water bath maintained at 23°C

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week with free access to food and water.

  • Grouping: Randomly divide rats into the following groups (n=6-8 per group):

    • Normal Control (NS): No stress, receives normal saline.

    • Water-Immersion Restraint (WIR): Stress-induced ulcer group, receives normal saline.

    • Low-Dose this compound + WIR (LE+WIR): Receives this compound (10 mg/kg/day).

    • High-Dose this compound + WIR (HE+WIR): Receives this compound (50 mg/kg/day).

  • Drug Administration: Administer this compound or normal saline via intraperitoneal injection daily for 7 consecutive days.

  • Ulcer Induction: On the 8th day, fast the rats for 24 hours (with free access to water). Induce stress by placing the rats in restraint cages and immersing them vertically in a water bath at 23°C to the level of the xiphoid process for 6 hours.

  • Sample Collection: After 6 hours of stress, euthanize the rats and collect their stomachs.

  • Ulcer Assessment:

    • Open the stomach along the greater curvature and rinse with cold saline.

    • Macroscopically examine the gastric mucosa for lesions.

    • Calculate the ulcer index using a scoring system (e.g., Guth's lesion score).[1]

    • Collect tissue samples for histopathological examination and biochemical analysis (e.g., malondialdehyde, superoxide dismutase).

NSAID-Induced Gastric Ulcer Model (Indomethacin)

This protocol is adapted from studies investigating the effects of this compound on indomethacin-induced gastric ulcers.[2][4]

Materials:

  • Male Wistar rats (150-200g)

  • This compound

  • Indomethacin

  • Vehicle (e.g., 0.1% Tween 80 solution or 5% carboxymethyl cellulose)

Procedure:

  • Animal Acclimatization: Acclimatize rats for one week.

  • Grouping: Divide rats into groups:

    • Vehicle Control

    • Indomethacin Control

    • This compound (e.g., 20 mg/kg or 30 mg/kg) + Indomethacin

  • Drug Administration (Pretreatment Protocol):

    • Administer this compound or vehicle orally for a specified period (e.g., 21 days).[4]

    • Alternatively, for an acute model, administer this compound or vehicle orally 10 minutes before indomethacin administration.[2]

  • Ulcer Induction: After the pretreatment period (if any), administer a single oral dose of indomethacin (e.g., 30 mg/kg).

  • Sample Collection: Euthanize the rats 4-6 hours after indomethacin administration.

  • Ulcer Assessment:

    • Excise the stomachs and open them along the greater curvature.

    • Score the ulcers based on their number and severity.

    • Measure the ulcer area (in mm²).

    • Perform histological and biochemical analyses as required.

Alcohol-Induced Gastric Ulcer Model

This protocol is based on a study evaluating this compound's effect on alcohol-induced gastric lesions.[5]

Materials:

  • Male Wistar rats (200-250g)

  • This compound

  • Absolute ethanol (96%)

  • Normal saline

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize rats and then fast them for 24 hours prior to the experiment, with free access to water.

  • Grouping:

    • Control Group

    • Alcohol-Induced Ulcer Group

    • This compound (20 mg/kg) + Alcohol Group

  • Drug Administration: Administer this compound (20 mg/kg) or saline intragastrically as a pretreatment.

  • Ulcer Induction: One hour after the pretreatment, administer 1 mL of 96% ethanol intragastrically to induce gastric ulcers.

  • Sample Collection: Euthanize the rats one hour after ethanol administration.

  • Ulcer Assessment:

    • Remove the stomachs and examine the glandular portion for lesions.

    • Quantify the ulcerated area.

    • Perform histopathological verification of the macroscopic lesions.

Mandatory Visualizations

Signaling Pathways

The protective effects of this compound in gastric ulcer models, particularly in stress-induced ulcers, extend beyond its acid-suppressing activity. It has been shown to possess antioxidant and anti-inflammatory properties by modulating cellular signaling pathways.[1]

Esomeprazole_Signaling_Pathway Stress Stress (WIR) p38MAPK p38 MAPK Activation Stress->p38MAPK NFkB NF-κB Activation Stress->NFkB OxidativeStress Oxidative Stress (Increased ROS) Stress->OxidativeStress This compound This compound This compound->p38MAPK This compound->NFkB This compound->OxidativeStress Inhibits Antioxidants Antioxidant Defenses (SOD, GSH) This compound->Antioxidants Enhances Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β) p38MAPK->Inflammation NFkB->Inflammation GastricUlcer Gastric Ulcer Formation Inflammation->GastricUlcer OxidativeStress->GastricUlcer Antioxidants->OxidativeStress Experimental_Workflow Acclimatization 1. Animal Acclimatization (1 week) Grouping 2. Random Grouping Acclimatization->Grouping DrugAdmin 3. Drug Administration (this compound / Vehicle) Grouping->DrugAdmin UlcerInduction 4. Ulcer Induction (Stress / NSAID / Alcohol) DrugAdmin->UlcerInduction Euthanasia 5. Euthanasia and Stomach Collection UlcerInduction->Euthanasia Assessment 6. Ulcer Assessment Euthanasia->Assessment Macroscopic Macroscopic Scoring Assessment->Macroscopic Histology Histopathology Assessment->Histology Biochemistry Biochemical Analysis Assessment->Biochemistry

References

Application Note: Quantification of Esomeprazole and its Metabolites in Plasma using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Esomeprazole is a proton pump inhibitor widely used in the treatment of acid-related gastrointestinal disorders. The therapeutic efficacy and pharmacokinetic profiling of this compound necessitate a robust and reliable analytical method for its quantification, along with its primary metabolites, 5-hydroxyomeprazole and omeprazole sulfone, in biological matrices such as plasma. This application note details a comprehensive High-Performance Liquid Chromatography (HPLC) method for this purpose, designed for researchers, scientists, and professionals in drug development. The protocol provides a sensitive, selective, and validated approach for the simultaneous determination of this compound and its metabolites, crucial for pharmacokinetic and bioequivalence studies.

Experimental Workflow

The overall experimental process, from sample collection to data analysis, is outlined in the workflow diagram below. This process includes plasma sample preparation, chromatographic separation, and subsequent data acquisition and analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample Collection add_is Addition of Internal Standard plasma_sample->add_is extraction Liquid-Liquid or Protein Precipitation Extraction add_is->extraction evaporation Evaporation of Organic Layer extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection Injection into HPLC System reconstitution->hplc_injection chromatographic_separation Chromatographic Separation hplc_injection->chromatographic_separation uv_detection UV or MS/MS Detection chromatographic_separation->uv_detection peak_integration Peak Integration and Quantification uv_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_determination Concentration Determination calibration_curve->concentration_determination

Caption: Experimental workflow for the quantification of this compound and its metabolites in plasma.

Materials and Reagents

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Dichloromethane (HPLC grade), Methyl tert-butyl ether (HPLC grade), Water (deionized or Milli-Q)

  • Reagents: Potassium dihydrogen phosphate, Disodium hydrogen phosphate, Formic acid, Ammonium formate

  • Standards: this compound (analytical standard), 5-hydroxyomeprazole (analytical standard), Omeprazole sulfone (analytical standard), Lansoprazole or Pantoprazole (internal standard)

  • Biological Matrix: Human plasma (drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector or a tandem mass spectrometer (MS/MS) is required. The following tables summarize typical chromatographic conditions.

Table 1: HPLC-UV Method for this compound
ParameterCondition
Column C18 (e.g., Waters Sunfire™, 5 µm, 250 x 4.6 mm)[1] or C8
Mobile Phase Acetonitrile : Phosphate Buffer (pH 7.6) (40:60 v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 300 nm[1] or 302 nm[2]
Injection Volume 20 µL[3]
Column Temperature 40°C[1]
Internal Standard Lansoprazole[1] or Pantoprazole[4]
Table 2: LC-MS/MS Method for this compound and Metabolites
ParameterCondition
Column Reversed-phase (e.g., Hypersil GOLD, 5 µm, 150 x 2.1 mm)[5]
Mobile Phase 10 mM Ammonium formate : Acetonitrile with 0.1% Formic acid (50:50 v/v)[5]
Flow Rate Not specified, typical for LC-MS/MS would be 0.2-0.5 mL/min
Detection Tandem Mass Spectrometry (MS/MS) with positive electrospray ionization (ESI+)[5][6]
Injection Volume 2 µL[5]
Internal Standard This compound-d3[5]

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound, 5-hydroxyomeprazole, omeprazole sulfone, and the internal standard (e.g., lansoprazole) in 10 mL of methanol or mobile phase in separate volumetric flasks.[3] These solutions should be stored at 4°C.[4]

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with the mobile phase to create working standard solutions at various concentrations.

  • Calibration Standards and QC Samples: Spike drug-free plasma with the appropriate working standard solutions to prepare a series of calibration standards and quality control samples (low, medium, and high concentrations).

Sample Preparation

Two common extraction methods are protein precipitation and liquid-liquid extraction.

  • To 500 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Add 975 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at 12,000 rpm for 10-15 minutes.[4]

  • Transfer the supernatant to a clean tube for injection into the HPLC system.

  • To 500 µL of plasma sample, add 25 µL of the internal standard working solution.

  • Add 5 mL of an extraction solvent (e.g., dichloromethane[1] or a mixture of methyl tert-butyl ether and dichloromethane (3:2, v/v)[6]).

  • Vortex for 3 minutes, followed by centrifugation at 3,000 rpm for 15 minutes.[3]

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[3]

  • Vortex for 2 minutes before injecting into the HPLC system.

Method Validation Summary

The described methods have been validated according to regulatory guidelines (e.g., EMEA Bioanalytical Guideline 2011).[1] Key validation parameters are summarized in the tables below.

Table 3: Validation Parameters for HPLC-UV Method for this compound
ParameterResult
Linearity Range 5.0 - 450 ng/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Lower Limit of Quantification (LLOQ) 5.0 ng/mL[1]
Accuracy Within ±15% of the nominal concentration
Precision (%RSD) < 15%[4]
Recovery > 90%[2]
Table 4: Validation Parameters for LC-MS/MS Method for this compound and Metabolites[6]
AnalyteLinearity Range (nmol/L)Intra-day Imprecision (%RSD)Inter-day Imprecision (%RSD)Accuracy (%)
This compound 20 - 20,000< 9.5%< 9.5%97.7 - 100.1%
5-hydroxyomeprazole 20 - 4,000< 9.5%< 9.5%97.7 - 100.1%
Omeprazole sulfone 20 - 20,000< 9.5%< 9.5%97.7 - 100.1%

Signaling Pathway Diagram

The metabolic pathway of this compound is primarily mediated by cytochrome P450 enzymes. The following diagram illustrates this process.

metabolic_pathway This compound This compound cyp2c19 CYP2C19 This compound->cyp2c19 Hydroxylation cyp3a4 CYP3A4 This compound->cyp3a4 Sulfoxidation hydroxy_metabolite 5-hydroxyomeprazole sulfone_metabolite Omeprazole sulfone cyp2c19->hydroxy_metabolite cyp3a4->sulfone_metabolite

Caption: Metabolic pathway of this compound to its primary metabolites.

Conclusion

This application note provides a detailed and validated HPLC-based methodology for the quantification of this compound and its major metabolites in plasma. The protocols for both HPLC-UV and LC-MS/MS are presented, offering flexibility based on the required sensitivity and specificity. The provided methods are robust, accurate, and precise, making them suitable for a range of applications in clinical and pharmaceutical research.

References

Application Notes and Protocols for Inducing Achlorhydria in Research Animals Using Esomeprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for inducing achlorhydria in common research animal models using esomeprazole, a proton pump inhibitor (PPI). Achlorhydria, the absence of hydrochloric acid in gastric secretions, is a critical experimental condition for various research applications, including studies on gastrointestinal physiology, drug absorption, and the gut microbiome. This compound effectively induces this state by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, the final step in acid secretion.[1][2][3][4][5] This document outlines species-specific dosing regimens, administration routes, and methods for confirming the achlorhydric state.

Mechanism of Action

This compound is the S-isomer of omeprazole and functions as a proton pump inhibitor.[1][2][3][4][5] It specifically and irreversibly binds to and inhibits the H+/K+ ATPase enzyme system on the secretory surface of gastric parietal cells.[1][2][3][4] This inhibition blocks the final step of gastric acid production, leading to a profound and sustained reduction in both basal and stimulated acid secretion, thereby increasing gastric pH.[1][4]

Data Summary: this compound Dosage and Efficacy in Research Animals

The following tables summarize quantitative data from various studies on the use of this compound and the closely related omeprazole to induce elevated gastric pH in different animal models.

Table 1: this compound and Omeprazole Administration in Rats

CompoundDosageRoute of AdministrationDuration of TreatmentResulting Gastric pHReference
Omeprazole30 mg/kg/dayOral (p.o.)1 week7.2 (compared to 2.4 in controls)[6]
This compound10 mg/kg/dayIntraperitoneal (i.p.)7 daysSignificantly increased pH[7]
This compound50 mg/kg/dayIntraperitoneal (i.p.)7 daysSignificantly increased pH (dose-dependent)[7]

Table 2: this compound Administration in Dogs

DosageRoute of AdministrationFrequencyMean Percentage Time Gastric pH ≥ 4 (MPT4)Reference
1 mg/kgIntravenous (IV)Single dose40.9 ± 17.3%[2]
1 mg/kgSubcutaneous (SC)Single dose62.7 ± 17.7%[2]
1 mg/kgOral (p.o.)Once daily for 5 days82.5 ± 7.7%[2]
0.5 mg/kgOral (p.o.)Once daily66.3% (Day 2)[8]
1 mg/kgOral (p.o.)Once daily59.7% (Day 2)[8]
0.5 mg/kgIntravenous (IV)Twice daily (q12h)81 ± 9%[9]
1 mg/kgIntravenous (IV)Twice daily (q12h)85 ± 11%[9]

Table 3: this compound Administration in Mice

DosageRoute of AdministrationDuration of TreatmentObserved EffectReference
2 mg/kgIntraperitoneal (i.p.)3 daysSignificant effect on stomach microbiota composition, indicative of altered pH[10]
160 mg/kgOral (p.o.)5 times/week for 4 weeksInduced hypochlorhydria[11][12]

Experimental Protocols

Protocol 1: Induction of Achlorhydria in Mice

This protocol is based on a long-term oral administration model to establish a sustained state of hypochlorhydria.[11][12]

Materials:

  • This compound (e.g., this compound Magnesium)

  • Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • pH meter with a microelectrode

  • Sterile dissection tools

Procedure:

  • Animal Model: Male C57BL/6 mice are commonly used.

  • This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at a concentration that allows for the administration of 160 mg/kg in a reasonable volume (e.g., 10 ml/kg).

  • Administration: Administer the this compound suspension via oral gavage five times per week for four weeks.

  • Confirmation of Achlorhydria:

    • At the end of the treatment period, euthanize the mice.

    • Immediately expose the stomach, ligate the esophagus and pylorus, and collect the gastric contents.

    • Measure the pH of the gastric contents using a calibrated pH meter with a microelectrode.

    • For histological confirmation, fix the stomach tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine for changes in parietal cell morphology.

Protocol 2: Induction of Achlorhydria in Rats

This protocol is adapted from a study using oral administration of omeprazole, which can be substituted with this compound.[6]

Materials:

  • This compound

  • Vehicle for oral administration (e.g., inert carrier)

  • Oral gavage needles

  • pH meter

  • Dissection tools

Procedure:

  • Animal Model: Wistar rats are a suitable model.

  • This compound Preparation: Prepare a solution or suspension of this compound in the vehicle to deliver a dose of 30 mg/kg/day.

  • Administration: Administer the this compound preparation orally once daily for one week.

  • Confirmation of Achlorhydria:

    • Following the final dose, euthanize the rats.

    • Collect gastric juice and measure the pH. A significant increase in pH compared to a control group (typically from ~2.4 to ~7.2) indicates achlorhydria.[6]

    • Histological analysis of the gastric mucosa can be performed as described in Protocol 1.

Protocol 3: Acute Induction of Elevated Gastric pH in Dogs

This protocol is suitable for short-term studies requiring rapid elevation of gastric pH.

Materials:

  • This compound for injection or oral administration

  • Catheters for intravenous administration (if applicable)

  • Continuous pH monitoring system (e.g., Bravo™) or endoscope for pH measurement

Procedure:

  • Animal Model: Beagle dogs are a commonly used breed for these studies.

  • Administration:

    • Intravenous: Administer this compound at a dose of 0.5-1 mg/kg.[2][9]

    • Subcutaneous: Administer this compound at a dose of 1 mg/kg.[2]

    • Oral: Administer enteric-coated this compound at a dose of 1 mg/kg.[2]

  • Confirmation of Elevated pH:

    • Monitor intragastric pH using a continuous monitoring system for 24-48 hours.

    • Alternatively, gastric pH can be measured at specific time points via endoscopy.

Visualizations

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

G cluster_lumen Gastric Lumen cluster_parietal Parietal Cell H+ H+ HCl HCl (Gastric Acid) H+->HCl K+ K+ ProtonPump H+/K+ ATPase (Proton Pump) ProtonPump->H+ Pumps H+ out ProtonPump->K+ Pumps K+ in cAMP cAMP cAMP->ProtonPump Activates Ca2+ Ca2+ Ca2+->ProtonPump Activates AC Adenylyl Cyclase AC->cAMP + PLC Phospholipase C PLC->Ca2+ + H2R Histamine H2 Receptor H2R->AC + M3R Muscarinic M3 Receptor M3R->PLC + CCK2R Gastrin/CCK2 Receptor CCK2R->PLC + Histamine Histamine Histamine->H2R Acetylcholine Acetylcholine Acetylcholine->M3R Gastrin Gastrin Gastrin->CCK2R This compound This compound This compound->ProtonPump Inhibits Cl- Cl- Cl-->HCl

Caption: Gastric acid secretion pathway and this compound's inhibitory action.

Experimental Workflow for Inducing and Confirming Achlorhydria

G arrow arrow Start Start Animal_Selection Select Animal Model (e.g., Mouse, Rat, Dog) Start->Animal_Selection Esomeprazole_Prep Prepare this compound Formulation (Suspension/Solution) Animal_Selection->Esomeprazole_Prep Administration Administer this compound (Oral, IP, IV, or SC) Esomeprazole_Prep->Administration Treatment_Period Treatment Period (Acute or Chronic) Administration->Treatment_Period Euthanasia Euthanize Animal Treatment_Period->Euthanasia Sample_Collection Collect Gastric Contents and Stomach Tissue Euthanasia->Sample_Collection pH_Measurement Measure Gastric pH Sample_Collection->pH_Measurement Histology Histological Analysis of Gastric Mucosa Sample_Collection->Histology Data_Analysis Analyze and Compare Data pH_Measurement->Data_Analysis Histology->Data_Analysis End End Data_Analysis->End

Caption: Workflow for inducing and confirming achlorhydria in research animals.

References

Utilizing Esomeprazole as a Tool to Study Gastrin-Producing Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, a potent proton pump inhibitor (PPI), is a valuable pharmacological tool for investigating the physiology and pathophysiology of gastrin-producing G-cells. By irreversibly inhibiting the H+/K+ ATPase in gastric parietal cells, this compound profoundly suppresses gastric acid secretion. This reduction in gastric acidity removes the primary negative feedback signal on G-cells, leading to a compensatory increase in gastrin secretion and, with chronic use, potential G-cell hyperplasia. This predictable physiological response makes this compound an excellent instrument for creating in vivo and in vitro models of hypergastrinemia, allowing researchers to study the mechanisms of gastrin regulation, G-cell proliferation, and the downstream effects of elevated gastrin levels.

These application notes provide detailed protocols for utilizing this compound to study gastrin-producing cells in both animal models and cell culture systems.

Mechanism of Action

This compound is the S-isomer of omeprazole and functions by specifically inhibiting the final step in gastric acid production[1]. In the acidic environment of the parietal cell canaliculus, this compound is converted to its active form, a sulfenamide derivative, which then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme[1]. This irreversible inhibition effectively blocks the secretion of hydrogen ions into the gastric lumen, leading to a significant and sustained increase in intragastric pH[2].

The subsequent decrease in gastric acidity is sensed by chemoreceptors, leading to a reduction in somatostatin release from D-cells in the gastric antrum. Somatostatin normally exerts a tonic inhibitory effect on gastrin-producing G-cells. With the removal of this inhibition, G-cells are stimulated to synthesize and secrete gastrin[3]. Prolonged stimulation can lead to an increase in G-cell mass.

Data Presentation

The following tables summarize the quantitative effects of this compound on plasma gastrin levels and G-cell proliferation, compiled from various studies.

Table 1: Dose-Dependent Effect of this compound on Fasting Plasma Gastrin Levels in Humans

This compound DosageTreatment DurationMean Fasting Gastrin Level (pg/mL)Fold Increase from BaselineReference
20 mg/day4 weeks92~2-3[4]
40 mg/day4 weeks105~3-4[4]
40 mg twice daily4 weeksNot significantly different from 40 mg once daily-[1]

Table 2: Time-Course of Plasma Gastrin Elevation Following this compound Administration in Healthy Volunteers

TreatmentTime PointMedian Gastrin Level (pM)Interquartile Range (pM)Reference
BaselineDay 0106-14[1]
This compound 40 mg/dayDay 51513-20[1]
This compound 40 mg/day28 daysSignificantly increased from baseline-[5]

Table 3: Effect of this compound on G-Cell (or ECL Cell) Proliferation

Study PopulationThis compound DosageTreatment DurationProliferation MarkerFindingReference
Patients with Reflux Esophagitis40 mg/day6 monthsKi-67Trend towards increased cell proliferation, not statistically significant.[3]
Patients with Peptic DisordersLansoprazole (another PPI)Up to 5 yearsArgyrophil cell densityStatistically significant increase in fundic gland argyrophil cell density.[3]

Experimental Protocols

In Vivo Study: Induction of Hypergastrinemia in a Rat Model

This protocol describes the induction of hypergastrinemia in rats using oral this compound administration to study its effects on plasma gastrin levels, G-cell proliferation, and gastrin gene expression.

Materials:

  • Male Wistar rats (200-250 g)

  • This compound magnesium delayed-release capsules

  • 0.5% Carboxymethylcellulose (CMC) in sterile water

  • Oral gavage needles (18-20 gauge, straight or curved with a ball tip)

  • Syringes

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Materials for tissue collection and processing (formalin, liquid nitrogen)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to standard chow and water for at least one week before the experiment.

  • This compound Suspension Preparation:

    • Carefully open the this compound capsules and collect the enteric-coated pellets.

    • Grind the pellets to a fine powder using a mortar and pestle.

    • Suspend the powder in 0.5% CMC to the desired concentration (e.g., 20 mg/kg or 40 mg/kg). Prepare fresh daily.

  • Animal Groups:

    • Control Group: Administer vehicle (0.5% CMC) orally.

    • This compound Group(s): Administer this compound suspension at the desired dose(s) (e.g., 20 mg/kg/day and 40 mg/kg/day).

  • Oral Gavage Administration:

    • Gently restrain the rat.

    • Measure the distance from the tip of the nose to the last rib to determine the correct insertion length of the gavage needle[6][7][8].

    • Insert the gavage needle gently into the esophagus and deliver the suspension slowly[6][7][8].

    • Administer once daily for the desired study duration (e.g., 7, 14, or 28 days).

  • Sample Collection:

    • Blood Sampling: At designated time points, collect blood via a suitable method (e.g., tail vein or cardiac puncture under anesthesia). Collect blood into EDTA tubes and centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until gastrin analysis.

    • Tissue Collection: At the end of the study, euthanize the animals. Excise the stomach, open it along the greater curvature, and rinse with cold phosphate-buffered saline (PBS).

    • Collect tissue samples from the antrum for immunohistochemistry (fix in 10% neutral buffered formalin) and gene expression analysis (snap-freeze in liquid nitrogen and store at -80°C).

  • Analysis:

    • Plasma Gastrin Measurement: Quantify plasma gastrin levels using a commercially available rat gastrin ELISA or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

    • G-Cell Proliferation Assessment:

      • Process formalin-fixed, paraffin-embedded antral tissues.

      • Perform immunohistochemistry for the proliferation marker Ki-67[9][10][11][12].

      • Counterstain with hematoxylin.

      • Quantify the Ki-67 labeling index by counting the percentage of Ki-67-positive G-cells (identified by morphology and location) in multiple high-power fields[9][10][13].

    • Gastrin Gene Expression Analysis:

      • Extract total RNA from the frozen antral tissue.

      • Perform reverse transcription to synthesize cDNA.

      • Conduct quantitative real-time PCR (qPCR) using validated primers for rat gastrin (Gast) and a suitable reference gene (e.g., Gapdh, Actb)[14].

      • Calculate the relative fold change in gastrin mRNA expression using the ΔΔCt method.

In Vitro Study: Effect of this compound on a Gastrin-Producing Cell Line

This protocol describes the use of a human gastric adenocarcinoma cell line (e.g., AGS) to study the direct effects of this compound on cell viability and gastrin gene expression. Note that AGS cells are not G-cells but are often used in gastric cancer research and can express gastrin. For studying primary G-cells, isolation protocols would be required.

Materials:

  • AGS human gastric adenocarcinoma cell line

  • Cell culture medium (e.g., F-12K Medium) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound sodium for injection (reconstituted in sterile water or DMSO)

  • Cell culture plates (96-well and 6-well)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Materials for RNA extraction, cDNA synthesis, and qPCR

Procedure:

  • Cell Culture:

    • Culture AGS cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

  • This compound Treatment:

    • Seed AGS cells into 96-well plates for viability assays and 6-well plates for gene expression analysis.

    • Allow cells to adhere overnight.

    • Prepare a range of this compound concentrations (e.g., 0, 10, 50, 100, 200 µM) in the cell culture medium.

    • Replace the medium with the this compound-containing medium and incubate for the desired time (e.g., 24, 48, 72 hours).

  • Cell Viability Assay (MTT):

    • After the incubation period, add MTT solution to each well of the 96-well plate and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

  • Gastrin Gene Expression Analysis:

    • After incubation in 6-well plates, lyse the cells and extract total RNA.

    • Perform cDNA synthesis and qPCR as described in the in vivo protocol, using validated primers for human gastrin (GAST) and a suitable reference gene (e.g., GAPDH, ACTB)[15][16][17][18].

    • Analyze the relative fold change in gastrin mRNA expression.

Mandatory Visualization

experimental_workflow cluster_invivo In Vivo Model (Rat) cluster_invitro In Vitro Model (AGS Cells) rat Wistar Rats treatment Daily Oral Gavage: - this compound - Vehicle Control rat->treatment sampling Sample Collection: - Blood (Plasma) - Stomach (Antrum) treatment->sampling analysis_invivo Analysis: - Plasma Gastrin (ELISA/RIA) - G-Cell Proliferation (Ki-67 IHC) - Gastrin mRNA (qPCR) sampling->analysis_invivo cells AGS Cell Culture treatment_vitro This compound Treatment (Various Concentrations & Durations) cells->treatment_vitro analysis_vitro Analysis: - Cell Viability (MTT Assay) - Gastrin mRNA (qPCR) treatment_vitro->analysis_vitro

Caption: Experimental workflow for studying gastrin-producing cells using this compound.

signaling_pathway cluster_lumen Gastric Lumen cluster_cells Gastric Mucosa H_ion H+ d_cell D-Cell H_ion->d_cell stimulates parietal Parietal Cell proton_pump H+/K+ ATPase (Proton Pump) parietal->proton_pump activates somatostatin Somatostatin d_cell->somatostatin releases g_cell G-Cell gastrin Gastrin g_cell->gastrin releases This compound This compound This compound->proton_pump inhibits proton_pump->H_ion secretes somatostatin->g_cell inhibits bloodstream Bloodstream gastrin->bloodstream bloodstream->parietal stimulates

Caption: Signaling pathway of this compound-induced gastrin release.

References

Application Note and Protocol for Assessing Esomeprazole's Inhibition of H+/K+ ATPase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), also known as the proton pump, is the primary enzyme responsible for gastric acid secretion in the stomach's parietal cells. Its inhibition is a key therapeutic strategy for managing acid-related gastrointestinal disorders. Esomeprazole, the S-enantiomer of omeprazole, is a potent proton pump inhibitor (PPI) that effectively reduces gastric acid production.[1] It is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculi, converts to its active form, a sulphenamide.[1] This active metabolite forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H+/K+ ATPase, leading to its irreversible inhibition.[2][3] This application note provides a detailed protocol for assessing the in vitro inhibitory activity of this compound on H+/K+ ATPase. The described method is a spectrophotometric assay that quantifies the enzymatic activity by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Signaling Pathway for H+/K+ ATPase Activation

The activation of the H+/K+ ATPase and its translocation to the apical membrane of parietal cells is a complex process initiated by various secretagogues, including histamine, acetylcholine, and gastrin.[1] The binding of these signaling molecules to their respective receptors triggers downstream signaling cascades involving cyclic AMP (cAMP) and intracellular calcium (Ca2+), ultimately leading to the fusion of tubulovesicles containing the H+/K+ ATPase with the secretory canaliculi.[1][4]

G H+/K+ ATPase Activation Signaling Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R AC Adenylyl Cyclase H2R->AC activates PLC Phospholipase C M3R->PLC activates CCK2R->PLC activates cAMP cAMP AC->cAMP produces IP3 IP3 PLC->IP3 produces PKA Protein Kinase A cAMP->PKA activates Ca2 Ca2+ IP3->Ca2 releases PKC Protein Kinase C Ca2->PKC activates Fusion Fusion & Translocation PKA->Fusion PKC->Fusion Tubulovesicles Tubulovesicles (containing H+/K+ ATPase) Tubulovesicles->Fusion ApicalMembrane Apical Membrane (Secretory Canaliculi) ActivePump Active H+/K+ ATPase ApicalMembrane->ActivePump results in Fusion->ApicalMembrane

Caption: Signaling pathways leading to the activation of the H+/K+ ATPase in gastric parietal cells.[1][5]

Experimental Protocol: In Vitro H+/K+ ATPase Inhibition Assay

This protocol details the steps for determining the inhibitory effect of this compound on H+/K+ ATPase activity by measuring the release of inorganic phosphate.

Materials and Reagents
  • Fresh goat or pig stomach

  • Tris-HCl

  • Sucrose

  • EDTA

  • ATP (Adenosine 5'-triphosphate disodium salt)

  • MgCl₂ (Magnesium chloride)

  • KCl (Potassium chloride)

  • This compound

  • Omeprazole (as a reference standard)

  • Trichloroacetic acid (TCA)

  • Ammonium molybdate

  • Sodium dodecyl sulfate (SDS)

  • Ascorbic acid

  • Bovine Serum Albumin (BSA)

  • Bradford reagent

  • Spectrophotometer

  • Homogenizer

  • Refrigerated centrifuge

Part 1: Preparation of H+/K+ ATPase Enriched Microsomal Fraction
  • Tissue Collection and Preparation: Obtain a fresh goat or pig stomach from a local abattoir. Isolate the fundic mucosa and wash it with ice-cold saline.

  • Homogenization: Mince the mucosa and homogenize it in 10 volumes of ice-cold homogenization buffer (e.g., 250 mM Sucrose, 2 mM EDTA, 10 mM Tris-HCl, pH 7.4).

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and nuclei.

  • Ultracentrifugation: Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomal fraction containing the H+/K+ ATPase.

  • Resuspension: Resuspend the pellet in a minimal volume of suspension buffer (e.g., 250 mM Sucrose, 10 mM Tris-HCl, pH 7.4).

  • Protein Quantification: Determine the protein concentration of the microsomal fraction using the Bradford method with BSA as a standard.

Part 2: H+/K+ ATPase Activity Assay
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 40 mM Tris-HCl buffer (pH 7.4)

    • 2 mM MgCl₂

    • 2 mM KCl

    • H+/K+ ATPase enriched microsomal fraction (approximately 10-20 µg of protein)

  • Inhibitor Incubation: Add varying concentrations of this compound (or omeprazole as a standard) to the reaction mixture. For the control group, add the vehicle (e.g., DMSO) used to dissolve the inhibitors. Incubate the mixture for 30 minutes at 37°C.

  • Initiation of Reaction: Start the enzymatic reaction by adding 2 mM ATP to the reaction mixture.

  • Incubation: Incubate the reaction mixture for 30 minutes at 37°C.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold 10% (w/v) Trichloroacetic acid (TCA).

  • Centrifugation: Centrifuge the tubes at 2,000 x g for 10 minutes to pellet the precipitated protein.

  • Quantification of Inorganic Phosphate:

    • Take an aliquot of the supernatant.

    • Add a colorimetric reagent (e.g., a mixture of ammonium molybdate, SDS, and ascorbic acid).

    • Incubate at room temperature for 20-30 minutes for color development.

    • Measure the absorbance at a specific wavelength (e.g., 660 nm or 820 nm, depending on the colorimetric reagent used) using a spectrophotometer.

  • Calculation of ATPase Activity: Calculate the amount of inorganic phosphate released using a standard curve prepared with known concentrations of potassium phosphate. The enzyme activity is typically expressed as µmol of Pi released/mg of protein/hour.

  • Calculation of Percentage Inhibition:

    • Percentage Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The quantitative data obtained from the H+/K+ ATPase inhibition assay can be summarized in the following tables for clear comparison.

Table 1: Inhibition of H+/K+ ATPase Activity by this compound and Omeprazole

InhibitorConcentration (µM)H+/K+ ATPase Activity (µmol Pi/mg/hr) (Mean ± SD)% Inhibition
Control (Vehicle)0[Insert Value]0
This compound[Conc. 1][Insert Value][Insert Value]
[Conc. 2][Insert Value][Insert Value]
[Conc. 3][Insert Value][Insert Value]
[Conc. 4][Insert Value][Insert Value]
Omeprazole[Conc. 1][Insert Value][Insert Value]
[Conc. 2][Insert Value][Insert Value]
[Conc. 3][Insert Value][Insert Value]
[Conc. 4][Insert Value][Insert Value]

Table 2: Comparative IC50 Values for H+/K+ ATPase Inhibition

InhibitorIC50 (µM)
This compound2.3
Omeprazole~4.0

Note: The IC50 values presented are based on available literature and may vary depending on the specific experimental conditions.

Experimental Workflow and Mechanism of Inhibition

The overall experimental workflow and the mechanism of this compound's irreversible inhibition of the H+/K+ ATPase are illustrated in the following diagrams.

G Experimental Workflow for H+/K+ ATPase Inhibition Assay start Start prep Preparation of H+/K+ ATPase (Microsomal Fraction) start->prep incubate Incubation with This compound/Control prep->incubate reaction Initiation of Reaction (Addition of ATP) incubate->reaction terminate Termination of Reaction (Addition of TCA) reaction->terminate measure Measurement of Inorganic Phosphate (Spectrophotometry) terminate->measure analyze Data Analysis (% Inhibition, IC50) measure->analyze end End analyze->end

Caption: A flowchart illustrating the key steps in the in vitro H+/K+ ATPase inhibition assay.

G Mechanism of this compound Inhibition This compound This compound (Prodrug) AcidicEnv Acidic Environment (Secretory Canaliculi) This compound->AcidicEnv Activation Acid-Catalyzed Conversion AcidicEnv->Activation ActiveForm Active Sulphenamide Activation->ActiveForm Binding Covalent Disulfide Bond (with Cysteine Residues) ActiveForm->Binding ATPase H+/K+ ATPase ATPase->Binding Inhibition Irreversible Inhibition of Proton Pump Activity Binding->Inhibition

Caption: The mechanism of irreversible inhibition of the H+/K+ ATPase by this compound.[1][2]

References

Application Notes and Protocols for Measuring Intragastric pH Changes After Esomeprazole Administration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion.[1][2] It achieves this by irreversibly binding to and inhibiting the H+/K+-ATPase enzyme system (the proton pump) in gastric parietal cells, which is the final step in gastric acid production.[3][1][2][4] The resulting increase in intragastric pH is a critical factor in the treatment of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers.[3] Accurate measurement of intragastric pH changes following this compound administration is therefore essential for evaluating its pharmacodynamic effects, optimizing dosing regimens, and developing new formulations.

These application notes provide detailed protocols for key techniques used to measure intragastric pH and summarize the expected quantitative changes observed after this compound administration.

This compound's Mechanism of Action

This compound is a prodrug that, after absorption into the bloodstream, is transported to the parietal cells of the stomach.[3] In the acidic environment of the secretory canaliculi of these cells, this compound is converted to its active form, a sulfenamide derivative.[3] This active form then forms a covalent bond with sulfhydryl groups of cysteines on the H+/K+-ATPase, irreversibly inactivating the enzyme.[2] This inhibition blocks the secretion of hydrogen ions into the gastric lumen, leading to a reduction in gastric acidity.[3]

Esomeprazole_Mechanism cluster_blood Bloodstream cluster_parietal Parietal Cell cluster_lumen Gastric Lumen Esomeprazole_blood This compound (Prodrug) Esomeprazole_cell This compound Esomeprazole_blood->Esomeprazole_cell Absorption Canaliculi Secretory Canaliculi (Acidic) Esomeprazole_cell->Canaliculi Active_this compound Active Sulfenamide Derivative Canaliculi->Active_this compound Activation Proton_Pump H+/K+-ATPase (Proton Pump) Active_this compound->Proton_Pump Irreversible Binding Inhibited_Pump Inhibited Proton Pump Proton_Pump->Inhibited_Pump H_ion H+ Proton_Pump->H_ion H+ Secretion Reduced_H Reduced H+ Secretion Inhibited_Pump->Reduced_H

Figure 1: Signaling pathway of this compound action.

Techniques for Measuring Intragastric pH

Several techniques are available to measure intragastric pH, each with its own advantages and applications. The most common methods include 24-hour intragastric pH monitoring, the Heidelberg capsule test, and endoscopic pH measurement.

24-Hour Intragastric pH Monitoring

This is considered the gold standard for assessing the efficacy of acid-suppressing medications.[5] It involves continuous measurement of gastric pH over a 24-hour period using a catheter-based or wireless system.

Experimental Protocol:

a. Catheter-Based pH Monitoring:

  • Patient Preparation:

    • Patients should fast for at least 4-6 hours before the procedure.[6]

    • Certain medications that could interfere with the results, such as antacids, H2-receptor antagonists, and other PPIs, should be discontinued for a specified period (typically 24 hours to 2 weeks) prior to the test, as advised by the supervising clinician.[6][7]

  • Catheter Placement:

    • A thin, flexible catheter with a pH sensor at its tip is passed through the patient's nose or mouth and into the esophagus, then advanced into the stomach.[7][8]

    • The correct positioning of the probe in the stomach is crucial for accurate measurements.

  • Data Recording:

    • The catheter is connected to a portable data recorder that the patient wears for 24 hours.[7][8]

    • The recorder collects and stores the pH data continuously.

    • Patients are instructed to maintain a diary of their meals, sleep times, and any symptoms experienced during the monitoring period.[7][8]

  • Data Analysis:

    • After 24 hours, the catheter is removed, and the data from the recorder is downloaded to a computer.

    • The data is analyzed to determine key parameters such as the mean 24-hour intragastric pH and the percentage of time the pH remains above a certain threshold (e.g., pH > 4).

b. Wireless pH Capsule Monitoring (e.g., Bravo™ pH Monitoring System):

  • Patient Preparation:

    • Similar to catheter-based monitoring, patients need to fast and discontinue interfering medications.[6]

  • Capsule Placement:

    • A small, disposable capsule containing a pH sensor and a radio transmitter is attached to the gastric mucosa during an upper endoscopy.[9]

    • The endoscope is used to guide the delivery system to the desired location in the stomach, typically the greater curvature, approximately 10 cm below the squamocolumnar junction.[9]

  • Data Recording:

    • The capsule wirelessly transmits pH data to a receiver worn by the patient.[7][8]

    • The monitoring period can last for 48 to 96 hours.[6]

    • Patients maintain a diary of their activities and symptoms.

  • Data Analysis:

    • After the monitoring period, the data is downloaded from the receiver for analysis.

    • The capsule detaches from the gastric wall after a few days and is passed naturally in the stool.[7][8]

pH_Monitoring_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_monitoring Monitoring (24-96h) cluster_analysis Data Analysis Fasting Patient Fasting (4-6h) Placement pH Probe Placement Fasting->Placement Meds Discontinue Interfering Medications Meds->Placement Catheter Transnasal/Transoral Catheter Placement->Catheter Wireless Endoscopic Wireless Capsule Placement->Wireless Recording Continuous pH Data Recording Catheter->Recording Wireless->Recording Download Download Data from Recorder Recording->Download Diary Patient Diary of Symptoms & Activities Analyze Analyze pH Data vs. Diary Diary->Analyze Download->Analyze Report Generate Report (Mean pH, % Time pH>4) Analyze->Report

Figure 2: Workflow for 24-hour intragastric pH monitoring.
Heidelberg Capsule Test

The Heidelberg capsule test is another wireless method for measuring gastric pH. It is particularly useful for assessing the stomach's ability to produce acid in response to a challenge.

Experimental Protocol:

  • Patient Preparation:

    • The patient must fast for 8-12 hours prior to the test.[10]

    • Medications that affect stomach acid production should be discontinued.[11]

  • Capsule Ingestion:

    • The patient swallows a small electronic capsule (approximately 2 cm long and 0.8 cm in diameter) that contains a pH sensor, a radio transmitter, and a battery.[10]

    • The capsule is often tethered with a thin cotton thread to keep it in the stomach for the duration of the test.[10][12] The thread is taped to the patient's cheek.[11]

  • Baseline pH Measurement:

    • Once the capsule reaches the stomach, it begins transmitting pH data to an external receiver.

    • A baseline fasting pH is recorded. A normal fasting pH is typically between 1.0 and 2.3.[10]

  • Alkaline Challenge:

    • The patient ingests a sodium bicarbonate solution to neutralize the stomach acid.[10][12]

    • The test measures the time it takes for the stomach to re-acidify and return to the baseline pH. In a healthy individual, this should occur within 20 minutes.[10]

    • This challenge can be repeated multiple times.[10]

  • Test Completion:

    • The entire procedure typically takes 1 to 2 hours.[12]

    • After the test, the tethered capsule is removed. If untethered, it passes through the digestive system.

Heidelberg_Test_Workflow Start Patient Fasts (8-12h) Swallow Swallow Tethered pH Capsule Start->Swallow Baseline Record Baseline Fasting pH Swallow->Baseline Challenge Administer Sodium Bicarbonate Challenge Baseline->Challenge Measure Measure Re-acidification Time Challenge->Measure Repeat Repeat Challenge? Measure->Repeat Repeat->Challenge Yes End End Test and Remove Capsule Repeat->End No

References

Application Notes and Protocols for Esomeprazole Formulation and Oral Gavage in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the S-isomer of omeprazole, is a proton pump inhibitor (PPI) that effectively reduces gastric acid secretion. It is widely used in preclinical research to study gastrointestinal diseases and other conditions where modulation of gastric pH is required. This document provides detailed protocols for the preparation of this compound formulations suitable for oral gavage in mice, along with administration guidelines and relevant quantitative data. This compound is sensitive to acidic conditions, heat, and humidity, which necessitates careful handling and formulation to ensure its stability and efficacy.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data for the preparation and administration of this compound via oral gavage in mice.

Table 1: this compound Formulation Parameters

ParameterValueNotes
Vehicle 0.5% - 1.0% Methyl cellulose in purified waterA common vehicle for creating stable suspensions for oral gavage.[4][5]
This compound Form This compound magnesiumThe magnesium salt is commonly used in oral formulations.[6]
Solubility (Water) Sparingly solubleThis compound magnesium has low solubility in aqueous solutions.[6]
Solubility (Organic) Soluble in ethanol, DMSO, DMFCan be dissolved in organic solvents first for specific applications, but not recommended for routine oral gavage due to potential toxicity.[6]
Recommended pH Neutral to slightly alkalineThis compound is unstable in acidic conditions.[1]

Table 2: Oral Gavage Parameters for Mice

ParameterValueReference
Recommended Dosage 1 - 20 mg/kgDose-dependent on the experimental model. A 20 mg/kg dose has been used in rats for gastric ulcer models.[6] Lower doses (e.g., 1-5 mg/kg) may be sufficient for gastric acid suppression.
Administration Volume 5 - 10 mL/kgThe maximum recommended volume is 10 mL/kg.[7][8] Lower volumes are often preferred to minimize stress and risk of aspiration.[8]
Gavage Needle Size 18-20 gauge, 1-1.5 inches with a rounded tipThe appropriate size depends on the age and weight of the mouse.[8]
Fasting Prior to Dosing 4-6 hoursA fasting period can help standardize drug absorption.[9]

Experimental Protocols

Preparation of this compound Suspension (1 mg/mL in 0.5% Methyl Cellulose)

This protocol describes the preparation of a 1 mg/mL this compound suspension, suitable for a 10 mg/kg dose in a 20g mouse (0.2 mL administration volume). Adjust concentrations as needed for different dosing regimens.

Materials:

  • This compound magnesium powder

  • Methyl cellulose (e.g., Sigma-Aldrich M0512)[4]

  • Sterile, purified water

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated scale

  • Magnetic stirrer and stir bar

  • Homogenizer (optional, for finer suspension)

Procedure:

  • Prepare 0.5% Methyl Cellulose Vehicle:

    • Heat approximately one-third of the required volume of sterile water to 60-80°C.

    • Slowly add the methyl cellulose powder while stirring vigorously to disperse it and prevent clumping.

    • Once dispersed, add the remaining two-thirds of the water as cold water or ice to facilitate dissolution.

    • Continue stirring in a cold bath until a clear, viscous solution is formed.

    • Store the vehicle at 2-8°C.

  • Prepare this compound Suspension:

    • Accurately weigh the required amount of this compound magnesium powder. For 10 mL of a 1 mg/mL suspension, weigh 10 mg.

    • Place the weighed this compound in a sterile conical tube.

    • Add a small volume of the 0.5% methyl cellulose vehicle to the powder and triturate to form a smooth paste. This prevents clumping.

    • Gradually add the remaining vehicle to the desired final volume while continuously mixing.

    • Vortex the suspension thoroughly for 2-3 minutes to ensure homogeneity. For a finer suspension, a homogenizer can be used at low speed.

  • Storage and Handling:

    • This compound is unstable in solution, especially at acidic pH and when exposed to light.[1] It is highly recommended to prepare the suspension fresh on the day of use .

    • If short-term storage is necessary, store the suspension protected from light at 2-8°C for no longer than 24 hours.

    • Always vortex the suspension immediately before each administration to ensure a uniform dose is delivered.[7]

Oral Gavage Administration Protocol

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needle (18-20 gauge for adult mice)[8]

  • 1 mL syringe

  • Animal scale

Procedure:

  • Dose Calculation:

    • Weigh the mouse to determine the correct volume of the this compound suspension to administer.[7]

    • Volume (mL) = (Mouse Weight (kg) x Dose (mg/kg)) / Concentration of Suspension (mg/mL)

  • Animal Restraint:

    • Firmly grasp the mouse by the scruff of the neck to immobilize its head and prevent movement.[7] The body of the mouse should be supported.

  • Gavage Needle Insertion:

    • Attach the gavage needle to the syringe containing the calculated dose.

    • Gently introduce the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus. The mouse will typically swallow as the needle is advanced.

    • Do not force the needle. If resistance is met, withdraw and reposition.[10] The needle is correctly positioned in the esophagus when it can be advanced without force.

  • Dose Administration:

    • Once the needle is in the correct position (pre-measured to the approximate length of the stomach), slowly depress the syringe plunger to deliver the suspension.[7]

    • Administer the dose steadily to prevent regurgitation.

  • Post-Administration:

    • Gently withdraw the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 15 minutes after the procedure.[9]

Visualizations

Signaling Pathway of this compound Action

esomeprazole_pathway cluster_parietal_cell Gastric Parietal Cell H2_receptor H2 Receptor AC Adenylyl Cyclase H2_receptor->AC M3_receptor M3 Receptor PLC Phospholipase C M3_receptor->PLC CCK2_receptor CCK2 Receptor CCK2_receptor->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA proton_pump H+/K+ ATPase (Proton Pump) PKA->proton_pump Activation IP3_DAG IP3 / DAG PLC->IP3_DAG PKC Protein Kinase C IP3_DAG->PKC PKC->proton_pump Activation H_ion H+ proton_pump->H_ion This compound This compound (activated form) This compound->proton_pump Irreversible Inhibition lumen Gastric Lumen (Acidic) K_ion K+ K_ion->proton_pump

Caption: Mechanism of action of this compound in gastric parietal cells.

Experimental Workflow

experimental_workflow cluster_prep Formulation Preparation cluster_admin Oral Gavage Administration prep_vehicle 1. Prepare 0.5% Methyl Cellulose Vehicle weigh_drug 2. Weigh this compound Magnesium prep_vehicle->weigh_drug triturate 3. Triturate Drug with Vehicle to Form Paste weigh_drug->triturate add_vehicle 4. Add Remaining Vehicle and Mix triturate->add_vehicle vortex 5. Vortex for 2-3 min (Prepare Fresh Daily) add_vehicle->vortex weigh_mouse 6. Weigh Mouse and Calculate Dose Volume vortex->weigh_mouse Proceed to Dosing restrain 7. Restrain Mouse weigh_mouse->restrain insert_needle 8. Insert Gavage Needle restrain->insert_needle administer 9. Administer Suspension Slowly insert_needle->administer monitor 10. Withdraw Needle and Monitor Animal administer->monitor

Caption: Workflow for this compound formulation and oral gavage in mice.

References

Application of Esomeprazole in Cancer Cell Line Proliferation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Esomeprazole, a proton pump inhibitor (PPI) widely used for acid-related gastrointestinal disorders, has garnered increasing attention for its potential anti-cancer properties. Emerging evidence suggests that this compound can inhibit the proliferation of various cancer cell lines, induce apoptosis, and enhance the efficacy of conventional chemotherapeutic agents. These application notes provide an overview of the mechanisms of action, quantitative data on its anti-proliferative effects, and detailed protocols for assessing the impact of this compound on cancer cell proliferation.

Mechanism of Action

This compound's anti-cancer effects are multifaceted and involve the modulation of several key cellular pathways:

  • Inhibition of V-ATPase: In the acidic tumor microenvironment, this compound can inhibit vacuolar-type H+-ATPase (V-ATPase). This disruption of proton pumps leads to an increase in intracellular pH, which can trigger apoptosis in cancer cells.[1]

  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, primarily at the G1/G0 or S and G2/M phases, depending on the cancer cell type.[2][3][4] This is often mediated by the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21, which in turn inhibits the activity of CDK1 and CDK2, crucial enzymes for cell cycle progression.[2][5]

  • Induction of Apoptosis: By promoting cellular acidification and activating caspase enzymes, this compound can induce programmed cell death (apoptosis) in cancer cells.[5]

  • Modulation of Signaling Pathways: this compound can influence critical signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[6] Downregulation of this pathway can lead to decreased cell viability and proliferation.[6]

  • Enhancement of Chemosensitivity: this compound can potentiate the cytotoxic effects of various chemotherapeutic drugs, including cisplatin, paclitaxel, and 5-fluorouracil.[3][5][7][8] This synergistic effect may allow for reduced dosages of chemotherapy, potentially minimizing side effects.[5]

Data Presentation: Anti-proliferative Effects of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its dose-dependent inhibitory effects on cell proliferation.

Cancer TypeCell LineAssayIncubation Time (h)IC50 (µM)NotesReference
Ovarian CancerSKOV3CCK-824~160 mg/L (~450 µM)[6]
Ovarian CancerSKOV3CCK-848~120 mg/L (~338 µM)[6]
Ovarian CancerTOV112DCCK-824~180 mg/L (~507 µM)[6]
Ovarian CancerTOV112DCCK-848~140 mg/L (~394 µM)[6]
Gastric CancerSNU-1XTT48>250 µg/mL (>694 µM)This compound alone showed no significant effect on viability but enhanced cisplatin cytotoxicity.[7]
NeuroblastomaSH-SY5YXTT24No significant cytotoxicity aloneEnhanced the anti-proliferative effect of cisplatin.[9]
Head and Neck Squamous Cell CarcinomaHN30 (wild type p53)Colony Formation24 (treatment)Significant inhibition at 100-300 µMDose-dependent inhibition of colony formation.[5]
Head and Neck Squamous Cell CarcinomaHN31 (mutant p53)Colony Formation24 (treatment)Significant inhibition at 100-300 µMDose-dependent inhibition of colony formation.[5]

Note: IC50 values can vary depending on the specific experimental conditions, including the proliferation assay used, cell seeding density, and passage number of the cell line.

Mandatory Visualizations

Esomeprazole_Experimental_Workflow Experimental Workflow for Assessing this compound's Anti-proliferative Effects cluster_prep Preparation cluster_treatment Treatment cluster_assay Proliferation Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in Multi-well Plates cell_culture->cell_seeding eso_prep This compound Stock Solution Preparation treatment Treatment with this compound (various concentrations) eso_prep->treatment cell_seeding->treatment mtt_assay MTT/XTT Assay treatment->mtt_assay edu_assay EdU Incorporation Assay treatment->edu_assay colony_assay Colony Formation Assay treatment->colony_assay data_acq Data Acquisition (e.g., Absorbance, Fluorescence, Colony Counting) mtt_assay->data_acq edu_assay->data_acq colony_assay->data_acq ic50_calc IC50 Value Calculation data_acq->ic50_calc stat_analysis Statistical Analysis ic50_calc->stat_analysis

Caption: Workflow for evaluating this compound's impact on cancer cell proliferation.

Esomeprazole_Signaling_Pathway This compound's Effect on p21-Mediated Cell Cycle Arrest This compound This compound p21 p21 (CDK Inhibitor) This compound->p21 Upregulates Cdk1_CyclinB CDK1/Cyclin B p21->Cdk1_CyclinB Inhibits Cdk2_CyclinE CDK2/Cyclin E p21->Cdk2_CyclinE Inhibits G2_M_Transition G2/M Transition Cdk1_CyclinB->G2_M_Transition Promotes G1_S_Transition G1/S Transition Cdk2_CyclinE->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest

Caption: this compound induces p21, leading to cell cycle arrest.

Esomeprazole_PI3K_AKT_mTOR_Pathway This compound's Inhibition of the PI3K/AKT/mTOR Pathway cluster_downstream Downstream Effects This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes Survival Cell Survival mTOR->Survival Promotes

Caption: this compound's inhibitory effect on a key cancer survival pathway.

Experimental Protocols

MTT Cell Proliferation Assay

This protocol assesses cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value using a dose-response curve.

Colony Formation (Clonogenic) Assay

This assay measures the ability of a single cell to grow into a colony, assessing long-term cell survival and proliferative capacity.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • 6-well plates

  • Crystal Violet staining solution (0.5% w/v in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates with 2 mL of complete culture medium. Allow cells to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24 hours.

  • Recovery: After treatment, remove the medium, wash the cells with PBS, and add fresh complete culture medium.

  • Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Change the medium every 2-3 days.

  • Fixation and Staining: When colonies are visible, remove the medium and wash the wells with PBS. Fix the colonies with 1 mL of methanol for 10 minutes. Remove the methanol and stain with 1 mL of Crystal Violet solution for 15-30 minutes.

  • Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

EdU (5-ethynyl-2'-deoxyuridine) Incorporation Assay

This assay directly measures DNA synthesis and is a sensitive method for quantifying cell proliferation.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • EdU labeling solution

  • Fixation and permeabilization buffers

  • Fluorescent dye-azide solution (e.g., Alexa Fluor™ 488 azide)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 96-well plates, chamber slides) and treat with this compound as described in the MTT assay protocol.

  • EdU Labeling: Two hours before the end of the treatment period, add EdU labeling solution to the culture medium at a final concentration of 10 µM. Incubate for 2 hours at 37°C.

  • Fixation and Permeabilization: After EdU labeling, wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton™ X-100 for 20 minutes at room temperature.

  • Click-iT® Reaction: Prepare the Click-iT® reaction cocktail containing the fluorescent dye-azide according to the manufacturer's instructions. Add the cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing and Counterstaining: Wash the cells with PBS. If desired, counterstain the nuclei with a DNA stain like DAPI or Hoechst.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope or quantify the percentage of EdU-positive cells using a flow cytometer.

  • Data Analysis: Determine the percentage of proliferating cells in each treatment group compared to the control.

References

Troubleshooting & Optimization

Technical Support Center: Esomeprazole Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving and handling esomeprazole for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound for in vitro studies?

A1: The choice of solvent depends on the specific experimental requirements. For creating a high-concentration stock solution, organic solvents are recommended. This compound magnesium and this compound sodium are soluble in Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1][2] For aqueous solutions, this compound sodium salt has better solubility in buffers like PBS (pH 7.2) compared to the magnesium salt.[2]

Q2: What is the solubility of this compound in common solvents?

A2: The solubility of this compound varies depending on the salt form and the solvent. The following tables summarize the solubility data for this compound magnesium and this compound sodium.

This compound Magnesium Solubility [1]

SolventApproximate Solubility (mg/mL)
Ethanol1
DMSO20
DMF25
1:1 DMF:PBS (pH 7.2)0.5

This compound Sodium Solubility [2]

SolventApproximate Solubility (mg/mL)
Ethanol10
DMSO20
DMF30
PBS (pH 7.2)10

Q3: this compound is unstable in acidic conditions. How can I maintain its stability in my experiments?

A3: this compound is highly sensitive to acidic pH and degrades rapidly.[3][4][5] To ensure stability, it is crucial to maintain a neutral to alkaline pH. When preparing aqueous solutions, use a buffer with a pH of 7.2 or higher.[1][2] For long-term storage of stock solutions, it is advisable to use an organic solvent like DMSO and store at -20°C.[1][2] Aqueous solutions are not recommended for storage for more than one day.[1][2]

Q4: Can I dissolve this compound directly in cell culture medium?

A4: It is not recommended to dissolve this compound directly in cell culture medium. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium immediately before use. This minimizes the risk of precipitation and degradation.

Q5: My this compound solution turned yellow. Is it still usable?

A5: A slight yellow discoloration may occur, especially in aqueous solutions, within 24 hours.[6] This does not necessarily indicate a significant loss of drug content.[6] However, for sensitive experiments, it is always best to use a freshly prepared solution.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer or cell culture medium. The final concentration of the organic solvent (e.g., DMSO) is too high, or the aqueous buffer's pH is too low. The solubility of this compound is lower in aqueous solutions.- Ensure the final concentration of the organic solvent in your experiment is insignificant, as it may have physiological effects.[2]- Use a higher pH buffer (pH > 7.2) for dilution.- Prepare a more dilute stock solution to reduce the amount of organic solvent added to the aqueous medium.
Loss of drug activity in the experiment. Degradation of this compound due to acidic conditions in the experimental setup.- Confirm the pH of your cell culture medium or buffer is neutral or slightly alkaline.- Prepare fresh this compound solutions for each experiment. Do not store aqueous solutions for more than a day.[1][2]
Inconsistent experimental results. Incomplete dissolution of this compound or degradation of the stock solution.- Ensure the this compound is fully dissolved in the stock solution. Gentle warming or sonication can aid dissolution.[7]- Store stock solutions in appropriate conditions (-20°C for organic stocks) and avoid repeated freeze-thaw cycles.[1][2]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound (magnesium or sodium salt) in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 20 mg/mL).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution.[7]

  • Sterilization: As DMSO is a solvent, the prepared stock solution is generally considered sterile if prepared under aseptic conditions. If further sterilization is required, use a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.[1][2]

Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Experiments
  • Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: Immediately before adding to the cell culture, dilute the stock solution to the final desired concentration in pre-warmed, sterile cell culture medium. For example, to prepare a 100 µM working solution from a 20 mg/mL stock, a serial dilution may be necessary to avoid precipitation and to ensure accurate pipetting.

  • Mixing: Gently mix the final working solution by pipetting up and down. Avoid vigorous vortexing which can cause shearing of cellular components in the medium.

  • Application: Add the freshly prepared working solution to your cell culture plates.

Visualizations

Experimental_Workflow Experimental Workflow: Preparing this compound for In Vitro Assay cluster_prep Stock Solution Preparation cluster_exp Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C dissolve->store thaw Thaw Stock store->thaw For each experiment dilute Dilute in Media thaw->dilute apply Apply to Cells dilute->apply

Caption: Workflow for preparing this compound solutions.

Signaling_Pathway Mechanism of Action: this compound Inhibition of H+/K+-ATPase This compound This compound inhibition Inhibition This compound->inhibition pump H+/K+-ATPase (Proton Pump) acid_secretion Gastric Acid Secretion pump->acid_secretion H+ transport inhibition->pump

Caption: this compound's inhibitory action on the proton pump.

References

Technical Support Center: Addressing Esomeprazole Resistance in H. pylori Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with esomeprazole resistance in Helicobacter pylori experimental models.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in H. pylori?

A1: While this compound is a proton pump inhibitor (PPI) and not a classical antibiotic, H. pylori can develop resistance to its antimicrobial effects. The primary mechanisms are not fully elucidated but are thought to involve:

  • Biofilm Formation: H. pylori can form biofilms, which act as a physical barrier to antimicrobial agents and can lead to increased tolerance.[5][6][7][8] Bacteria within biofilms are often in a dormant state, making them less susceptible to drugs.[6] The extracellular polymeric substances (EPS) of the biofilm can also impede drug penetration.[8]

  • Point Mutations: While more commonly associated with traditional antibiotics, point mutations in genes encoding drug targets or regulatory proteins could potentially alter the susceptibility of H. pylori to this compound. However, specific mutations conferring this compound resistance are not as well-characterized as those for antibiotics like clarithromycin.

Q2: What is the reported Minimum Inhibitory Concentration (MIC) of this compound against susceptible H. pylori?

A2: In vitro studies have shown that this compound exhibits direct antimicrobial activity against H. pylori. The MIC50 and MIC90 (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively) for this compound have been reported to be 16 mg/L and 32 mg/L, respectively.[9][10]

Q3: Can this compound enhance the efficacy of other antibiotics against resistant H. pylori?

Q4: How does biofilm formation contribute to this compound resistance?

A4: Biofilm formation is a significant factor in antimicrobial resistance. The dense, surface-associated communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances.[5] This matrix can physically prevent this compound from reaching the bacterial cells.[5][6] Furthermore, the physiological state of bacteria within a biofilm, such as reduced metabolic activity, can render them less susceptible to the effects of antimicrobial agents.[6] Studies have shown that H. pylori within biofilms can be up to 1000 times more resistant to antibiotics.[7][8]

Troubleshooting Guides

Issue 1: Failure to Induce this compound Resistance in Vitro

Possible Cause Troubleshooting Step
Inappropriate this compound Concentration Start with a sub-inhibitory concentration of this compound (e.g., 0.5x MIC) and gradually increase the concentration in subsequent passages.
Insufficient Incubation Time Ensure prolonged exposure to this compound over multiple passages to allow for the selection and growth of resistant mutants.
Instability of this compound Prepare fresh this compound solutions for each experiment, as it can be unstable in solution over time.
Reversion to Susceptible Phenotype After inducing resistance, maintain selective pressure by including a low concentration of this compound in the culture medium.
Low Spontaneous Mutation Rate Consider using a chemical mutagen (e.g., ethyl methanesulfonate) at a low, non-lethal concentration to increase the mutation frequency, followed by selection with this compound.

Issue 2: Inconsistent MIC Results for this compound

Possible Cause Troubleshooting Step
Variation in Inoculum Density Standardize the inoculum size for each MIC assay using spectrophotometry (e.g., McFarland standards).
Inconsistent pH of the Culture Medium Ensure the pH of the agar or broth medium is consistent across experiments, as the activity of this compound can be pH-dependent.
Contamination of H. pylori Culture Regularly check the purity of your H. pylori cultures using Gram staining and appropriate selective media.
Inter-operator Variability Establish a standardized protocol for performing MIC assays and ensure all personnel are trained on the same procedure.
Biofilm Formation in Microtiter Plates Use a method to quantify both planktonic and biofilm-associated growth, or employ techniques to disrupt biofilms before assessing viability.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound and Omeprazole against H. pylori

Drug MIC50 (mg/L) MIC90 (mg/L) Reference
This compound1632[9][10][12]
Omeprazole3264[9][10][12]

Table 2: Eradication Rates of this compound-Based Therapies in Clinical Trials

Therapy Regimen Duration Eradication Rate (Per-Protocol) Clarithromycin Resistance Impact Reference
This compound + Amoxicillin + Clarithromycin (EAC)10 days84%45% in resistant strains vs. 89% in susceptible[13]
This compound + Clarithromycin (EC)10 days55%13% in resistant strains vs. 61% in susceptible[13]
High-Dose this compound + Amoxicillin Dual Therapy10 days87.5%Not specified[14]
High-Dose this compound + Amoxicillin Dual Therapy (Rescue)14 days94.5%Not specified[15]

Experimental Protocols

Protocol 1: In Vitro Induction of this compound Resistance in H. pylori

  • Prepare a susceptible H. pylori strain: Culture a well-characterized, this compound-susceptible H. pylori strain on Brucella agar supplemented with 10% sheep blood under microaerophilic conditions.

  • Determine the baseline MIC: Perform a baseline MIC test for this compound using the agar dilution method to confirm the susceptibility of the parent strain.

  • Initiate serial passage with sub-inhibitory concentrations: Inoculate the parent strain into Brucella broth containing a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).

  • Gradual dose escalation: After 48-72 hours of incubation, passage the culture to fresh broth with a slightly higher concentration of this compound. Repeat this process, gradually increasing the this compound concentration over several weeks.

  • Monitor for growth: At each passage, monitor the bacterial growth. An increase in turbidity at higher this compound concentrations indicates the development of resistance.

  • Isolate and confirm resistant clones: Once growth is observed at a significantly higher this compound concentration (e.g., >4-fold the initial MIC), plate the culture onto Brucella agar to obtain single colonies.

  • Verify resistance: Pick individual colonies and perform a final MIC test to confirm the level of this compound resistance.

  • Characterize the resistant strain: The resulting this compound-resistant strain can then be used for further studies to investigate the mechanisms of resistance.

Visualizations

Experimental_Workflow_for_Inducing_Esomeprazole_Resistance start Start with Susceptible H. pylori Strain mic_initial Determine Baseline This compound MIC start->mic_initial culture Culture in Broth with Sub-inhibitory this compound mic_initial->culture passage Serial Passaging with Increasing this compound Concentrations culture->passage monitor Monitor for Bacterial Growth passage->monitor check_resistance Growth at High This compound Concentration? monitor->check_resistance check_resistance->passage  No isolate Isolate Single Colonies on Agar Plates check_resistance->isolate  Yes mic_final Confirm Resistance with Final MIC Test isolate->mic_final characterize Characterize Resistant Strain mic_final->characterize end End characterize->end no_growth No Growth

Caption: Workflow for in vitro induction of this compound resistance in H. pylori.

Esomeprazole_Resistance_Signaling_Pathways cluster_cell H. pylori Cell efflux_pump Efflux Pump (e.g., RND family) esomeprazole_ext This compound (Extracellular) efflux_pump->esomeprazole_ext Expulsion proton_pump Bacterial Proton Pump protons_int H+ (Intracellular) proton_pump->protons_int Translocation target_mutation Potential Target Alteration (Mutation) biofilm Biofilm Formation biofilm->esomeprazole_ext Blocks Entry esomeprazole_int This compound (Intracellular) esomeprazole_ext->esomeprazole_int Entry esomeprazole_int->efflux_pump Substrate esomeprazole_int->proton_pump Inhibition esomeprazole_int->target_mutation Potential Interaction protons_ext H+ (Extracellular) protons_ext->proton_pump Influx

Caption: Putative signaling pathways in this compound resistance in H. pylori.

Troubleshooting_Logic start Experiment Start: Inducing this compound Resistance problem Problem Encountered: No Resistance Developed start->problem check_conc Check this compound Concentration problem->check_conc Possible Cause check_time Check Incubation Time & Passages problem->check_time Possible Cause check_stability Check this compound Solution Stability problem->check_stability Possible Cause check_culture Check for Culture Contamination problem->check_culture Possible Cause solution1 Adjust Concentration: Start Lower, Increase Gradually check_conc->solution1 solution2 Increase Number of Passages and Incubation Time check_time->solution2 solution3 Prepare Fresh Solutions for Each Use check_stability->solution3 solution4 Perform Purity Check and Re-start with Pure Culture check_culture->solution4 end Resistance Achieved solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting flowchart for inducing this compound resistance.

References

Technical Support Center: Optimizing Esomeprazole Delivery to Target Tissues in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the delivery of esomeprazole to target tissues in animal studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to provide direct support for common challenges.

Formulation and Stability

Q1: My this compound solution for oral gavage is unstable and appears to be degrading. What can I do to improve its stability?

A1: this compound is highly unstable in acidic conditions and can degrade rapidly.[1] Here are some troubleshooting steps:

  • pH Adjustment: Ensure your vehicle is alkaline. This compound is more stable at a higher pH. Prepare your solution in a buffer with a pH of 7.4 or higher. A common approach is to use a sodium bicarbonate solution.

  • Fresh Preparation: Always prepare the this compound solution immediately before administration to minimize degradation.

  • Protect from Light: this compound can be sensitive to light. Protect your formulation from light by using amber-colored tubes or covering them with foil.

  • Storage: If temporary storage is necessary, keep the formulation at 4°C and use it within a short period. Stability studies have shown that nanoformulations of this compound exhibit maximum stability when stored at 4°C for up to two months.

Q2: I am observing high variability in the bioavailability of my oral this compound formulation in my animal studies. What are the potential causes and solutions?

A2: High variability in oral bioavailability is a common issue with this compound due to its acid sensitivity and first-pass metabolism.

  • Enteric Coating: The most effective way to protect this compound from the acidic environment of the stomach is to use an enteric-coated formulation.[1] This ensures that the drug is released in the more alkaline environment of the small intestine. You can prepare enteric-coated mini-tablets or pellets for administration.

  • Food Effect: The presence of food can delay and reduce the absorption of this compound. Ensure that your animals are fasted overnight before oral administration.

  • Animal Model: Different animal models can have varying gastrointestinal physiology. Be consistent with the strain, age, and sex of the animals used in your studies. Beagle dogs are often considered a suitable model for preclinical studies of oral dosage forms due to their metabolic similarity to humans.

Targeted Delivery Systems

Q3: I want to develop colon-targeted this compound nanoparticles for a mouse model of colitis. Where do I start?

A3: Developing a colon-targeted nanoparticle system involves several steps. Here is a general workflow:

  • Nanoparticle Formulation: Poly(lactic-co-glycolic acid) (PLGA) is a commonly used biodegradable polymer for nanoparticle formulation. You can encapsulate this compound within PLGA nanoparticles using methods like nanoprecipitation or emulsion solvent evaporation.

  • pH-Sensitive Coating: To achieve colon targeting, coat the this compound-loaded nanoparticles with a pH-sensitive polymer that dissolves at the pH of the colon (around pH 7.0-7.4). Eudragit® S100 is a suitable polymer for this purpose.

  • In Vitro Characterization: Before in vivo studies, characterize your nanoparticles for size, zeta potential, encapsulation efficiency, and in vitro drug release at different pH values (e.g., pH 1.2, 6.8, and 7.4) to simulate the gastrointestinal tract.

  • In Vivo Administration: For a colitis model, you can administer the coated nanoparticles via oral gavage.

Q4: My this compound-loaded nanoparticles are aggregating. How can I prevent this?

A4: Nanoparticle aggregation is a common challenge that can be addressed by:

  • Stabilizers: Use stabilizers such as Pluronic F-68 or Poloxamer 188 during the formulation process. These create a steric barrier that prevents particles from clumping together.

  • Zeta Potential: Aim for a sufficiently high absolute zeta potential (typically > |20| mV) to ensure electrostatic repulsion between particles.

  • Lyophilization with Cryoprotectants: If you need to store your nanoparticles as a dry powder, lyophilize them in the presence of cryoprotectants like mannitol or sucrose to prevent aggregation upon reconstitution.

Q5: How can I formulate liposomes for intravenous delivery of this compound to target neuroinflammation?

A5: For brain-targeted delivery, you will need to formulate liposomes that can cross the blood-brain barrier (BBB).

  • Liposome Preparation: A common method is the reverse phase evaporation technique. This involves dissolving lipids (e.g., soybean lecithin, cholesterol, and DSPG) and this compound in an organic solvent, followed by evaporation to form a thin film, and then hydration with an aqueous buffer.

  • Targeting Ligands: To enhance BBB penetration, you can surface-modify the liposomes with targeting ligands such as transferrin or specific antibodies that bind to receptors on the BBB.

  • Characterization: Key parameters to evaluate are vesicle size, zeta potential, encapsulation efficiency, and in vitro release profile.

  • In Vivo Administration: For a rat model of neuroinflammation, administration is typically done via intravenous (IV) injection.

In Vivo Experiments

Q6: What is a standard protocol for inducing colitis in mice to test my colon-targeted this compound formulation?

A6: Dextran sulfate sodium (DSS)-induced colitis is a widely used and reproducible model.

  • Induction: Administer 2.5% to 5% (w/v) DSS in the drinking water of the mice for 5-7 consecutive days.

  • Monitoring: Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters can be used to calculate a Disease Activity Index (DAI).

  • Treatment: Your colon-targeted this compound formulation can be administered daily via oral gavage, starting either at the same time as DSS administration (prophylactic model) or after the onset of colitis symptoms (therapeutic model).

  • Evaluation: At the end of the study, collect colon tissue to measure length, and assess inflammation through histological analysis and by measuring inflammatory markers like myeloperoxidase (MPO) activity and cytokine levels (e.g., TNF-α, IL-6).

Q7: How can I quantify the amount of this compound that reaches the target colonic tissue?

A7: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying this compound in biological tissues.

  • Tissue Homogenization: After sacrificing the animal, excise the colonic tissue, rinse it, and homogenize it in a suitable buffer.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate this compound from the tissue homogenate.

  • LC-MS/MS Analysis: Analyze the extracted sample using a validated LC-MS/MS method. This will allow for sensitive and specific quantification of this compound in the tissue.

Data Presentation: Pharmacokinetics of this compound in Animal Models

The following tables summarize key pharmacokinetic parameters of this compound from various studies in different animal models and formulations.

Table 1: Pharmacokinetic Parameters of this compound in Beagle Dogs (1 mg/kg dose)

Administration RouteBioavailability (%)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)
Intravenous (IV)100-40601630
Oral (Enteric-Coated)63.3 - 71.4[1]1.05 - 1.81[1]10401150
Subcutaneous (SC)106[1]0.532401730

Table 2: Pharmacokinetic Parameters of this compound-Loaded Proniosomes in Wistar Albino Rats

FormulationBioavailability Enhancement (fold)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)
Pure this compound12.15210.25
This compound Proniosomes4.02[2]4.82441.21

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded PLGA nanoparticles using a single emulsion-solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 1% w/v)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in DCM.

  • Emulsification: Add the organic phase to the aqueous PVA solution and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.

  • Washing and Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization (Optional): Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% sucrose) and freeze-dry to obtain a powder for long-term storage.

Protocol 2: Induction of DSS-Induced Colitis in Mice

This protocol outlines the steps to induce acute colitis in mice using DSS.

Materials:

  • Dextran sulfate sodium (DSS, 36-50 kDa)

  • Sterile drinking water

Procedure:

  • DSS Solution Preparation: Prepare a 3-5% (w/v) solution of DSS in sterile drinking water. The solution should be freshly prepared.

  • Animal Acclimatization: Acclimatize the mice to the experimental conditions for at least one week before starting the induction.

  • Induction: Replace the regular drinking water with the DSS solution and provide it ad libitum for 5-7 consecutive days.

  • Daily Monitoring: Record the body weight, stool consistency, and presence of fecal blood for each mouse daily.

  • Termination: At the end of the induction period, the mice can be switched back to regular drinking water for recovery studies or sacrificed for tissue analysis.

Visualizations

Signaling Pathways

esomeprazole_pathway cluster_inflammation Inflammatory Response cluster_fibrosis Fibrotic Response cluster_esomeprazole_action This compound Action Bleomycin Bleomycin TNFα TNFα Bleomycin->TNFα induces IL-1β IL-1β Bleomycin->IL-1β induces IL-6 IL-6 Bleomycin->IL-6 induces TGFβ TGFβ Collagen Collagen TGFβ->Collagen induces This compound This compound MAPK MAPK This compound->MAPK activates MAPK->Collagen inhibits Nrf2 Nrf2 MAPK->Nrf2 activates HO1 HO1 Nrf2->HO1 induces HO1->TNFα inhibits HO1->IL-1β inhibits HO1->IL-6 inhibits

Caption: this compound's anti-inflammatory and anti-fibrotic signaling pathway.

autophagy_pathway Hypoxia Hypoxia SIRT1 SIRT1 Hypoxia->SIRT1 activates AMPKα AMPKα SIRT1->AMPKα activates mTOR mTOR AMPKα->mTOR inhibits Autophagy Autophagy AMPKα->Autophagy activates mTOR->Autophagy inhibits This compound This compound This compound->SIRT1 inhibits This compound->AMPKα inhibits This compound->mTOR activates

Caption: this compound's role in the regulation of autophagy.

Experimental Workflows

nanoparticle_workflow cluster_prep Nanoparticle Preparation cluster_char Characterization cluster_invivo In Vivo Study (Colitis Model) Dissolve this compound & PLGA in organic solvent Dissolve this compound & PLGA in organic solvent Emulsify in aqueous PVA solution Emulsify in aqueous PVA solution Dissolve this compound & PLGA in organic solvent->Emulsify in aqueous PVA solution Evaporate organic solvent Evaporate organic solvent Emulsify in aqueous PVA solution->Evaporate organic solvent Wash & Collect Nanoparticles Wash & Collect Nanoparticles Evaporate organic solvent->Wash & Collect Nanoparticles Particle Size & Zeta Potential Particle Size & Zeta Potential Wash & Collect Nanoparticles->Particle Size & Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Wash & Collect Nanoparticles->Encapsulation Efficiency In Vitro Release Profile In Vitro Release Profile Wash & Collect Nanoparticles->In Vitro Release Profile Induce Colitis (DSS) Induce Colitis (DSS) In Vitro Release Profile->Induce Colitis (DSS) Oral Gavage of Nanoparticles Oral Gavage of Nanoparticles Induce Colitis (DSS)->Oral Gavage of Nanoparticles Monitor Disease Activity Monitor Disease Activity Oral Gavage of Nanoparticles->Monitor Disease Activity Tissue Collection & Analysis Tissue Collection & Analysis Monitor Disease Activity->Tissue Collection & Analysis

Caption: Workflow for developing and testing this compound nanoparticles.

liposome_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_invivo In Vivo Study (Neuroinflammation) Dissolve Lipids & this compound in organic solvent Dissolve Lipids & this compound in organic solvent Form thin film by evaporation Form thin film by evaporation Dissolve Lipids & this compound in organic solvent->Form thin film by evaporation Hydrate film with aqueous buffer Hydrate film with aqueous buffer Form thin film by evaporation->Hydrate film with aqueous buffer Extrusion for size uniformity Extrusion for size uniformity Hydrate film with aqueous buffer->Extrusion for size uniformity Vesicle Size & Zeta Potential Vesicle Size & Zeta Potential Extrusion for size uniformity->Vesicle Size & Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Extrusion for size uniformity->Encapsulation Efficiency In Vitro Stability In Vitro Stability Extrusion for size uniformity->In Vitro Stability Induce Neuroinflammation Induce Neuroinflammation In Vitro Stability->Induce Neuroinflammation IV Injection of Liposomes IV Injection of Liposomes Induce Neuroinflammation->IV Injection of Liposomes Biodistribution Study Biodistribution Study IV Injection of Liposomes->Biodistribution Study Assess Therapeutic Efficacy Assess Therapeutic Efficacy Biodistribution Study->Assess Therapeutic Efficacy

Caption: Workflow for brain-targeted liposomal this compound delivery.

References

troubleshooting interference in esomeprazole quantification assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for esomeprazole quantification assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the quantification of this compound?

This compound is a proton pump inhibitor that is highly sensitive to its chemical environment. The primary challenges in its quantification stem from its instability in acidic conditions, sensitivity to heat and oxidation, and potential for complex interactions within biological matrices.[1][2][3] Specifically, this compound degrades rapidly in acidic environments, which can affect its stability during sample collection, storage, and preparation.[4][5] Furthermore, its metabolism via the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 and CYP3A4, results in metabolites that must be chromatographically separated to ensure accurate quantification.[6][7][8]

Q2: What are the most common sources of interference in this compound bioassays?

Interference can arise from several sources:

  • Matrix Effects: Endogenous components in biological samples like plasma (e.g., proteins, lipids) can suppress or enhance the ionization of this compound in the mass spectrometer source, leading to inaccurate results.[9][10]

  • Metabolites: The primary metabolites, 5-hydroxythis compound and this compound sulphone, can potentially interfere with the assay if not adequately separated from the parent drug.[6][11]

  • Co-administered Drugs: Medications that are substrates, inhibitors, or inducers of CYP2C19 and CYP3A4 can alter this compound's plasma concentration.[6][12] For example, clopidogrel can impair its metabolism.[7]

  • Degradation Products: Due to its instability, this compound can degrade into various products under stress conditions like acid/base hydrolysis, oxidation, and photolysis.[3][4][13] These degradation products can co-elute with the analyte of interest.

Q3: How does pH affect the stability of this compound during sample handling and analysis?

This compound is highly unstable in acidic media but has greater stability in alkaline conditions.[1][14] Exposure to acidic environments, even for short periods, can lead to significant degradation.[4][5] Therefore, it is critical to maintain a neutral to alkaline pH during sample collection, processing, and storage. For plasma samples, this may involve the addition of a stabilizing buffer immediately after collection.[15] Mobile phases used in liquid chromatography are also typically buffered at a higher pH (e.g., pH 7-9) to prevent on-column degradation.[4][16]

Q4: Can this compound metabolites interfere with quantification?

Yes, the two main metabolites of this compound are 5-hydroxythis compound and this compound sulphone.[6][8] While these metabolites lack antisecretory activity, their structural similarity to the parent compound means they could potentially interfere with the assay if the chromatographic method does not provide adequate separation.[8][11] A robust, high-resolution liquid chromatography method is essential to separate this compound from its metabolites.

Q5: What is the "matrix effect" and how can it be minimized?

The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[9] It can lead to ion suppression or enhancement, causing underestimation or overestimation of the analyte concentration.[9] To minimize matrix effects, several strategies can be employed:

  • Efficient Sample Preparation: Use effective sample clean-up techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[10][17]

  • Chromatographic Separation: Optimize the HPLC/UPLC method to separate this compound from matrix components.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (e.g., this compound-d3) is ideal, as it co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[16]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can also help compensate for these effects.[11]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the quantification of this compound.

Issue 1: Poor or Inconsistent Assay Sensitivity

Q: My assay is showing low signal intensity for this compound, or the sensitivity is fluctuating between runs. What are the potential causes and solutions?

Low or inconsistent sensitivity is a common issue in LC-MS/MS assays. A systematic approach is needed to identify the root cause.

Potential Causes & Troubleshooting Steps:

  • Analyte Degradation: this compound may be degrading during sample preparation or in the autosampler.

    • Solution: Ensure all solutions, including plasma samples, standards, and mobile phases, are maintained at the appropriate pH (neutral to alkaline).[4][5] Keep samples cooled in the autosampler (e.g., 4°C) and minimize the time between preparation and injection.[2][17]

  • Suboptimal Mass Spectrometer Conditions: The MS parameters may not be optimized for this compound.

    • Solution: Perform a tuning and calibration of the mass spectrometer.[18] Infuse an this compound standard solution directly into the source to optimize parameters like capillary voltage, gas flow, and collision energy for the specific MRM transitions (e.g., m/z 346.1 → 198.0).[16][19]

  • Ion Suppression (Matrix Effect): Co-eluting matrix components may be suppressing the this compound signal.

    • Solution: Improve the sample clean-up procedure. If using protein precipitation, consider switching to LLE or SPE for a cleaner extract.[10][17] Adjust the chromatographic gradient to better separate this compound from the region where most matrix components elute.

  • LC System Issues: Problems with the liquid chromatography system can lead to poor signal.

    • Solution: Check for leaks in the system, ensure the mobile phase is properly degassed, and verify that the pump is delivering a consistent flow rate.[20][21] A dirty ion source can also significantly reduce sensitivity; clean the ESI probe and capillary as part of regular maintenance.[18]

Troubleshooting Workflow for Low Sensitivity

start Problem: Low/Inconsistent Sensitivity check_ms 1. Check MS Performance start->check_ms infuse_std Infuse Standard Solution. Is signal strong and stable? check_ms->infuse_std ms_issue Troubleshoot MS: - Tune/Calibrate - Clean Ion Source - Check Gas/Voltages infuse_std->ms_issue No check_stability 2. Assess Analyte Stability infuse_std->check_stability Yes end_node Sensitivity Restored ms_issue->end_node stability_test Analyze freshly prepared vs. aged sample (in autosampler). Is signal reduced? check_stability->stability_test stability_solution Improve Stability: - Add stabilizer to plasma - Keep samples cool - Check solution pH stability_test->stability_solution Yes check_matrix 3. Evaluate Matrix Effects stability_test->check_matrix No stability_solution->end_node matrix_test Compare analyte response in solvent vs. extracted matrix. Is signal suppressed? check_matrix->matrix_test matrix_solution Mitigate Matrix Effects: - Improve sample cleanup (LLE/SPE) - Modify chromatography matrix_test->matrix_solution Yes check_lc 4. Check LC System matrix_test->check_lc No matrix_solution->end_node lc_test Review pressure trace, peak shape, and retention time of IS. Are they normal? check_lc->lc_test lc_solution Troubleshoot LC: - Check for leaks/blockages - Purge pump - Replace column lc_test->lc_solution No lc_test->end_node Yes lc_solution->end_node

Caption: A logical workflow for diagnosing the root cause of low sensitivity.

Issue 2: Shifting Retention Times and Poor Peak Shape

Q: The retention time for this compound is drifting, and the peaks are tailing or splitting. What could be causing this?

Retention time (RT) shifts and poor peak shapes often point to issues with the analytical column or the mobile phase.

Potential Causes & Troubleshooting Steps:

  • Column Degradation: The analytical column may be degrading or contaminated. High pH mobile phases, while necessary for this compound stability, can shorten the lifespan of standard silica-based C18 columns.

    • Solution: Use a pH-stable column designed for high pH applications. Implement a "guard column" to protect the analytical column from contaminants. If performance has declined, try washing the column with a strong solvent or replace it if necessary.[20]

  • Mobile Phase Issues: Inconsistent mobile phase composition, pH drift, or microbial growth can affect chromatography.

    • Solution: Prepare fresh mobile phase daily.[20] Ensure the buffer components are fully dissolved and the final pH is verified. Filter the mobile phase before use.

  • Insufficient Column Equilibration: The column may not be fully equilibrated between gradient runs.

    • Solution: Increase the column equilibration time at the end of each run to ensure the column returns to the initial mobile phase conditions before the next injection.[20] A minimum of 10 column volumes is recommended.

  • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion.

    • Solution: The final sample extract should be reconstituted in a solvent that is as close in composition to the initial mobile phase as possible.[10]

Decision Tree for Chromatographic Problems

start Problem: RT Shift / Poor Peak Shape q_rt Is the RT shift sudden or gradual? start->q_rt sudden Sudden Shift q_rt->sudden Sudden gradual Gradual Drift q_rt->gradual Gradual sudden_causes Check for: - Air bubbles in pump - Incorrect mobile phase - Major leak - Wrong method loaded sudden->sudden_causes gradual_causes Likely Column/Mobile Phase Issue gradual->gradual_causes q_peak What is the peak shape issue? gradual_causes->q_peak tailing Tailing q_peak->tailing Tailing splitting Splitting/Fronting q_peak->splitting Splitting or Fronting tailing_causes Check for: - Column degradation (active sites) - Contamination at column inlet - pH of mobile phase incorrect tailing->tailing_causes splitting_causes Check for: - Clogged frit/column void - Sample solvent mismatch - Co-eluting interference splitting->splitting_causes

Caption: A decision tree to diagnose common chromatographic issues.

Quantitative Data Summary

Table 1: Representative this compound Stability Data in Human Plasma

This table summarizes typical stability findings for this compound in human plasma under various storage conditions. Precise percentages can vary based on the specific assay and matrix.

Stability ConditionDurationTemperatureTypical Outcome (% Bias or % Diff)Reference
Bench-Top Stability 8 - 24 hoursRoom TemperatureWithin ±15%[17][22]
Autosampler Stability 24 hours4°CWithin ±15%[2][22]
Freeze-Thaw Cycles 3 - 4 cycles-20°C to Room TempWithin ±15%[17][22]
Long-Term Storage 60 days-20°CWithin ±15%[17][22]

Note: Stability should be validated for each specific method as per regulatory guidelines (e.g., ICH M10).[9]

Table 2: Summary of Forced Degradation Studies for this compound

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. The following conditions typically result in measurable degradation.

Stress ConditionReagent/ConditionDuration & TempTypical DegradationReference
Acid Hydrolysis 0.1 N HCl1-2 hours @ 60°CSignificant (~2%)[5][13]
Alkaline Hydrolysis 0.1 N - 1 N NaOH1-2 hours @ 60-80°CMild (~2.5%)[5][13]
Oxidative Degradation 0.3% H₂O₂3.5 hours @ Room TempSignificant[5][13]
Photolytic Degradation UV Light (200 Wh/m²)N/AMild (~1.3%)[5]
Thermal Degradation Dry Heat2 hours @ 105°CMild[5]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol provides a general methodology for extracting this compound from plasma samples.

Materials:

  • Human plasma samples, quality controls (QCs), and calibration standards.

  • Internal Standard (IS) working solution (e.g., Omeprazole-d3 or this compound-d3).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or a mixture (e.g., MTBE - Dichloromethane, 3:2 v/v).[11]

  • Reconstitution Solvent: Mobile phase-like composition (e.g., Acetonitrile/Water).

  • Centrifuge, vortex mixer, solvent evaporator.

Procedure:

  • Sample Aliquoting: Pipette 200 µL of plasma sample (unknown, calibrator, or QC) into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 25-50 µL of the IS working solution to each tube and vortex briefly.

  • Extraction: Add 1 mL of the extraction solvent (e.g., MTBE) to each tube.

  • Vortexing: Cap the tubes and vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 4000 rpm) for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and protein pellet.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100-200 µL of the reconstitution solvent. Vortex for 1 minute to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Representative LC-MS/MS Conditions for this compound Analysis

These are typical starting conditions that should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System:

  • Column: C18 or C8 reverse-phase column (e.g., 50 x 2.1 mm, <3 µm particle size).[16][17]

  • Mobile Phase A: 2-5 mM Ammonium Formate or Ammonium Bicarbonate in water, pH adjusted to 7.0 - 9.0.[16]

  • Mobile Phase B: Acetonitrile or Methanol.[16]

  • Flow Rate: 0.4 - 0.6 mL/min.[16]

  • Gradient: A typical gradient might start at 10-30% B, ramp up to 90% B to elute the analyte, hold for washing, and then return to initial conditions for re-equilibration.[17]

  • Column Temperature: 30-40°C.[4][17]

  • Injection Volume: 2-10 µL.[17]

Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[9]

  • Scan Type: Multiple Reaction Monitoring (MRM).[11]

  • MRM Transitions:

    • This compound: Precursor Ion (Q1) m/z 346.1 → Product Ion (Q3) m/z 198.0.[16][19]

    • Internal Standard (Omeprazole-d3): Precursor Ion (Q1) m/z 349.0 → Product Ion (Q3) m/z 197.9.[16]

  • Instrument Parameters: Optimize source-dependent parameters such as ion spray voltage, source temperature, and gas flows (nebulizer, heater, curtain gas) according to manufacturer recommendations.

Signaling and Metabolic Pathways

Simplified Metabolic Pathway of this compound

This compound is primarily metabolized in the liver by the cytochrome P450 system. Understanding this pathway is crucial for predicting potential drug-drug interactions.

This compound This compound CYP2C19 CYP2C19 (Major Pathway) This compound->CYP2C19 CYP3A4 CYP3A4 (Minor Pathway) This compound->CYP3A4 Hydroxy 5-Hydroxythis compound (Inactive Metabolite) Excretion Renal/Fecal Excretion Hydroxy->Excretion Sulphone This compound Sulphone (Inactive Metabolite) Sulphone->Excretion CYP2C19->Hydroxy CYP3A4->Sulphone

Caption: Primary metabolic pathways of this compound via CYP enzymes.[7][8]

References

Navigating the Nuances of Esomeprazole Stability: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for enhancing the stability of esomeprazole in experimental buffers. This resource is designed to provide you with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges you may encounter during your research. This compound, a proton pump inhibitor, is notoriously unstable in aqueous solutions, particularly under acidic conditions. Understanding and mitigating its degradation is crucial for obtaining reliable and reproducible experimental results.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter when working with this compound in buffer solutions.

Problem Potential Cause Recommended Solution
Rapid loss of this compound potency in my experimental buffer. Acidic pH of the buffer: this compound degrades rapidly in acidic conditions. The stability of this compound is highly pH-dependent.[1][2][3]- Use alkaline buffers: Prepare your this compound solutions in buffers with a pH above 7. Maximum stability is observed at higher pH values.[4] - Adjust buffer pH: If your experimental conditions require a specific pH, prepare the this compound stock solution in an alkaline buffer and add it to your experimental buffer immediately before use to minimize exposure to acidic conditions.
Precipitation or cloudiness observed in the this compound solution. Low solubility at neutral or acidic pH: this compound has poor water solubility, which can be exacerbated at lower pH values.- Use of co-solvents: Consider using a small percentage of a co-solvent like ethanol in your buffer to improve solubility.[5] - Prepare fresh solutions: Prepare this compound solutions fresh for each experiment to avoid precipitation over time.
Inconsistent experimental results with this compound. Degradation due to oxidation: this compound is susceptible to oxidative degradation.[4][5]- Use of antioxidants: Add antioxidants such as ascorbic acid to your buffer to protect this compound from oxidation. - Degas buffers: De-gas your buffers before use to remove dissolved oxygen.
Color change in the this compound solution (e.g., yellowing). Degradation of this compound: A change in color can indicate the formation of degradation products.- Protect from light: Store this compound solutions in amber vials or protect them from light, as it is also sensitive to photolytic degradation.[6] - Monitor for degradation: Use analytical techniques like HPLC to monitor the purity of your this compound solution over time.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions about working with this compound in a laboratory setting.

Q1: What is the optimal pH for maintaining this compound stability in a buffer?

A1: this compound is most stable in alkaline conditions. While a specific optimal pH can depend on the buffer composition and temperature, a pH of 9.0 or higher is generally recommended for enhanced stability.[7] For instance, a glycine buffer at pH 9.0 has been successfully used in stability-indicating HPLC methods for this compound.[5]

Q2: How should I prepare a stock solution of this compound for my experiments?

A2: It is recommended to prepare a concentrated stock solution in a high-quality organic solvent where this compound is stable, such as DMSO, and then dilute it into your aqueous experimental buffer immediately before use. This minimizes the time this compound is exposed to potentially destabilizing aqueous environments.

Q3: What is the half-life of this compound in an aqueous solution?

A3: The half-life of this compound in an aqueous solution is highly dependent on the pH and temperature. In a buffer at pH 6.8, the half-life is approximately 19 hours at 25°C and decreases to about 8 hours at 37°C.[1] In acidic conditions, the degradation is much more rapid.

Q4: Can I store this compound solutions for later use?

A4: Due to its instability, it is always best to prepare this compound solutions fresh. If short-term storage is necessary, it should be done at low temperatures (2-8°C) and protected from light. However, for quantitative experiments, the stability of the solution under these storage conditions should be validated.

Q5: Are there any specific buffers that are recommended for working with this compound?

A5: Alkaline buffers such as phosphate, borate, or glycine buffers with a pH adjusted to 9.0 or higher are good choices for maintaining this compound stability.[5][8] The choice of buffer will also depend on the specific requirements of your experiment.

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound under different conditions.

Parameter Condition Result Reference
Half-life pH 6.8 buffer, 25°C~19 hours[1]
Half-life pH 6.8 buffer, 37°C~8 hours[1]
Degradation 0.1N HCl, 60°C, 120 min~2% degradation[5]
Degradation 0.1N NaOH, 60°C, 120 min~2.5% degradation[5]
Degradation 3% H₂O₂, Room Temp, 120 min~4% degradation[5]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in a stabilized buffer for in vitro experiments.

Materials:

  • This compound sodium

  • Phosphate buffer (0.1 M, pH 9.0)

  • Ascorbic acid

  • Sterile, amber microcentrifuge tubes

  • Sterile filtered pipette tips

Procedure:

  • Prepare a 0.1 M phosphate buffer and adjust the pH to 9.0 using a calibrated pH meter.

  • Dissolve ascorbic acid in the pH 9.0 phosphate buffer to a final concentration of 1 mM.

  • Weigh out the required amount of this compound sodium to prepare a 10 mM solution.

  • Dissolve the this compound sodium in the phosphate buffer containing ascorbic acid.

  • Gently vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into sterile, amber microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage. For best results, use immediately.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Assessment

This protocol provides a general HPLC method to assess the concentration and degradation of this compound in your experimental samples.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A mixture of acetonitrile and a phosphate buffer (pH 7.3)
Flow Rate 1.0 mL/min
Detection Wavelength 302 nm
Injection Volume 20 µL
Column Temperature 25°C

Procedure:

  • Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in an appropriate ratio. Degas the mobile phase before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard curve using known concentrations of this compound.

  • Inject your experimental samples and standards onto the column.

  • Quantify the amount of this compound in your samples by comparing the peak area to the standard curve.

  • The appearance of new peaks in the chromatogram can indicate the presence of degradation products.

Visualizing Experimental Workflows

Troubleshooting Workflow for this compound Instability

This diagram outlines the logical steps to troubleshoot issues with this compound stability in your experiments.

TroubleshootingWorkflow start Start: this compound Instability Observed check_ph Check Buffer pH start->check_ph ph_acidic Is pH < 7? check_ph->ph_acidic adjust_ph Use Alkaline Buffer (pH > 7) or Prepare Fresh in Alkaline Buffer ph_acidic->adjust_ph Yes check_precipitation Check for Precipitation ph_acidic->check_precipitation No end_node Problem Resolved adjust_ph->end_node precipitation_present Precipitation Observed? check_precipitation->precipitation_present use_cosolvent Consider Co-solvent (e.g., Ethanol) precipitation_present->use_cosolvent Yes check_oxidation Suspect Oxidation? precipitation_present->check_oxidation No use_cosolvent->end_node oxidation_suspected Inconsistent Results or Color Change? check_oxidation->oxidation_suspected add_antioxidant Add Antioxidant (e.g., Ascorbic Acid) and Degas Buffer oxidation_suspected->add_antioxidant Yes oxidation_suspected->end_node No add_antioxidant->end_node

Caption: Troubleshooting workflow for this compound instability.

Experimental Workflow for Preparing and Using this compound Solutions

This diagram illustrates the recommended workflow for preparing and using this compound in your experiments to maximize its stability.

ExperimentalWorkflow start Start: Experiment with this compound prepare_buffer Prepare Alkaline Buffer (pH > 7) with Antioxidant start->prepare_buffer prepare_stock Prepare Concentrated this compound Stock in DMSO start->prepare_stock dilute_stock Dilute Stock into Buffer Immediately Before Use prepare_buffer->dilute_stock prepare_stock->dilute_stock run_experiment Perform Experiment dilute_stock->run_experiment analyze_samples Analyze Samples Promptly (e.g., via HPLC) run_experiment->analyze_samples end_node End of Experiment analyze_samples->end_node

Caption: Recommended workflow for this compound experiments.

References

Technical Support Center: Overcoming Variability in Esomeprazole's Preclinical Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability observed in the preclinical effects of esomeprazole.

Troubleshooting Guides

This section addresses common issues encountered during preclinical studies with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: High variability in plasma concentrations of this compound between individual animals of the same species.

  • Question: We are observing significant inter-individual differences in the plasma levels of this compound in our rat/dog model, even with consistent dosing. What could be the cause, and how can we mitigate this?

  • Answer: High variability in this compound plasma concentrations is a frequently encountered issue in preclinical studies and can be attributed to several factors:

    • Genetic Polymorphisms: The primary enzyme responsible for this compound metabolism is cytochrome P450 2C19 (CYP2C19).[1][2] Genetic variations in the CYP2C19 gene can lead to different metabolic phenotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers.[1][3] Animals with higher CYP2C19 activity will clear the drug faster, resulting in lower plasma concentrations. While genotyping of preclinical models is not always standard, being aware of potential strain-specific differences in drug metabolism can be crucial.

    • Animal Health and Stress: Underlying health issues or stress can influence drug metabolism and absorption. Ensure all animals are healthy and properly acclimated to the experimental conditions. Stress can alter gastrointestinal motility and blood flow, affecting drug absorption.

    • Dosing Technique: Inconsistent oral gavage technique can lead to variable drug delivery to the stomach. Ensure all personnel are properly trained and consistent in their technique. For oral administration, ensure the formulation is stable at the gastric pH of the animal model.[4]

    • Coprophagy: In rodents, coprophagy (consumption of feces) can lead to reabsorption of the drug or its metabolites, altering pharmacokinetic profiles. Housing animals in cages with wire mesh bottoms can help prevent this.[5]

    Troubleshooting Steps:

    • Standardize Animal Strain and Supplier: Use a well-characterized and consistent source of animals to minimize genetic variability.

    • Optimize Dosing Regimen: Consider a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint. For oral dosing, ensure the formulation protects this compound from degradation in the acidic stomach environment.[4][6]

    • Monitor Animal Welfare: Closely monitor animals for any signs of illness or distress.

    • Refine Dosing Technique: Implement a standardized and validated dosing procedure.

    • Control for Environmental Factors: Maintain consistent environmental conditions (light-dark cycle, temperature, humidity) to minimize stress.

Issue 2: Inconsistent or lower-than-expected efficacy in raising gastric pH.

  • Question: Our this compound treatment is not consistently raising gastric pH to the target level in our preclinical model. What factors could be contributing to this?

  • Answer: Several factors can influence the pharmacodynamic effect of this compound on gastric pH:

    • Species-Specific Differences in Gastric Physiology: The basal gastric pH and the rate of acid secretion can vary significantly between different animal species.[7][8] For example, the fasted stomach pH in rats is around 3.9, while in fed rats it is around 3.2.[8]

    • Timing of Dosing and Measurement: The antisecretory effect of this compound is not immediate and is dependent on the activation of proton pumps. The timing of drug administration relative to feeding and the time of pH measurement are critical.[9]

    • Formulation and Bioavailability: The formulation of this compound can significantly impact its stability in the acidic gastric environment and its subsequent absorption.[4][10][11] Enteric-coated formulations are often used to protect the drug from degradation.[12] The oral bioavailability of this compound can vary between species.[12][13]

    • Metabolic Rate: As mentioned previously, rapid metabolism due to high CYP2C19 activity can lead to lower drug exposure and a reduced effect on gastric pH.[2]

    Troubleshooting Steps:

    • Characterize Baseline Gastric pH: Before initiating the study, establish the baseline gastric pH in your specific animal model and under your experimental conditions.

    • Optimize Dosing Time: Administer this compound at a consistent time relative to feeding to ensure reproducible effects. Typically, it is given 30-60 minutes before a meal.[9]

    • Select an Appropriate Formulation: Use a formulation that ensures adequate bioavailability in your chosen animal model. For oral administration, an enteric-coated formulation is recommended.

    • Consider Alternative Routes of Administration: If oral administration yields inconsistent results, consider intravenous or subcutaneous administration to bypass issues of oral absorption and first-pass metabolism.[13][14]

    • Adjust the Dose: If efficacy is low, a higher dose may be necessary, but this should be determined through a dose-response study to avoid potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when selecting an animal model for preclinical studies with this compound?

A1: The choice of animal model is critical and should be based on the specific research question. Key considerations include:

  • Similarities in Gastric Physiology to Humans: While no animal model perfectly replicates human gastric physiology, models like dogs and non-human primates have historically been used. However, rodent models (rats, mice) are more commonly used for initial screening due to cost and ethical considerations.[7] It is important to be aware of the differences in gastric pH, anatomy, and emptying times between species.[7][8]

  • Metabolic Profile: The expression and activity of drug-metabolizing enzymes, particularly CYP2C19, can differ significantly between species and even between different strains of the same species.[12] This will impact the pharmacokinetic profile of this compound.

  • Disease Model Relevance: The chosen animal model should be appropriate for the specific disease being studied (e.g., NSAID-induced ulcers, pylorus ligation-induced ulcers).[5][15][16]

Q2: How does the formulation of this compound affect its preclinical performance?

A2: this compound is an acid-labile drug, meaning it degrades in acidic environments.[4] Therefore, the formulation is crucial for its efficacy, especially with oral administration.

  • Enteric Coating: Oral formulations are typically enteric-coated to protect the drug from the acidic environment of the stomach and allow it to be absorbed in the more neutral pH of the small intestine.[6][12]

  • Salt Form: this compound is often used as a magnesium salt (this compound magnesium), which can improve its stability.[10][17]

  • Novel Formulations: Researchers are exploring novel formulations like proniosomes and dual-release mini-tablets to enhance bioavailability and prolong the drug's effect.[4][11][18]

Q3: What is the significance of CYP2C19 genetic polymorphisms in preclinical studies?

A3: CYP2C19 is the primary enzyme responsible for metabolizing this compound.[1][2] Genetic variations in the CYP2C19 gene can lead to significant differences in drug clearance and plasma concentrations.[3] In preclinical studies, this can manifest as high inter-individual variability in both pharmacokinetics and pharmacodynamics. While genotyping of research animals is not always feasible, researchers should be aware that this genetic variability can be a significant confounding factor and may necessitate the use of larger animal groups to achieve statistical power. Some studies suggest that this compound may be less sensitive to CYP2C19 polymorphism compared to omeprazole.[12]

Q4: What are the recommended dosages of this compound for different preclinical models?

A4: The optimal dose of this compound can vary widely depending on the animal species, the route of administration, and the experimental endpoint. It is always recommended to perform a pilot dose-response study to determine the most appropriate dose for your specific experimental conditions. However, some commonly reported doses in the literature are provided in the table below.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Various Animal Models
Animal SpeciesDose (mg/kg)Route of AdministrationTmax (h)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)Bioavailability (%)Reference
Dog (Beagle) 1.0IV-406038200.73-[12]
1.0PO (enteric-coated)1.811040-1.0763.3[12]
Sheep 1.0IV-432111970.2-[18][19]
Goat 1.0IV-23244400.1-[14]
2.0SC0.37103810200.49116[14]
Rabbit ~1.3 (40mg/animal)PO2.17134034501.15-[20]
Rat (Wistar) 20IP-----[21]

Note: Pharmacokinetic parameters can be influenced by various factors including the specific strain of animal, age, sex, and health status. The values presented here are for reference and may not be directly applicable to all experimental settings.

Experimental Protocols

Protocol 1: Pylorus Ligation-Induced Ulcer Model in Rats

This protocol describes a common method for inducing gastric ulcers in rats through the ligation of the pyloric sphincter, leading to the accumulation of gastric acid and pepsin.[1][3][5][16][22]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Surgical thread

  • Surgical instruments (scissors, forceps)

  • 0.9% Normal saline or vehicle (e.g., 0.25% sodium carboxymethyl cellulose)

  • This compound or test compound

  • Dissecting microscope with a square-grid eyepiece

Procedure:

  • Fasting: Fast the rats for 24-48 hours before the experiment, with free access to water. House them in cages with raised wire mesh bottoms to prevent coprophagy.[5]

  • Drug Administration: Administer this compound or the test compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the surgical procedure. The control group should receive the vehicle.[5]

  • Anesthesia and Surgery: Anesthetize the rats. Make a small midline incision in the abdomen below the xiphoid process.

  • Pylorus Ligation: Gently expose the stomach and locate the pyloric sphincter. Ligate the pylorus using a surgical thread, being careful not to obstruct the blood vessels.[5]

  • Suturing: Suture the abdominal incision.

  • Post-operative Care: Return the animals to their cages and deprive them of food and water for the duration of the experiment (typically 4-19 hours).

  • Euthanasia and Stomach Collection: At the end of the experimental period, euthanize the rats. Open the abdomen and collect the gastric contents into a centrifuge tube. Dissect out the stomach.

  • Ulcer Scoring: Open the stomach along the greater curvature and rinse it with normal saline. Examine the gastric mucosa for ulcers under a dissecting microscope. The ulcer index can be calculated based on the number and severity of the lesions. A common scoring system is: 0 = no ulcer, 1 = superficial ulcers, 2 = deep ulcers, 3 = perforation. The ulcer index can be calculated as: (Ulcerated area / Total stomach area) x 100.[5]

  • Analysis of Gastric Contents: Centrifuge the collected gastric contents. Measure the volume and determine the pH and total acidity (by titration with 0.1 N NaOH).

Protocol 2: NSAID-Induced Gastric Ulcer Model in Rats

This protocol describes the induction of gastric ulcers using a non-steroidal anti-inflammatory drug (NSAID), such as indomethacin or ibuprofen.[15][23]

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • Indomethacin or Ibuprofen

  • Vehicle (e.g., 0.1% Tween 80 solution)

  • This compound or test compound

  • Normal saline

  • Dissecting microscope

Procedure:

  • Fasting: Fast the rats for 24 hours before the experiment, with free access to water.

  • Drug Administration: Administer this compound or the test compound orally 30-60 minutes before the induction of ulcers. The control group receives the vehicle.

  • Ulcer Induction: Administer indomethacin (e.g., 20-30 mg/kg, p.o.) or ibuprofen (e.g., 400 mg/kg, p.o.) dissolved in the appropriate vehicle.[23]

  • Observation Period: Keep the animals in their cages for a specified period (e.g., 4-6 hours) after NSAID administration.

  • Euthanasia and Stomach Collection: Euthanize the rats and dissect out their stomachs.

  • Ulcer Scoring: Open the stomach along the greater curvature, rinse with saline, and score the ulcers as described in Protocol 1.

Protocol 3: Measurement of Gastric pH in Rodents

This protocol provides a method for measuring the gastric pH in rats.[7][8][21][24][25]

Materials:

  • Rats

  • Anesthetic

  • pH meter with a microelectrode

  • Standard pH buffer solutions (pH 4.0 and 7.0)

  • Surgical instruments

Procedure:

  • Animal Preparation: Fast the animals overnight if measuring fasting pH. Anesthetize the rat.

  • Surgical Exposure: Place the anesthetized rat on its back. Make a midline abdominal incision to expose the stomach.

  • Stomach Ligation: Ligate the esophagus and the pylorus to prevent any leakage of gastric contents.

  • pH Measurement: Make a small incision in the stomach wall. Carefully insert the calibrated micro-pH electrode into the gastric lumen to measure the pH of the gastric juice.

  • Calibration: Calibrate the pH meter using standard buffer solutions before each set of measurements.

Mandatory Visualizations

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound in a gastric parietal cell.

Experimental Workflow for Preclinical Evaluation of this compound

experimental_workflow cluster_planning Study Planning cluster_execution Experiment Execution cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Dog) Dose_Selection Determine Dose Range (Pilot Study) Animal_Model->Dose_Selection Formulation Choose Formulation (e.g., Enteric-coated) Dose_Selection->Formulation Acclimatization Animal Acclimatization Formulation->Acclimatization Grouping Randomize into Groups (Control, Treatment) Acclimatization->Grouping Dosing Administer this compound Grouping->Dosing Ulcer_Induction Induce Ulcers (e.g., Pylorus Ligation, NSAID) Dosing->Ulcer_Induction Monitoring Monitor Animals Ulcer_Induction->Monitoring Sample_Collection Collect Samples (Stomach, Blood) Monitoring->Sample_Collection PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sample_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Gastric pH, Ulcer Index) Sample_Collection->PD_Analysis Statistical_Analysis Statistical Analysis PK_Analysis->Statistical_Analysis PD_Analysis->Statistical_Analysis Results Interpret Results Statistical_Analysis->Results

Caption: A typical experimental workflow for preclinical this compound studies.

Logical Relationship of Factors Causing Variability

variability_factors cluster_animal Animal-Related Factors cluster_experimental Experimental Factors Variability Variability in This compound's Effects Genetics Genetic Polymorphisms (CYP2C19) Genetics->Variability Species Species & Strain Species->Variability Health Health Status & Stress Health->Variability Physiology Gastric Physiology Physiology->Variability Dose Dose & Route Dose->Variability Formulation Drug Formulation Formulation->Variability Timing Timing of Dosing & Measurement Timing->Variability Technique Dosing Technique Technique->Variability

Caption: Key factors contributing to variability in preclinical this compound studies.

References

minimizing esomeprazole degradation in acidic cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of esomeprazole, a proton pump inhibitor, in cell culture experiments, with a specific focus on minimizing its degradation in acidic media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in standard cell culture medium?

This compound is a weak base and is highly unstable in acidic environments.[1][2][3] Standard cell culture media, typically buffered to a physiological pH of 7.2-7.4, can become acidic over time due to cellular metabolism and the production of lactic acid. This decrease in pH can lead to the rapid degradation of this compound, affecting the accuracy and reproducibility of your experimental results.

Q2: What is the primary degradation pathway of this compound in acidic conditions?

In acidic conditions, this compound undergoes a chemical transformation to a reactive tetracyclic sulfenamide. This activated form then covalently binds to cysteine residues on the H+/K+-ATPase proton pump, leading to its inhibition. However, this reactive intermediate can also react with other molecules or degrade further, leading to a loss of active compound. The degradation of this compound follows first-order kinetics and is highly pH-dependent.

Q3: How should I prepare and store this compound stock solutions for cell culture experiments?

To ensure the stability of your this compound stock solution, it is crucial to dissolve it in a suitable solvent and store it under appropriate conditions.

  • Solvent: For in vitro experiments, this compound sodium can be dissolved in sterile, nuclease-free water.

  • pH: The stability of this compound is significantly higher at alkaline pH.[3] If preparing a stock solution in a buffer, use one with a pH above 7.8.

  • Storage: Aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.

Q4: Can I use a different buffering agent in my cell culture medium to better maintain pH?

Yes, while most standard media use a sodium bicarbonate buffering system which requires a controlled CO2 environment, you can use a medium supplemented with HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). HEPES is a zwitterionic buffer that can provide more stable pH control in the range of 6.8 to 8.2, independent of CO2 levels. This can be particularly useful for experiments conducted outside of a CO2 incubator or when precise pH control is critical. However, it is important to note that high concentrations of HEPES can be toxic to some cell lines, so optimization is recommended.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or no observable effect of this compound. Degradation of this compound in the culture medium. 1. Prepare fresh this compound working solutions immediately before each experiment from a frozen stock. 2. Minimize the time between adding this compound to the medium and applying it to the cells. 3. Consider using a HEPES-buffered medium for better pH stability. 4. Perform a stability study of this compound in your specific cell culture medium under your experimental conditions (see Experimental Protocol section).
Incorrect concentration of this compound. 1. Verify the initial concentration of your stock solution. 2. Use a validated method, such as HPLC-UV, to confirm the concentration of your working solutions.
High variability between replicate wells or experiments. Inconsistent pH of the cell culture medium. 1. Ensure your CO2 incubator is properly calibrated and maintained. 2. Avoid frequent opening of the incubator door, which can alter the CO2 concentration and medium pH. 3. Use a medium with a pH indicator (like phenol red) to visually monitor pH shifts. A color change from red to yellow indicates acidification.
Unexpected cellular toxicity. Degradation products of esomeprazolemight have cytotoxic effects. 1. If possible, analyze your this compound-containing medium for the presence of degradation products using HPLC. 2. Run a vehicle control (the solvent used to dissolve this compound) and a "degraded this compound" control (prepared by intentionally acidifying a solution of this compound) to assess the toxicity of the compound and its byproducts separately.
pH of the medium is too low for the cells. 1. If you are intentionally using acidic medium, ensure your cell line can tolerate the low pH for the duration of the experiment. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) on your cells in the acidic medium without this compound to establish a baseline.

Data Summary

The stability of this compound is highly dependent on pH and temperature. The following table summarizes the degradation of this compound under different conditions.

pH Temperature (°C) Half-life (t½) Degradation Rate
1.237~2 minutesVery Rapid
3.025~45 minutesRapid
5.037~10 hoursModerate
6.837~18 hoursSlow
7.437Stable for >48 hoursVery Slow
9.025Stable for extended periodsNegligible

Note: These values are approximate and can be influenced by the specific buffer system and other components in the solution. It is highly recommended to perform a stability study under your specific experimental conditions.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Materials:

  • This compound sodium salt

  • Your specific cell culture medium (with and without serum)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile phase: e.g., a gradient of acetonitrile and a phosphate buffer (pH 7.6)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water.

  • Prepare Working Solutions: Spike your cell culture medium (both with and without serum, if applicable) with this compound to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparing the working solutions, take an aliquot (e.g., 1 mL) from each condition. This will serve as your T=0 reference. Store it at -80°C until analysis.

  • Incubation: Place the remaining working solutions in the incubator under your standard experimental conditions (37°C, 5% CO2).

  • Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours), collect aliquots (e.g., 1 mL) from each condition. Immediately store these samples at -80°C.

  • Sample Preparation for HPLC:

    • Thaw the samples.

    • If your medium contains serum, precipitate the proteins by adding a cold organic solvent (e.g., 2 volumes of acetonitrile). Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) and collect the supernatant.

    • If your medium is serum-free, you may be able to directly inject the sample after filtration through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Set up your HPLC system with the C18 column and the appropriate mobile phase. Set the UV detector to a wavelength where this compound has strong absorbance (e.g., 302 nm).

    • Inject a standard curve of known this compound concentrations to quantify the amount in your samples.

    • Inject your prepared samples from each time point.

  • Data Analysis:

    • Determine the concentration of this compound in each sample based on the standard curve.

    • Plot the concentration of this compound versus time for each condition.

    • Calculate the half-life (t½) of this compound in your medium by fitting the data to a first-order decay model.

Signaling Pathways and Experimental Workflows

This compound's Impact on NF-κB Signaling

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway. This pathway is a key regulator of inflammation and cell survival.

G This compound's Inhibition of NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

This compound's Impact on Farnesoid X Receptor (FXR) Signaling

This compound has also been demonstrated to suppress the signaling of the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid metabolism and inflammation.

G This compound's Inhibition of FXR Signaling Pathway Bile_Acids Bile Acids FXR FXR Bile_Acids->FXR Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR Forms heterodimer with RXR RXR RXR->FXR_RXR FXRE FXR Response Element (DNA) FXR_RXR->FXRE Binds to Target_Genes Target Gene Transcription (e.g., SHP) FXRE->Target_Genes Regulates This compound This compound This compound->FXR Inhibits

Caption: this compound inhibits the FXR signaling pathway.

Experimental Workflow for Studying this compound in Cell Culture

The following diagram outlines a general workflow for conducting experiments with this compound in a cell culture setting, incorporating stability considerations.

G Experimental Workflow for this compound in Cell Culture Start Start Prepare_Stock Prepare & Aliquot This compound Stock (in water, store at -80°C) Start->Prepare_Stock Prepare_Media Prepare Fresh Working Solution in Pre-warmed Media Prepare_Stock->Prepare_Media Culture_Cells Culture Cells to Desired Confluency Treat_Cells Treat Cells with This compound-containing Media Culture_Cells->Treat_Cells Prepare_Media->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Harvest Harvest Cells/Supernatant for Downstream Analysis Incubate->Harvest Analysis Downstream Analysis (e.g., Western Blot, qPCR, Viability Assay) Harvest->Analysis End End Analysis->End

Caption: Workflow for this compound cell culture experiments.

References

Technical Support Center: Esomeprazole Dosage Adjustment in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting esomeprazole dosage to avoid toxicity in long-term animal studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary target organs for this compound toxicity in long-term studies with rats?

A1: In long-term repeat-dose toxicity studies in rats, the primary target organs are the stomach and kidneys.[1] High-dose administration has been shown to cause histopathological changes in the stomach, including eosinophilia, acanthosis (thickening of the skin), and hyperkeratosis (excessive development of keratin in the skin).[1] In the kidneys, observed toxicities include basophilic cortical tubules and inflammatory cell infiltration.[1]

Q2: What are the typical signs of toxicity observed in dogs during chronic this compound administration?

A2: In dogs, the stomach is also a key target for toxicity.[1] Studies of up to 3 months have shown that mid- to high-doses can lead to histopathological changes such as mucosal fibrosis, hyperplasia, chief cell atrophy, and focal necrosis in the stomach.[1] In intravenous studies, the central nervous system (CNS), thyroid, and the injection site were also identified as potential target organs of toxicity.[2]

Q3: Are there concerns regarding reproductive and developmental toxicity with this compound?

A3: Yes, reproductive and developmental toxicity has been observed at higher doses. In pregnant rats, maternal toxicity, evidenced by reduced body weight gain, was seen at the highest dose levels.[1] While this compound was not found to be teratogenic in rats or rabbits, neonatal and postnatal survival in rats were reduced at doses of 138 mg/kg/day and higher.[1] Developmental delays post-weaning were observed at 69 mg/kg/day.[1] In juvenile rat studies, doses at or above 140 mg/kg/day led to decreased body weight, changes in bone morphology, and affected overall growth.[3]

Q4: Can long-term this compound administration affect male fertility in animal models?

A4: Evidence from subchronic toxicity studies in Wistar rats suggests that proton pump inhibitors (PPIs) like this compound may cause male reproductive toxicity.[4] After 45 days of treatment with 10 mg/kg/day of this compound, rats showed a significant decline in sperm count, motility, and morphology, along with reduced testosterone levels.[4] Pathological changes in the testes, such as vacuolization and degeneration of seminiferous tubules, were also noted.[4]

Q5: What is the No-Observed-Adverse-Effect-Level (NOAEL) for this compound in rabbits?

A5: In a 28-day oral toxicity study in rabbits, the No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 14.3 times the maximum human therapeutic dose (MHTD).[5] This study showed a favorable safety profile with no observed toxic effects at this level.[5]

Troubleshooting Guides

Issue: Observing Renal Toxicity in a Long-Term Rat Study

Troubleshooting Steps:

  • Confirm Dosage: The high dose of 280 mg/kg/day has been associated with kidney toxicity in rats in studies lasting 3 months or more.[1] Verify if your current dosage is approaching this level.

  • Monitor Renal Function: Implement regular monitoring of serum creatinine and blood urea nitrogen (BUN) levels. Conduct urinalysis to check for proteinuria or other abnormalities.

  • Histopathological Examination: At study termination, or for any interim necropsies, ensure thorough histopathological examination of the kidneys. Look for signs like basophilic cortical tubules and inflammatory cell infiltration.[1]

  • Dosage Adjustment: If signs of renal toxicity are observed, consider reducing the dosage. A tiered dose-response study may be necessary to identify a NOAEL for renal effects in your specific rat strain and study conditions.

Issue: Gastric Hyperplasia or Atrophy in a Chronic Dog Study

Troubleshooting Steps:

  • Review Dosage Levels: Doses of 5.5 mg/kg/day and 28 mg/kg/day have been linked to gastric histopathological changes in dogs over a 3-month period.[1]

  • Endoscopic Monitoring: If feasible within your protocol, periodic endoscopic evaluation can provide visual evidence of gastric mucosal changes before they become severe.

  • Assess Gastrin Levels: Long-term acid suppression can lead to hypergastrinemia, which is hypothesized to cause hyperplasia of enterochromaffin-like (ECL) cells.[6] Monitoring serum gastrin levels can be a useful biomarker.

  • Re-evaluate Study Duration and Dosage: If gastric changes are a recurring issue, consider a lower dose regimen or a study design with intermittent dosing (e.g., "drug holidays") to allow for potential regression of hyperplastic changes. The effects on the oxyntic mucosa have been shown to be reversible after discontinuing treatment with the related compound omeprazole.[6]

Data Presentation: Toxicity Data from Animal Studies

Table 1: this compound Toxicity in Rat Studies

Study TypeDurationSpecies/StrainDose (mg/kg/day)RouteObserved ToxicitiesCitation
Repeat Dose3 months & 13 weeksWistar & Sprague-Dawley280OralStomach (eosinophilia, acanthosis, hyperkeratosis), Kidney (basophilic cortical tubules, inflammatory cell infiltration)[1]
Juvenile Toxicity28 days (PND 7-35)Rat140-280OralDecreased body weight, changes in bone morphology, death (at 280 mg/kg)[3]
ReproductiveGestation Days 6-16Rat280OralMaternal toxicity (reduced body weight gain)[1]
PostnatalPostnatalRat≥ 138OralReduced neonatal/postnatal survival[1]
PostnatalPostnatalRat69OralDevelopmental delays[1]
Male Fertility45 daysWistar10OralDecreased sperm quality, reduced testosterone, testicular pathology[4]
Intravenous28 daysRat26 (female), 48 (male)IVHighest tolerable doses identified; target organs included CNS and stomach[2]

Table 2: this compound Toxicity in Other Species

Study TypeDurationSpeciesDose (mg/kg/day)RouteObserved ToxicitiesCitation
Repeat Dose3 monthsDog5.5 - 28OralStomach (mucosal fibrosis, hyperplasia, chief cell atrophy, focal necrosis)[1]
Intravenous28 daysDog35IVHighest tolerable dose; target organs: CNS, stomach, thyroid, injection site[2]
ReproductiveGestation Days 6-16Rabbit28 - 86OralMaternal toxicity (decreased body weight gain)[1]
Repeat Dose28 daysRabbit14.3 MHTD*OralNo Observed Adverse Effect Level (NOAEL) established[5]

*Maximum Human Therapeutic Dose

Experimental Protocols

Protocol: 3-Month Oral Toxicity Study in Rats (Adapted from FDA reviews)

  • Animal Model: Wistar rats.

  • Groups: Four groups of animals (e.g., 10 males and 10 females per group): a control group (vehicle only), a low-dose group, a mid-dose group, and a high-dose group (e.g., up to 280 mg/kg/day).[1]

  • Administration: this compound is administered orally via gavage once daily for 90 consecutive days.

  • Clinical Observations: Animals are observed daily for clinical signs of toxicity, changes in behavior, and mortality. Body weight and food consumption are recorded weekly.

  • Clinical Pathology: Blood samples are collected at pre-determined intervals (e.g., pre-study, month 1, and study termination) for hematology and clinical chemistry analysis, including renal and liver function markers.

  • Necropsy and Histopathology: At the end of the 3-month period, all animals undergo a full necropsy. Target organs, particularly the stomach and kidneys, are collected, weighed, and preserved for histopathological examination.[1] Microscopic evaluation should look for specific changes such as eosinophilia in the stomach and basophilic tubules in the kidneys.[1]

Visualizations

Experimental_Workflow cluster_prestudy Pre-Study Phase cluster_dosing Dosing & Observation Phase (e.g., 90 days) cluster_termination Study Termination Phase acclimatization Animal Acclimatization (e.g., 7 days) randomization Randomization into Dose Groups acclimatization->randomization baseline Baseline Data Collection (Weight, Blood Samples) randomization->baseline dosing Daily Oral Dosing (this compound or Vehicle) baseline->dosing observation Daily Clinical Observations dosing->observation monitoring Weekly Monitoring (Body Weight, Food Intake) dosing->monitoring interim_sampling Interim Blood Sampling (e.g., Day 30) dosing->interim_sampling final_sampling Final Blood & Urine Collection interim_sampling->final_sampling necropsy Gross Necropsy final_sampling->necropsy histopathology Organ Collection & Histopathology necropsy->histopathology data_analysis Data Analysis & Reporting histopathology->data_analysis Dosage_Adjustment_Logic cluster_action Response to Toxicity start Start Long-Term Study with Planned Doses monitor Monitor for Clinical Signs & Biomarkers of Toxicity start->monitor toxicity_observed Toxicity Observed? monitor->toxicity_observed no_toxicity Continue Study at Current Dosage no_toxicity->monitor toxicity_observed->no_toxicity No assess Assess Severity & Correlation to Dose toxicity_observed->assess Yes reduce_dose Reduce Dosage in Affected Group(s) assess->reduce_dose stop_dose Consider Terminating Highest Dose Group assess->stop_dose reduce_dose->monitor necropsy Perform Interim Necropsy on Affected Animals stop_dose->necropsy Esomeprazole_MoA_Toxicity cluster_stomach Stomach (Parietal Cell) cluster_toxicity Potential Off-Target / Downstream Toxicity This compound This compound proton_pump H+/K+ ATPase (Proton Pump) This compound->proton_pump Inhibits kidney Kidney Toxicity This compound->kidney High Doses bone Bone Density Changes This compound->bone High Doses acid_secretion Gastric Acid Secretion proton_pump->acid_secretion Controls gastrin Gastrin Release acid_secretion->gastrin Negative Feedback micronutrient Micronutrient Malabsorption (e.g., Mg2+, Ca2+) acid_secretion->micronutrient Reduced Absorption ecl_hyperplasia ECL Cell Hyperplasia gastrin->ecl_hyperplasia Stimulates Stomach Toxicity Stomach Toxicity ecl_hyperplasia->Stomach Toxicity

References

Validation & Comparative

Esomeprazole vs. Omeprazole: A Preclinical Efficacy Comparison in GERD Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of esomeprazole and omeprazole in models of Gastroesophageal Reflux Disease (GERD). The following sections detail their relative performance in key preclinical indicators, outline the experimental methodologies used to generate these findings, and illustrate the underlying molecular mechanisms.

Data Presentation: Quantitative Comparison

Table 1: Gastric pH Control in a Preclinical Equine Model

A study in horses with equine squamous gastric disease, a condition analogous to GERD, provides a direct comparison of the effects of this compound and omeprazole on gastric fluid pH.

Treatment GroupMean Gastric Fluid pH (± SD)Statistical Significance (vs. Placebo)Statistical Significance (this compound vs. Omeprazole)
Placebo3.38 (± 1.75)N/AN/A
Omeprazole (1 mg/kg)6.13 (± 1.75)p < 0.001p = 0.56
This compound (0.5 mg/kg)6.28 (± 1.75)p < 0.001p = 0.56

Data from a randomized controlled trial in nine adult Standardbred horses.[1]

Table 2: Healing of Gastric Lesions in a Preclinical Equine Model

The same study also evaluated the healing of equine squamous gastric disease lesions.

Treatment GroupHealing RateOdds Ratio (vs. Omeprazole)95% Confidence Intervalp-value
Omeprazole (4 mg/kg)59% (43/73)N/AN/AN/A
This compound (4 mg/kg)85% (63/74)4.001.81 - 8.820.001

Data from a randomized, single-blinded controlled trial in horses with grade ≥2 equine squamous gastric disease lesions.[2]

Table 3: Efficacy in a Rat Model of Reflux Esophagitis (Comparative Example)

A study comparing a new proton pump inhibitor (IY81149) with omeprazole in a rat model of surgically induced reflux esophagitis provides an example of the types of endpoints assessed and the comparative efficacy that can be determined. While this table does not directly compare this compound and omeprazole, it illustrates the expected superior potency of a more advanced PPI.

ParameterIY81149Omeprazole
ED₅₀ for Inhibition of Esophagitis 5.7 µmol/kg14.2 µmol/kg
ED₅₀ for Inhibition of Gastric Secretion Volume 15.3 µmol/kg24.0 µmol/kg
ED₅₀ for Inhibition of Acid Output 6.8 µmol/kg20.8 µmol/kg

ED₅₀ represents the dose required to achieve 50% of the maximum effect. A lower ED₅₀ indicates higher potency.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in preclinical GERD research.

Surgically-Induced Reflux Esophagitis in Rats

This is a widely used model to evaluate the efficacy of anti-GERD drugs.

  • Animal Model: Male Sprague-Dawley or Wistar rats (8-weeks old, 200-250g body weight).

  • Surgical Procedure:

    • Animals are anesthetized (e.g., with ether or isoflurane).

    • A midline laparotomy is performed to expose the stomach and duodenum.

    • To induce gastric acid and content reflux into the esophagus, the pylorus and the transitional region between the forestomach and the glandular portion of the stomach are ligated using a silk suture.

    • The abdominal incision is then closed.

  • Drug Administration: Test compounds (this compound, omeprazole, or vehicle) are typically administered orally (p.o.) or intraperitoneally (i.p.) at various doses for a specified period before or after the surgical procedure.

  • Efficacy Assessment:

    • Macroscopic Lesion Scoring: After a set duration (e.g., 5 hours or several days), animals are euthanized, and the esophagus is excised. The esophageal mucosa is examined for lesions, which are often scored based on their length, width, and severity.

    • Histopathological Analysis: Esophageal tissue samples are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Microscopic examination is performed to assess for epithelial defects, inflammation, and other histological changes.

    • Biochemical Markers: The levels of inflammatory markers or oxidative stress indicators, such as malondialdehyde (MDA), can be measured in the esophageal tissue.[3][4]

Gastric pH Measurement in Preclinical Models

This protocol is used to determine the acid-suppressing effects of proton pump inhibitors.

  • Animal Model: Various species can be used, including dogs, horses, and sheep.

  • Procedure:

    • Animals are fasted overnight.

    • A pH probe is inserted into the stomach. In larger animals, this can be done via nasogastric intubation.

    • A baseline gastric pH is recorded for a specified period.

    • The test compound (this compound or omeprazole) is administered.

    • Gastric pH is continuously monitored for a defined post-dosing period (e.g., 24 hours).

  • Data Analysis: Key parameters calculated include the mean gastric pH, the percentage of time the gastric pH remains above a certain threshold (e.g., 4.0), and the area under the curve for gastric pH over time.[1][5][6][7]

Mandatory Visualizations

Signaling Pathway of Proton Pump Inhibitors

PPI_Mechanism cluster_parietal_cell Parietal Cell cluster_canaliculus Secretory Canaliculus (Acidic) cluster_cytoplasm Cytoplasm cluster_lumen Gastric Lumen PPI_active Sulfenamide (Active form) HK_ATPase_inhibited H+/K+-ATPase (Inactive) PPI_active->HK_ATPase_inhibited Forms covalent disulfide bond with Cys residues PPI_prodrug This compound / Omeprazole (Prodrug) PPI_prodrug->PPI_active Protonation in acidic environment HK_ATPase_active H+/K+-ATPase (Active) HK_ATPase_active->H_ion Pumps H+ out K_ion_lumen K+ K_ion_lumen->HK_ATPase_active Enters cell K_ion_cytoplasm K+

Caption: Mechanism of action of proton pump inhibitors.

Experimental Workflow for Preclinical GERD Study

GERD_Workflow start Animal Acclimatization surgery Induction of Reflux Esophagitis (Surgical Ligation) start->surgery randomization Randomization into Treatment Groups surgery->randomization treatment Drug Administration (this compound, Omeprazole, Vehicle) randomization->treatment euthanasia Euthanasia and Tissue Collection treatment->euthanasia macro Macroscopic Lesion Scoring euthanasia->macro histo Histopathological Analysis euthanasia->histo biochem Biochemical Marker Analysis euthanasia->biochem analysis Data Analysis and Statistical Comparison macro->analysis histo->analysis biochem->analysis

Caption: Typical workflow for a preclinical GERD study.

References

Unveiling the Off-Target Landscape of Esomeprazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of a drug is as crucial as knowing its on-target efficacy. This guide provides a comprehensive comparison of the off-target effects of esomeprazole, a widely used proton pump inhibitor (PPI), with other PPIs and alternative drugs in specific cell lines. Supported by experimental data and detailed protocols, this document aims to facilitate informed decisions in research and development.

This compound, the S-isomer of omeprazole, is primarily known for its potent inhibition of the gastric H+/K+ ATPase (proton pump), a key player in acid secretion. However, a growing body of evidence suggests that this compound and other PPIs exert effects beyond this primary target, with significant implications for cancer therapy and other cellular processes. These off-target activities, particularly the inhibition of vacuolar-type H+-ATPase (V-ATPase) and modulation of signaling pathways, are of increasing interest to the scientific community.

Comparative Analysis of Off-Target Effects

To provide a clear overview of the differential off-target effects, the following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Cytotoxicity (IC50, µM) of Proton Pump Inhibitors in Various Cancer Cell Lines after 72h Treatment

Cell LineCancer TypeThis compoundOmeprazoleLansoprazole
A375Skin MelanomaNot specified as most potentNot specified as most potent99[1]
A549Lung CancerEquipotent to OmeprazoleEquipotent to this compound217[1]
CACO-2Colorectal CancerEquipotent to OmeprazoleEquipotent to this compound272[1]
MCF-7Breast CancerEquipotent to OmeprazoleEquipotent to this compound208[1]
PANC-1Pancreatic CancerEquipotent to OmeprazoleEquipotent to this compound181[1]

Table 2: Sublethal Doses of Proton Pump Inhibitors in Esophageal Squamous Cell Carcinoma Cell Lines

Cell LineThis compoundLansoprazoleVonoprazan
KYSE5010 µM[2]25 µM[2]10 µM[2]
KYSE705 µM[2]5 µM[2]50 µM[2]

Table 3: Comparative Inhibition of Vacuolar-Type H+-ATPase (V-ATPase) and Cytochrome P450 2C19 (CYP2C19)

TargetThis compoundPantoprazoleDexlansoprazoleRabeprazoleOmeprazoleLansoprazole
V-ATPase (% inhibition at 20 µM) 70%[3]70%[3]70%[3]70%[3]--
CYP2C19 (Ki, µM) ~8[4]14 - 69[4]-17 - 21[4]2 - 6[4]0.4 - 1.5[4]

Signaling Pathways and Experimental Workflows

The off-target effects of this compound are often mediated through the modulation of critical cellular signaling pathways. Furthermore, specific experimental workflows are necessary to validate these effects.

G cluster_0 This compound Off-Target Effect on MAPK Signaling This compound This compound MAPK_pathway MAPK Pathway (e.g., p38, JNK, ERK) This compound->MAPK_pathway Modulates Cellular_Responses Cellular Responses (Apoptosis, Proliferation, Inflammation) MAPK_pathway->Cellular_Responses Regulates

Caption: this compound's modulation of the MAPK signaling pathway.

G cluster_1 Experimental Workflow for Validating Cytotoxicity start Seed Cancer Cell Lines treatment Treat with this compound & Other PPIs (Concentration Gradient) start->treatment incubation Incubate for 24, 48, 72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Calculate IC50 Values mtt_assay->data_analysis

Caption: Workflow for assessing the cytotoxic effects of PPIs.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in the validation of this compound's off-target effects.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound and other PPIs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, etc.)

  • 96-well plates

  • Complete culture medium

  • This compound, Omeprazole, Lansoprazole (and other compounds for comparison)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound and other PPIs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of fresh medium containing the various concentrations of the drugs. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth) using a dose-response curve.[1]

V-ATPase Activity Assay

This assay measures the inhibitory effect of this compound on V-ATPase activity.

Materials:

  • Isolated lysosomes or membrane vesicles rich in V-ATPase

  • Assay buffer (e.g., 50 mM HEPES-Tris pH 7.4, 5 mM MgCl₂, 50 mM KCl)

  • ATP

  • This compound and other inhibitors

  • PiColorLock™ Gold Phosphate Detection System or similar malachite green-based phosphate detection reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the isolated lysosomes/membrane vesicles to the assay buffer.

  • Inhibitor Addition: Add various concentrations of this compound or other test compounds to the wells. Include a positive control (known V-ATPase inhibitor like bafilomycin A1) and a negative control (vehicle).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Start the reaction by adding ATP to a final concentration of 1-5 mM.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 620-650 nm for malachite green-based assays).

  • Data Analysis: Calculate the percentage of V-ATPase inhibition for each concentration of the inhibitor compared to the control. Determine the IC50 value.[3]

Western Blot Analysis for MAPK Signaling Pathway Activation

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the MAPK signaling pathway.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with this compound at various concentrations for a specified time. Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-MAPK) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the MAPK protein (e.g., anti-total-MAPK).

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.

References

Esomeprazole Demonstrates Superior Gastric Acid Control Compared to Other Proton Pump Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical data highlights esomeprazole's greater efficacy in maintaining a higher intragastric pH, a critical factor in the management of acid-related gastrointestinal disorders. This report provides a detailed comparison of this compound against other leading proton pump inhibitors (PPIs), supported by quantitative data from key clinical trials and detailed experimental methodologies.

Proton pump inhibitors (PPIs) are the cornerstone of therapy for acid-related conditions such as gastroesophageal reflux disease (GERD).[1][2] Their efficacy is directly linked to their ability to suppress gastric acid production by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells.[2] The duration for which the intragastric pH is maintained above 4.0 is a key determinant of clinical success in healing erosive esophagitis and providing symptom relief.[3][4]

Comparative Efficacy in Gastric pH Control

Multiple head-to-head and crossover clinical trials have consistently demonstrated that this compound provides more effective and sustained control of intragastric pH compared to other widely prescribed PPIs, including omeprazole, lansoprazole, pantoprazole, and rabeprazole.[5][6][7]

A landmark five-way crossover study involving 34 patients with GERD symptoms provided a direct comparison of standard doses of five PPIs.[3][5][8] On day 5 of treatment, this compound 40 mg maintained intragastric pH above 4.0 for a mean of 14.0 hours, significantly longer than rabeprazole 20 mg (12.1 hours), omeprazole 20 mg (11.8 hours), lansoprazole 30 mg (11.5 hours), and pantoprazole 40 mg (10.1 hours).[4][5] Furthermore, a significantly higher percentage of patients treated with this compound achieved an intragastric pH greater than 4.0 for more than 12 hours compared to the other PPIs.[3][5]

The superior acid control of this compound is not limited to a single study. A meta-analysis of 57 clinical studies also concluded that this compound has a higher relative potency for increasing mean 24-hour intragastric pH compared to pantoprazole, lansoprazole, and omeprazole.[9][10]

Data Summary: Intragastric pH Control (Day 5)
Proton Pump InhibitorMean Time (hours) with Intragastric pH > 4.0Mean Percentage of Time with Intragastric pH > 4.0
This compound 40 mg 14.0 [4][5]58% [7]
Rabeprazole 20 mg12.1[4][5]51%[7]
Omeprazole 20 mg11.8[4][5]49%[7]
Lansoprazole 30 mg11.5[4][5]48%[7]
Pantoprazole 40 mg10.1[4][5]42%[7]

Data from the five-way crossover study by Miner P Jr, et al. (2003).[5][7]

Separate randomized crossover studies further corroborate these findings, showing that this compound 40 mg maintains intragastric pH > 4 for a significantly greater percentage of the 24-hour period compared to lansoprazole 30 mg, omeprazole 20 mg, pantoprazole 40 mg, and rabeprazole 20 mg on both day 1 and day 5 of treatment.[6] Even at a lower dose of 20 mg, this compound has been shown to be more effective at controlling gastric acidity than lansoprazole 15 mg.[1][11]

Experimental Protocols

The robust nature of these findings is supported by well-designed clinical trials. A common and rigorous methodology employed in these comparative studies is the randomized, crossover design.

Key Experiment: Five-Way Crossover Study
  • Objective: To compare the effect of five different PPIs on 24-hour intragastric pH at steady state.[5][8]

  • Study Design: A randomized, open-label, five-way crossover study.[5][8]

  • Participants: 34 Helicobacter pylori-negative patients with symptoms of GERD.[5][8]

  • Treatment Protocol:

    • Patients were randomly assigned to one of five treatment sequences.

    • Each patient received a 5-day course of each of the following PPIs, administered once daily 30 minutes before a standardized breakfast: this compound 40 mg, lansoprazole 30 mg, omeprazole 20 mg, pantoprazole 40 mg, and rabeprazole 20 mg.[4][5]

    • A washout period of at least 10 days separated each treatment phase to ensure no carry-over effect from the previous medication.[4][5]

  • Data Collection: Continuous 24-hour intragastric pH monitoring was performed on day 5 of each treatment period.[5][7]

  • Primary Endpoint: The primary outcome measure was the percentage of time over a 24-hour period that the intragastric pH was maintained above 4.0.[3][4]

Visualizing the Methodologies

To better understand the experimental design and the underlying mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Cycles (5-Way Crossover) cluster_measurement Data Collection cluster_analysis Analysis p GERD Patient Pool (H. pylori-negative) r Randomization p->r t1 PPI A (5 days) r->t1 w1 Washout (≥10 days) t1->w1 t2 PPI B (5 days) w2 Washout (≥10 days) t2->w2 t3 PPI C (5 days) w3 Washout (≥10 days) t3->w3 t4 PPI D (5 days) w4 Washout (≥10 days) t4->w4 t5 PPI E (5 days) ph 24-hour Intragastric pH Monitoring (Day 5) t5->ph w1->t2 w2->t3 w3->t4 w4->t5 a Compare % Time pH > 4.0 ph->a

Figure 1: Experimental workflow of a five-way crossover clinical trial.

PPI_Mechanism_of_Action cluster_lumen Gastric Lumen cluster_membrane Apical Membrane of Parietal Cell cluster_cell Parietal Cell Cytoplasm H_lumen H+ K_lumen K+ pump H+/K+ ATPase (Proton Pump) K_lumen->pump Enters cell pump->H_lumen K_cell K+ pump->K_cell PPI Proton Pump Inhibitor (e.g., this compound) aPPI Activated PPI PPI->aPPI Protonation in acidic environment aPPI->pump Irreversible Inhibition H_cell H+ H_cell->pump Pumped out

Figure 2: Signaling pathway for the mechanism of action of Proton Pump Inhibitors.

Conclusion

References

Esomeprazole as a Reference Standard in Drug Discovery Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of esomeprazole's performance as a reference standard in drug discovery screening, supported by experimental data and detailed methodologies. This compound, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) that irreversibly blocks the H+/K+-ATPase in gastric parietal cells, thereby inhibiting acid secretion.[1][2][3] Its well-defined mechanism of action and established clinical efficacy make it a valuable tool for identifying and characterizing new chemical entities targeting gastric acid-related disorders.

Comparative Efficacy of Proton Pump Inhibitors

This compound is often compared to other PPIs to assess relative potency and efficacy. The following tables summarize key performance data from comparative studies.

Proton Pump Inhibitor Dosage Healing Rate of Erosive Esophagitis (8 weeks) Reference
This compound40 mg93.7%[4]
Omeprazole20 mg84.2%[4]
Lansoprazole30 mg88.8%[4]
Pantoprazole40 mg83.8%[4]
Proton Pump Inhibitor Dosage Mean % Time Intragastric pH > 4.0 (Day 5) Reference
This compound40 mg69%[5]
Omeprazole20 mg53%[5]
Lansoprazole30 mg52%[5]
Pantoprazole40 mg42%[5]
Rabeprazole20 mg55%[5]

Mechanism of Action: H+/K+-ATPase Inhibition

This compound is a prodrug that, in the acidic environment of the parietal cell secretory canaliculi, is converted to its active form, a sulfenamide derivative.[6] This active form then forms a covalent disulfide bond with cysteine residues on the alpha-subunit of the H+/K+-ATPase, leading to irreversible inhibition of the proton pump.[2][6]

This compound Mechanism of Action cluster_0 Parietal Cell This compound (Prodrug) This compound (Prodrug) Active Sulfenamide Active Sulfenamide This compound (Prodrug)->Active Sulfenamide Acidic Environment H+/K+-ATPase (Proton Pump) H+/K+-ATPase (Proton Pump) Active Sulfenamide->H+/K+-ATPase (Proton Pump) Covalent Bonding H+ (Acid) H+ (Acid) H+/K+-ATPase (Proton Pump)->H+ (Acid) Inhibition Lumen (Stomach) Lumen (Stomach) H+ (Acid)->Lumen (Stomach) K+ K+ K+->H+/K+-ATPase (Proton Pump)

Caption: this compound's activation and inhibition of the proton pump.

Experimental Protocols

In Vitro Proton Pump Inhibition Assay

This assay measures the ability of a compound to inhibit the H+/K+-ATPase enzyme activity in isolated gastric vesicles.

Methodology:

  • Preparation of Gastric Vesicles: Hog gastric microsomes rich in H+/K+-ATPase are prepared by differential centrifugation.

  • Assay Reaction: The reaction mixture contains the gastric vesicles, a fluorescent pH indicator (e.g., acridine orange), ATP, and the test compound or reference standard (this compound).

  • Initiation and Measurement: The reaction is initiated by the addition of KCl to activate the proton pump. The decrease in intravesicular pH, indicating proton pumping, is measured as a change in fluorescence over time.

  • Data Analysis: The initial rate of fluorescence quenching is calculated. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the compound concentration.

Cell-Based Gastric Acid Secretion Assay

This assay utilizes primary cultured rabbit gastric glands or human parietal cells to assess the effect of compounds on acid secretion.

Methodology:

  • Cell Culture: Gastric glands or parietal cells are isolated and cultured.

  • Stimulation of Acid Secretion: Cells are stimulated with a secretagogue such as histamine or forskolin.

  • Measurement of Acid Secretion: Acid secretion is quantified by measuring the accumulation of a weak base, such as [14C]aminopyrine, which is trapped in acidic spaces.

  • Inhibition Assessment: The assay is performed in the presence of various concentrations of the test compound or this compound.

  • Data Analysis: The reduction in [14C]aminopyrine accumulation is used to calculate the percentage of inhibition and determine the IC50 value.

Drug Discovery Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening (HTS) campaign using this compound as a reference standard to identify novel inhibitors of gastric acid secretion.

Drug Discovery Screening Workflow cluster_ref Reference Standard Compound Library Compound Library Primary HTS Assay Primary HTS Assay Compound Library->Primary HTS Assay Hit Identification Hit Identification Primary HTS Assay->Hit Identification Data Analysis Dose-Response & IC50 Dose-Response & IC50 Hit Identification->Dose-Response & IC50 Secondary Assays Secondary Assays Dose-Response & IC50->Secondary Assays Confirmation Lead Optimization Lead Optimization Secondary Assays->Lead Optimization SAR Studies Preclinical Development Preclinical Development Lead Optimization->Preclinical Development This compound This compound This compound->Primary HTS Assay Positive Control This compound->Dose-Response & IC50 Benchmark

Caption: High-throughput screening workflow for gastric acid inhibitors.

Conclusion

This compound serves as a robust and reliable reference standard in drug discovery screening for novel inhibitors of gastric acid secretion. Its well-characterized mechanism of action, high potency, and extensive comparative data provide a solid benchmark for evaluating the performance of new chemical entities. The experimental protocols and screening workflow outlined in this guide offer a framework for the effective use of this compound in identifying and advancing promising new therapeutic agents.

References

cross-validation of different analytical methods for esomeprazole detection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of esomeprazole, a widely used proton pump inhibitor. The information is intended for researchers, scientists, and professionals in drug development to aid in the selection of the most appropriate analytical technique for their specific needs.

A variety of analytical techniques have been successfully employed for the determination of this compound in bulk drug, pharmaceutical formulations, and biological matrices.[1] This guide focuses on the cross-validation and comparison of the most common methods: Ultraviolet-Visible (UV-Vis) Spectrophotometry, High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics. The following table summarizes the key validation parameters for the different methods used for this compound analysis, based on data from various studies.

MethodLinearity RangeAccuracy (% Recovery)Precision (%RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)
UV-Vis Spectrophotometry 5-30 µg/mL[2]98.1-98.3%[2]<2%[2]--
5-20 µg/mL[3]99.32-99.64%[3]---
10-50 µg/mL----
HPLC 20-60 µg/mL[4]--0.0001 µg/mL[4]0.0004 µg/mL[4]
25-150 µg/mL[5]--0.015 µg/mL[5]0.04 µg/mL[5]
100-1000 ng/mL[6]97.82-98.22%[6]Intra-day: 0.66-0.86%, Inter-day: 0.84-1.11%[6]--
2-10 µg/mL[7]97.76%[7]<2%[7]--
HPTLC 200-700 ng/spot[8]101.61%[8]<2%[8]-200 ng/mL[8]
LC-MS/MS 5.0-2000.0 ng/mL[9]97.9-100.7%[9]Intra-day: 1.6-2.3%, Inter-day: 2.0-2.2%[9]-500 ppt[10]
0.5-2000 ppb[10]Within 15%[10]<15%[10]-0.1 ng/mL[11]

Methodology and Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of analytical methods. Below are representative protocols for each of the discussed techniques.

1. UV-Visible Spectrophotometry

  • Principle: This method is based on the measurement of the absorption of ultraviolet radiation by this compound at a specific wavelength.

  • Instrumentation: A UV-Visible double beam spectrophotometer.[12]

  • Procedure:

    • Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol to get a concentration of 1000 µg/mL.[2]

    • Working Standard Solution: Dilute 1 mL of the stock solution to 10 mL with methanol to obtain a concentration of 100 µg/mL.[2]

    • Calibration Curve: Prepare a series of dilutions ranging from 2-10 µg/mL in methanol.[2]

    • Analysis: Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax), which is typically around 299 nm to 301 nm, using methanol as a blank.[2][3] Plot a calibration curve of absorbance versus concentration.

    • Sample Preparation: For tablet analysis, weigh and powder 20 tablets. Take an amount of powder equivalent to 10 mg of this compound, dissolve it in methanol, filter, and dilute to a known concentration within the calibration range.[2]

2. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (column) and a mobile phase, followed by detection using a UV detector.

  • Instrumentation: An HPLC system with a UV detector and a C18 column.[5][6]

  • Procedure:

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer) is commonly used. The specific ratio and pH can vary depending on the method. For example, a ratio of 50:50 (v/v) of acetonitrile and phosphate buffer (pH 7.4) can be used.[5]

    • Standard Solution: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 20 µg/mL).[5]

    • Chromatographic Conditions: Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 302 nm).[5]

    • Calibration: Inject a series of standard solutions of different concentrations to construct a calibration curve.

    • Sample Preparation: For capsules, the contents of 20 capsules are weighed and powdered. A quantity of powder equivalent to 100 mg of this compound is dissolved in 0.1N sodium hydroxide solution, then diluted with the mobile phase to a suitable concentration.[5]

3. High-Performance Thin-Layer Chromatography (HPTLC)

  • Principle: HPTLC is a form of planar chromatography where the separation of the components is achieved on a high-performance layer of stationary phase, followed by densitometric scanning.

  • Instrumentation: HPTLC system with a densitometric scanner.

  • Procedure:

    • Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.

    • Mobile Phase: A mixture of solvents such as ethyl acetate, methanol, and ammonia.[8]

    • Sample Application: Apply the standard and sample solutions as bands onto the HPTLC plate.

    • Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

    • Densitometric Analysis: After development, dry the plate and scan it with a densitometer at a specific wavelength (e.g., 301 nm).[8]

    • Calibration: A calibration curve is prepared by plotting the peak area against the concentration of the applied standards.

4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

  • Principle: This highly sensitive and selective technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer.

  • Procedure:

    • Sample Preparation: For plasma samples, a protein precipitation method is often used for extraction.[9]

    • Chromatographic Separation: A C18 column is typically used with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., ammonium formate).[9]

    • Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. This compound is typically detected using electrospray ionization (ESI) in the positive ion mode, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).[9]

    • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Workflow and Relationships

The following diagram illustrates a general workflow for the validation of an analytical method, a critical process for all the techniques described in this guide.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_development Method Development & Optimization start->method_development validation_protocol Prepare Validation Protocol method_development->validation_protocol specificity Specificity / Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability data_analysis Data Analysis & Evaluation system_suitability->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end End: Method Approved for Routine Use validation_report->end

References

A Comparative In Vivo Efficacy Analysis: Esomeprazole vs. Vonoprazan

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of acid-suppressive therapies, the proton pump inhibitor (PPI) esomeprazole has long been a cornerstone for managing acid-related disorders. However, the advent of potassium-competitive acid blockers (P-CABs), such as vonoprazan, has introduced a new paradigm in acid suppression, promising more potent and sustained effects. This guide provides a detailed comparison of the in vivo efficacy of this compound and vonoprazan, supported by experimental data from clinical trials, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Inhibitors

This compound, the S-isomer of omeprazole, is a PPI that irreversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells. This action requires acidic conversion to an active form, hence its administration is typically recommended before meals to coincide with the peak activation of proton pumps. In contrast, vonoprazan is a P-CAB that competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase. This distinct mechanism allows for a rapid onset of action and a more sustained acid suppression that is not dependent on the activation state of the proton pump.

cluster_ParietalCell Gastric Parietal Cell cluster_Lumen Gastric Lumen (Acidic) cluster_Cytoplasm Cytoplasm K_ion_lumen K+ H_ion_lumen H+ K_ion_cyto K+ ProtonPump H+/K+-ATPase (Proton Pump) H_ion_cyto H+ ProtonPump->K_ion_lumen K+ influx ProtonPump->H_ion_lumen H+ efflux This compound This compound (PPI) This compound->ProtonPump Irreversible inhibition (requires acid activation) Vonoprazan Vonoprazan (P-CAB) Vonoprazan->ProtonPump Reversible, competitive inhibition with K+

Fig. 1: Mechanism of Action of this compound and Vonoprazan

Quantitative Comparison of In Vivo Efficacy

The following tables summarize the key efficacy parameters of this compound and vonoprazan from various in vivo studies.

Table 1: Intragastric pH Control
ParameterThis compoundVonoprazanStudy Reference
% Time with pH ≥ 4 (Day 1)23.9% - 36.1%60.5% - 71.4%[1][2]
% Time with pH ≥ 4 (Day 7)54% - 68%85.8% - 95%[1][3][4]
Time to reach pH ≥ 4 (single dose)~4 hours~1 hour[2]
Table 2: Healing Rates of Erosive Esophagitis
ParameterThis compoundVonoprazanStudy Reference
Healing Rate at 8 weeks (All Grades)84.6%92.9%[5]
Healing Rate at 8 weeks (LA Grade C/D)~69%~89%[5]
Maintenance of Healing at 24 weeks72.0% (15mg)79.2% (10mg), 80.7% (20mg)[5]
Table 3: Helicobacter pylori Eradication Rates (Triple Therapy)
RegimenThis compound-basedVonoprazan-basedStudy Reference
VAL vs. EAL (Vonoprazan/Esomeprazole, Amoxicillin, Levofloxacin)68.5%97.7%[6][7]
VA vs. EA (Vonoprazan/Esomeprazole, Amoxicillin high-dose dual therapy)81.7% (ITT), 84.5% (PP)86.9% (ITT), 93.0% (PP)[8][9]
Standard Triple Therapy72.2%87.8%[10]

Experimental Protocols

Intragastric pH Monitoring
  • Study Design: These studies are often randomized, open-label, crossover trials conducted in healthy volunteers.[3]

  • Participants: Healthy adult subjects, sometimes stratified by CYP2C19 genotype, are enrolled.[3]

  • Procedure: A pH-sensitive probe is inserted through the nasal passage into the stomach for continuous 24-hour pH monitoring.[11][12] Subjects receive single or multiple doses of the study drug (e.g., vonoprazan 20 mg or this compound 20 mg) daily for a specified period (e.g., 7 days).[3] The primary endpoint is the percentage of time the intragastric pH remains above a certain threshold (e.g., pH ≥ 4).[3]

Erosive Esophagitis Healing Trials
  • Study Design: These are typically multicenter, randomized, double-blind, parallel-group studies.[5]

  • Participants: Patients with endoscopically confirmed erosive esophagitis (graded by the Los Angeles Classification) are included.[5]

  • Procedure: Patients are randomized to receive daily doses of either vonoprazan (e.g., 20 mg) or a PPI like lansoprazole (e.g., 30 mg) for up to 8 weeks.[5] The primary endpoint is the endoscopic confirmation of healed esophagitis at the end of the treatment period.[5][13] Maintenance of healing is assessed in a subsequent phase where healed patients are re-randomized to lower doses for an extended period (e.g., 24 weeks).[5]

cluster_HealingPhase Healing Phase (up to 8 weeks) cluster_MaintenancePhase Maintenance Phase (24 weeks) Screening Screening & Endoscopy (LA Grade A-D Erosive Esophagitis) Randomization1 Randomization Screening->Randomization1 Vonoprazan20 Vonoprazan 20mg Randomization1->Vonoprazan20 Esomeprazole40 This compound 40mg Randomization1->Esomeprazole40 Endoscopy8w Endoscopy at Week 8 (Assess Healing) Vonoprazan20->Endoscopy8w Esomeprazole40->Endoscopy8w HealedPatients Healed Patients Endoscopy8w->HealedPatients If Healed Randomization2 Re-randomization HealedPatients->Randomization2 Vonoprazan10 Vonoprazan 10mg Randomization2->Vonoprazan10 Vonoprazan20_m Vonoprazan 20mg Randomization2->Vonoprazan20_m Esomeprazole15 This compound 15mg Randomization2->Esomeprazole15 Endoscopy24w Final Endoscopy at Week 24 (Assess Maintenance of Healing) Vonoprazan10->Endoscopy24w Vonoprazan20_m->Endoscopy24w Esomeprazole15->Endoscopy24w

Fig. 2: Erosive Esophagitis Clinical Trial Workflow
Helicobacter pylori Eradication Studies

  • Study Design: These are typically randomized clinical trials.[7]

  • Participants: Patients with confirmed active H. pylori infection are enrolled.[7]

  • Procedure: Patients are randomized to receive a triple therapy regimen for 14 days.[7] The regimens typically consist of an acid-suppressing agent (vonoprazan 20 mg bid or this compound 20 mg bid) and two antibiotics (e.g., amoxicillin 1000 mg bid and levofloxacin 500 mg once daily).[7] Eradication is assessed by a urea breath test or H. pylori stool antigen test 4-6 weeks after the completion of therapy.[7]

Discussion

The compiled data consistently demonstrates that vonoprazan provides more potent and sustained acid suppression compared to this compound. This translates to a faster onset of action and higher rates of healing in patients with erosive esophagitis, particularly in more severe cases.[5] Furthermore, vonoprazan-based triple therapies have shown significantly higher eradication rates for H. pylori infection, which is crucial in regions with high antibiotic resistance.[6][7][10] The superior acid suppression by vonoprazan is thought to enhance the efficacy of antibiotics.[6]

It is important to note that while some studies show superior efficacy for vonoprazan, others have found comparable outcomes, particularly in less severe disease or when using high-dose dual therapy for H. pylori eradication.[8][9][14] The choice between this compound and vonoprazan may therefore depend on the specific clinical indication, disease severity, and regional patterns of antibiotic resistance.

Conclusion

Vonoprazan represents a significant advancement in acid suppression therapy, offering a more potent and sustained in vivo efficacy compared to this compound. This is evident in its superior ability to control intragastric pH, leading to improved healing rates in erosive esophagitis and higher eradication rates of H. pylori. For researchers and drug development professionals, these findings underscore the potential of P-CABs as a powerful tool in the management of acid-related disorders. Further long-term studies will continue to delineate the full clinical profile and safety of vonoprazan.

References

Esomeprazole: A Viable Strategy in Reversing Multidrug Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The emergence of multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. Cancer cells can develop resistance to a wide array of chemotherapeutic agents, often through the overexpression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell. This guide provides a comprehensive comparison of esomeprazole, a proton pump inhibitor (PPI), with other MDR reversal agents, supported by experimental data, detailed protocols, and pathway visualizations to validate its potential in overcoming MDR in cancer cells.

This compound's Impact on Chemosensitivity

This compound has been shown to enhance the cytotoxic effects of various chemotherapeutic drugs in several multidrug-resistant cancer cell lines. The tables below summarize the quantitative data from key studies, demonstrating the potentiation of chemotherapy by this compound.

Cell LineChemotherapeutic AgentIC50 of Chemo Agent AloneIC50 of Chemo Agent with this compoundFold Change in SensitivityReference
Ovarian Cancer
SKOV3/DDP (cisplatin-resistant)Cisplatin~25 µg/mL~10 µg/mL (with 80 mg/L ESO)~2.5[1]
Gastric Cancer
SNU-1Cisplatin3.024 µg/mLCombination Index < 1Synergistic[2][3]
Non-Small-Cell Lung Cancer
A549CisplatinNot specifiedSignificantly reduced cell viability at low dosesSignificant[4]
A549CarboplatinNot specifiedSignificantly reduced cell viability at low dosesSignificant[4]
Neuroblastoma
SH-SY5YCisplatin10 µMEnhanced antiproliferative effectSignificant[5]

Table 1: this compound's Effect on the IC50 of Chemotherapeutic Agents. This table quantifies the ability of this compound (ESO) to sensitize various cancer cell lines to standard chemotherapeutic drugs, as indicated by the reduction in the half-maximal inhibitory concentration (IC50) or a synergistic combination index (CI).

MDR Reversal AgentMechanism of ActionAdvantagesDisadvantages
This compound Inhibition of V-ATPase, downregulation of PI3K/AKT/mTOR pathway, induction of autophagy and apoptosis.[1][6]Good safety profile, widely available, multiple mechanisms of action.Effects on ABC transporters can be indirect.[7]
Verapamil First-generation P-glycoprotein (P-gp) inhibitor.[7][8]Well-characterized P-gp inhibitor.Significant cardiovascular side effects at concentrations needed for MDR reversal.[9]
Tariquidar Potent, third-generation, non-competitive P-gp inhibitor.[6][10]High potency and specificity for P-gp.[6]Potential for drug-drug interactions and toxicity.[6]

Table 2: Comparison of this compound with Other MDR Reversal Agents. This table provides a comparative overview of this compound with first and third-generation P-gp inhibitors, highlighting their mechanisms, advantages, and disadvantages.

Unraveling the Mechanisms: Signaling Pathways and Workflows

This compound's ability to reverse MDR is attributed to several interconnected cellular mechanisms. The primary mechanism involves the inhibition of vacuolar-type H+-ATPase (V-ATPase), leading to a disruption of the acidic tumor microenvironment and an increase in intracellular pH. This alteration in pH can enhance the efficacy of weakly basic chemotherapeutic drugs. Furthermore, this compound has been shown to downregulate the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell survival and proliferation.

Caption: this compound's multifaceted mechanism in reversing MDR.

The following diagram illustrates a typical experimental workflow for validating the reversal of MDR by this compound.

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture MDR Cancer Cells Treatment Treat with Chemotherapy +/- this compound Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Efflux Drug Efflux Assay (e.g., Rhodamine 123) Treatment->Efflux Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Western_Blot Western Blotting Treatment->Western_Blot IC50 Determine IC50 & Combination Index Viability->IC50 Protein_Expression Quantify Protein Expression Levels Western_Blot->Protein_Expression

Caption: A typical workflow for assessing MDR reversal.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the chemotherapeutic agent, with or without a fixed concentration of this compound. Include untreated control wells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Drug Efflux Assay (Rhodamine 123 Accumulation and Efflux)

This assay measures the function of P-glycoprotein, a key ABC transporter, by quantifying the efflux of the fluorescent substrate Rhodamine 123.

  • Cell Preparation: Harvest and resuspend cells in phenol red-free medium to a concentration of 1 x 10⁶ cells/mL.

  • Inhibitor Pre-incubation: Pre-incubate the cells with or without this compound or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30-60 minutes at 37°C in the dark.

  • Efflux: Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123. Resuspend the cells in fresh, pre-warmed medium with or without the inhibitor and incubate at 37°C for 1-2 hours to allow for efflux.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence intensity indicates reduced efflux and inhibition of P-gp.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Treat cells with the chemotherapeutic agent, with or without this compound, for the desired time period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting

This technique is used to detect and quantify the expression of specific proteins.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the proteins of interest (e.g., P-gp, p-AKT, total AKT, cleaved PARP, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Conclusion

The presented data and methodologies provide strong evidence for the potential of this compound as an agent to reverse multidrug resistance in cancer cells. Its ability to modulate the tumor microenvironment and key signaling pathways, combined with a favorable safety profile, makes it a compelling candidate for further preclinical and clinical investigation as an adjunct to conventional chemotherapy. This guide offers a foundational resource for researchers aiming to validate and expand upon these findings.

References

A Comparative Overview of Esomeprazole Pharmacokinetics Across Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetics of esomeprazole, a widely used proton pump inhibitor, across various animal species commonly utilized in preclinical research. Understanding the pharmacokinetic profile of a drug candidate in different species is fundamental for the extrapolation of efficacy and safety data to humans. This document summarizes key pharmacokinetic parameters and details the experimental methodologies to support informed decision-making in drug development.

Comparative Pharmacokinetic Parameters of this compound

The systemic exposure and disposition of this compound exhibit notable variability across different animal species. The following table summarizes the key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.

SpeciesRouteDose (mg/kg)AUC (µg·h/mL)Cmax (µg/mL)Tmax (h)Half-life (h)Bioavailability (%)Reference
Dog (Beagle) IV13.82--0.73-[1]
PO1-1.04 (median)1.75 (median)1.07 (median)63.33 (median)[2]
PO1--1.81 ± 1.23~171.4[3][4]
SC1--0.38 ± 0.130.9106[3][4]
Sheep IV11.204.32-0.2-[1]
Goat IV10.442.32-0.1-[1][5]
SC2---0.49-[5][6]

Note: AUC (Area Under the Curve), Cmax (Maximum Plasma Concentration), Tmax (Time to Maximum Plasma Concentration). Values are presented as mean ± standard deviation where available; otherwise, medians are reported.

Experimental Methodologies

The data presented in this guide are compiled from studies employing rigorous experimental designs. Below are the detailed protocols for the key studies cited.

Study in Beagle Dogs (IV, PO, SC Administration)[3][4]
  • Animals: Seven adult male Beagle dogs were used for the pharmacokinetic study.

  • Study Design: An open, randomized, crossover design was employed with a washout period of at least 10 days between treatments.

  • Drug Administration: this compound was administered at a dose of 1 mg/kg via intravenous (IV), subcutaneous (SC), and oral (PO) routes. The oral formulation consisted of enteric-coated granules.

  • Sample Collection: Blood samples were collected at predetermined time points.

  • Analytical Method: Plasma concentrations of this compound were quantified using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC/MS/MS).

Study in Healthy Dogs (IV and PO Administration)[2][7]
  • Animals: Eight healthy dogs were included in the study.

  • Study Design: A two-part randomized crossover study was conducted with a 1-week washout period. The animals were fasted for a minimum of 12 hours prior to drug administration.

  • Drug Administration: this compound was administered intravenously (dose range 0.93–1.48 mg/kg) and orally as an enteric-coated tablet (dose range 0.95–1.50 mg/kg).

  • Sample Collection: Serial blood samples were collected at specified time points.

  • Analytical Method: Plasma this compound concentrations were determined using Ultra-High-Performance Liquid Chromatography–Mass Spectrometry (UHPLC-MS).

Study in Sheep (IV Administration)[1]
  • Objective: To determine the pharmacokinetic and pharmacodynamic profile of intravenous this compound in adult ewes.

  • Drug Administration: this compound was administered intravenously at a dose of 1.0 mg/kg.

  • Key Finding: this compound was rapidly eliminated in sheep, with an elimination half-life of 0.2 hours.

Study in Goats (IV and SC Administration)[5][6]
  • Objective: To determine the pharmacokinetics of this compound after intravenous and subcutaneous administration in goats.

  • Drug Administration: this compound was administered intravenously at 1 mg/kg and subcutaneously at 2 mg/kg.

  • Key Finding: Intravenously administered this compound is characterized by rapid elimination in goats compared to other veterinary species. The elimination half-life for IV administration was 0.1 hours.

Metabolic Pathways and Interspecies Differences

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 isoenzymes CYP2C19 and CYP3A4, to inactive metabolites.[7][8] The activity of these enzymes can vary significantly between species, contributing to the observed differences in pharmacokinetic profiles. For instance, the rapid elimination of this compound in sheep and goats compared to dogs suggests a higher metabolic clearance in these ruminant species.[1][5] In humans, genetic polymorphisms in CYP2C19 are known to affect this compound metabolism, leading to variations in drug exposure.[7][9][10] It is crucial for researchers to consider these species-specific metabolic differences when interpreting preclinical data. Furthermore, this compound is highly bound to plasma proteins, approximately 97%.[11][12]

Experimental Workflow for Comparative Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for conducting a comparative pharmacokinetic study of a drug candidate like this compound in different animal species.

G cluster_preclinical Preclinical Phase cluster_comparison Comparative Analysis AnimalSelection Species Selection (e.g., Rat, Dog, Monkey) DoseSelection Dose Formulation & Selection AnimalSelection->DoseSelection Administration Drug Administration (IV, PO, etc.) DoseSelection->Administration Sampling Biological Sample Collection (Blood, etc.) Administration->Sampling Analysis Bioanalytical Method (LC-MS/MS) Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis DataCompilation Data Compilation & Tabulation PK_Analysis->DataCompilation InterspeciesScaling Interspecies Scaling DataCompilation->InterspeciesScaling HumanPrediction Prediction of Human Pharmacokinetics InterspeciesScaling->HumanPrediction

Workflow for Comparative Pharmacokinetic Studies.

This guide highlights the importance of multi-species pharmacokinetic studies in preclinical drug development. The provided data and methodologies for this compound serve as a valuable resource for researchers, enabling a more comprehensive understanding of its disposition across different animal models and facilitating the translation of these findings to clinical applications.

References

A Comparative Guide to Assessing the Enantiomeric Purity of Esomeprazole Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Esomeprazole, the S-enantiomer of omeprazole, is a widely prescribed proton pump inhibitor. Ensuring its enantiomeric purity is a critical aspect of quality control in pharmaceutical manufacturing, as the presence of the R-enantiomer can affect the drug's efficacy and safety profile. This guide provides a comparative overview of the most common analytical techniques used to assess the enantiomeric purity of this compound formulations, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The primary methods for determining the enantiomeric purity of this compound are High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC). Each technique offers distinct advantages and is suited for different analytical needs.

Analytical MethodPrincipleKey AdvantagesCommon Chiral Selectors/Stationary Phases
Chiral High-Performance Liquid Chromatography (HPLC) Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Robust, reproducible, and widely available. Capable of high-resolution separations.Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD, Kromasil Cellucoat), protein-based columns (e.g., AGP).[1][2][3][4]
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.High efficiency, short analysis times, and low consumption of solvents and samples.[5][6][7]Cyclodextrins (e.g., 2-hydroxypropyl-β-CD, sulfated-β-CD).[5][8]
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid (typically CO2) as the mobile phase for chiral separation on a stationary phase.Fast separations, reduced organic solvent usage ("green" chemistry), and suitable for preparative scale.[9][10][11]Polysaccharide-based chiral stationary phases (e.g., Chiralpak AD).[9][11]

Quantitative Performance Data

The following tables summarize the validation parameters for different analytical methods as reported in the literature. These parameters are crucial for evaluating the suitability of a method for a specific application.

Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Method Validation Data
ParameterMethod 1[4][12][13]Method 2[1]Method 3[2]
Chiral Column Chiralcel OD-HNucleocel Alpha SKromasil Cellucoat
Mobile Phase n-hexane/2-propanol/acetic acid/triethylamine (100:20:0.2:0.1, v/v)ethanol:hexane (70:30, v/v)hexane:isopropanol:trifluoroacetic acid (90:9.9:0.1, v/v/v)
Flow Rate 1.2 mL/min0.65 mL/minNot Specified
Detection (UV) 300 nm302 nmNot Specified
Linearity (r²) S-enantiomer: 0.999, R-enantiomer: 0.998Not SpecifiedNot Specified
LOD S-enantiomer: 0.71 µg/mL, R-enantiomer: 1.16 µg/mLNot SpecifiedThis compound: 0.10 µg/mL
LOQ S-enantiomer: 2.16 µg/mL, R-enantiomer: 3.51 µg/mLR-enantiomer: 2.0 µg/mL (0.2% w/w of ESO)This compound: 0.35 µg/mL
Accuracy (% Recovery) S-enantiomer: 100.85-101.36%, R-enantiomer: 99.81-101.62%Not SpecifiedNot Specified
Precision (% RSD) Intra-day: S: 0.05%, R: 0.03%; Inter-day: S: 0.19%, R: 0.13%Not SpecifiedNot Specified
Resolution (Rs) >25.552.17
Table 2: Capillary Electrophoresis (CE) Method Validation Data
ParameterMethod Details[5]
Chiral Selector 20 mM 2-hydroxypropyl-β-CD
Background Electrolyte 100 mM Tris-phosphate buffer pH 2.5 with 1 mM sodium dithionite
Voltage 28 kV
Temperature 15°C
Detection (UV) 301 nm
LOD (R-enantiomer) 0.6 µg/mL (0.06% w/w of ESO)
LOQ (R-enantiomer) 2.0 µg/mL (0.2% w/w of ESO)

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical results. Below are representative protocols for HPLC and CE methods.

Chiral HPLC Method Protocol

Objective: To separate and quantify the enantiomers of omeprazole to determine the enantiomeric purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, UV/Vis detector, and a vacuum degasser.[1]

  • Chiral Column: Chiralcel OD-H (250mm x 4.6mm, 5 µm) or Nucleocel Alpha S.[1][4]

  • Mobile Phase Preparation: Prepare a mixture of n-hexane, 2-propanol, acetic acid, and triethylamine in the ratio of 100:20:0.2:0.1 (v/v/v/v).[4][12][13] Alternatively, a mixture of ethanol and hexane (70:30, v/v) can be used.[1]

  • Chromatographic Conditions:

    • Flow rate: 1.2 mL/min[4][12][13] or 0.65 mL/min.[1]

    • Column Temperature: 25°C.[1]

    • Injection Volume: 20 µL.[1]

    • Detection Wavelength: 300 nm or 302 nm.[1][4]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve 10 mg of omeprazole and this compound standards in a 100 mL volumetric flask with a 1:1 mixture of n-hexane and 2-propanol, using sonication to dissolve.[4]

    • Sample Solution: For tablets, weigh and grind ten tablets. Transfer an amount of powder equivalent to the average tablet weight to a volumetric flask and prepare a solution of known concentration using the mobile phase as the diluent.

  • Data Analysis: Calculate the percentage of the R-enantiomer using the peak areas from the chromatogram with the formula: % R-enantiomer = (Area of R-peak / (Area of S-peak + Area of R-peak)) * 100.[1] The United States Pharmacopeia (USP) sets the limit for the R-enantiomer at not more than 0.2%.[1]

Capillary Electrophoresis (CE) Method Protocol

Objective: To determine the enantiomeric purity of this compound using a chiral capillary electrophoresis method.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE) Preparation: Prepare a 100 mM Tris-phosphate buffer and adjust the pH to 2.5. Add 20 mM 2-hydroxypropyl-β-cyclodextrin as the chiral selector and 1 mM sodium dithionite to prevent degradation.[5][14]

  • Electrophoretic Conditions:

    • Voltage: 28 kV (normal polarity).[5][14]

    • Temperature: 15°C.[5][14]

    • Detection Wavelength: 301 nm.[5]

  • Capillary Conditioning: Condition new capillaries by rinsing with 0.5 M potassium hydroxide for 10 minutes. Between runs, rinse with 0.1 M potassium hydroxide (2 min), water (2 min), and the running buffer (2 min).[14]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare standard solutions of this compound and the R-enantiomer in the appropriate concentration.

    • Sample Solution: Prepare samples of this compound raw material or pellets by dissolving them in a suitable solvent to a known concentration.

  • Data Analysis: The migration order is typically R-omeprazole followed by S-omeprazole (this compound).[14] Quantify the R-enantiomer impurity based on the peak area relative to the this compound peak.

Visualizing the Workflow

The following diagrams illustrate the general workflows for assessing the enantiomeric purity of this compound using HPLC and CE.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Processing start Start: this compound Formulation weigh Weighing & Dissolution start->weigh filter Filtration weigh->filter inject Inject into HPLC filter->inject separate Enantiomeric Separation (Chiral Column) inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate % R-enantiomer integrate->calculate report Final Report calculate->report

Caption: Chiral HPLC workflow for this compound enantiomeric purity.

CE_Workflow cluster_prep_ce Sample & BGE Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data_ce Data Processing start_ce Start: this compound Sample dissolve_ce Dissolution in Buffer start_ce->dissolve_ce inject_ce Inject into CE System dissolve_ce->inject_ce bge_prep Prepare BGE with Chiral Selector bge_prep->inject_ce separate_ce Electrophoretic Separation inject_ce->separate_ce detect_ce UV Detection separate_ce->detect_ce electropherogram Generate Electropherogram detect_ce->electropherogram integrate_ce Peak Integration electropherogram->integrate_ce calculate_ce Calculate % R-enantiomer integrate_ce->calculate_ce report_ce Final Report calculate_ce->report_ce

Caption: Capillary Electrophoresis workflow for this compound.

Conclusion

The choice of analytical method for assessing the enantiomeric purity of this compound formulations depends on the specific requirements of the analysis, including the need for high throughput, sensitivity, and the availability of instrumentation. Chiral HPLC remains a robust and widely used method in quality control laboratories. Capillary Electrophoresis offers a fast and efficient alternative with low solvent consumption. Supercritical Fluid Chromatography is emerging as a powerful "green" alternative, particularly for preparative separations. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to select and implement the most appropriate method for their needs.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Esomeprazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe and compliant disposal of esomeprazole, a widely used proton pump inhibitor. Adherence to these guidelines will help protect laboratory personnel and minimize environmental impact.

Immediate Safety and Disposal Plan

When handling this compound for disposal, it is crucial to follow established safety protocols. The primary recommendation from safety data sheets (SDS) is to dispose of waste material in accordance with national and local regulations.[1] this compound should be kept in its original container and not mixed with other waste.[1]

Step-by-Step Disposal Protocol for Laboratories:

  • Consult the Safety Data Sheet (SDS): Before handling, always review the product-specific SDS. It contains critical information on hazards, handling, and disposal.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including impervious gloves, safety goggles, and a lab coat.[2] In case of dust generation, avoid inhalation.[1]

  • Containment: Should a spill occur, collect the material using methods that avoid dust generation, such as with a damp cloth or a filtered vacuum.[3] Prevent the substance from entering drains or waterways.[1][4]

  • Waste Collection: Place unused or expired this compound and any contaminated materials into a suitable, closed, and clearly labeled container for disposal.[4]

  • Engage a Licensed Disposal Company: Excess and expired this compound should be offered to a licensed hazardous material disposal company.[2] This ensures the waste is managed in compliance with environmental regulations.

  • Incineration: Where permissible, incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.[2]

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself.[1] They can be triple-rinsed (or equivalent) and recycled or punctured to prevent reuse before being disposed of in a sanitary landfill.[4]

For households with unused this compound, the FDA advises against flushing it down the toilet unless specifically instructed to do so.[5][6][7][8][9] The preferred method is to use a drug take-back program.[6][9][10] If a take-back program is unavailable, the medication can be mixed with an unappealing substance like dirt or coffee grounds, sealed in a plastic bag, and placed in the household trash.[6][8][10][11]

Environmental Fate and Ecotoxicity Data

Environmental risk assessments for this compound indicate a low risk to the environment, primarily because the substance is extensively metabolized in the body before excretion.[12][13][14] Less than 1% of the parent compound is found in urine.[12] While not readily biodegradable, any residues that reach the aquatic environment are expected to degrade rapidly.[12] The following table summarizes key quantitative data from environmental studies.

ParameterValueReference
Predicted Environmental Concentration (PEC) 1.081 µg/LFass.se Environmental Information[15]
Predicted No Effect Concentration (PNEC) 100 µg/LFass.se Environmental Information[15]
PEC/PNEC Ratio 0.0108Fass.se Environmental Information[15]
Octanol-Water Partition Coefficient (Log D) 2.24AstraZeneca Environmental Risk Assessment[12]
Water Solubility 130 mg/LAstraZeneca Environmental Risk Assessment[12]
Dissociation Constant (pKa) pKa(1) = 4 (Pyridinium ion)pKa(2) = 8.8 (Benzimidazole ion)AstraZeneca Environmental Risk Assessment[12]
Toxicity to Green Algae (EC50) 14 mg/L (72h, Selenastrum capricornutum)AstraZeneca Environmental Risk Assessment
Chronic Toxicity to Daphnia magna (NOEC) 18 mg/L (21 days)AstraZeneca Environmental Risk Assessment
Toxicity to Fathead Minnow (NOEC) 1 mg/L (34 days, Pimephales promelas)AstraZeneca Environmental Risk Assessment[12]
Activated Sludge Respiration Inhibition >1000 mg/L (3h)AstraZeneca Environmental Risk Assessment

NOEC: No Observed Effect Concentration; EC50: Half Maximal Effective Concentration

Key Experimental Protocols

The environmental risk of this compound has been assessed through a series of standardized ecotoxicological studies. While the full proprietary methodologies are not publicly available, the objectives and types of tests performed are documented:

  • Ready Biodegradability (OECD 301): This type of study assesses the potential for a chemical to be broken down by microorganisms in a relatively short period under aerobic conditions. This compound was found to be not readily biodegradable.[12]

  • Toxicity to Green Algae (OECD 201): This test evaluates the effect of the substance on the growth of freshwater green algae. The endpoint is typically the EC50, the concentration that causes a 50% reduction in algal growth over a 72-hour period.

  • Chronic Toxicity to Daphnia magna (OECD 211): This study determines the long-term effects of the chemical on the survival, growth, and reproduction of the water flea, Daphnia magna, over a 21-day period. The No Observed Effect Concentration (NOEC) is a key endpoint.

  • Fish Early-Life Stage Toxicity Test (OECD 210): This test exposes the early life stages of fish (e.g., fathead minnow) to the chemical to determine effects on development and survival over a period of about one month. The NOEC is determined from this sensitive life stage.

  • Activated Sludge Respiration Inhibition Test (OECD 209): This protocol assesses the potential inhibitory effect of a chemical on the microorganisms in activated sludge, which is a critical component of wastewater treatment plants. A high concentration with no effect indicates that the substance is unlikely to disrupt the wastewater treatment process.[12]

  • Aerobic Transformation in Aquatic Sediment Systems (OECD 308): This study investigates the degradation and transformation of a chemical in a system containing both water and sediment under aerobic conditions, simulating a natural aquatic environment.[12]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

EsomeprazoleDisposal start Unused/Expired This compound Waste consult_sds Consult Safety Data Sheet (SDS) start->consult_sds assess_hazard Hazardous Waste? consult_sds->assess_hazard non_hazardous Dispose as Non-Hazardous Waste assess_hazard->non_hazardous No hazardous Dispose as Hazardous Waste assess_hazard->hazardous Yes end Disposal Complete non_hazardous->end licensed_vendor Engage Licensed Hazardous Waste Disposal Company hazardous->licensed_vendor incinerate Incinerate at Approved Facility licensed_vendor->incinerate incinerate->end

Caption: Decision workflow for this compound disposal in a lab.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Esomeprazole

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE OPERATIONAL USE

This document provides essential safety and logistical information for laboratory professionals handling Esomeprazole. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, emergency protocols, and disposal plans to ensure a safe research environment. By adhering to these guidelines, researchers can minimize exposure risks and maintain a secure workspace.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent direct contact with this compound. The following table summarizes the recommended equipment for various laboratory activities.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection NIOSH-approved RespiratorFor tasks with a high potential for aerosol or dust generation (e.g., weighing, preparing solutions), a respirator with a P100 filter is recommended.[1] A full-face respirator should be used if there is a risk of exceeding exposure limits or experiencing irritation.[2]
Hand Protection Nitrile GlovesDouble-gloving is recommended.[3] Change gloves immediately if contaminated. Gloves must be inspected before use.[2][4]
Eye Protection Safety Goggles or Face ShieldChemical splash goggles that provide a complete seal around the eyes are required.[4][5] A face shield may be worn in addition to goggles for enhanced protection.[3]
Body Protection Disposable Gown or Lab CoatA dedicated, disposable gown or a professionally laundered lab coat should be worn over personal clothing.[3][6] Impervious protective clothing is recommended for bulk processing operations.[1]
Foot Protection Shoe CoversDisposable shoe covers should be worn in the designated handling area and removed before exiting.[3]

Operational Plan: From Receipt to Disposal

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the key procedural steps.

This compound Handling Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_experiment Experimental Use cluster_cleanup Decontamination and Disposal Receipt Receiving Storage Secure Storage Receipt->Storage Inspect container integrity Weighing Weighing in a containment hood Storage->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep Use of engineering controls Experiment Conduct Experiment SolutionPrep->Experiment Decontamination Decontaminate surfaces and equipment Experiment->Decontamination WasteDisposal Segregate and dispose of waste Decontamination->WasteDisposal Follow institutional protocols

This compound Handling Workflow
Step-by-Step Handling Procedures:

  • Receiving and Storage :

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Keep containers tightly closed and protected from light.[6]

  • Preparation and Handling :

    • All handling of this compound powder should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[4]

    • When weighing, use a balance with a draft shield.

    • To prepare solutions, slowly add the solvent to the solid to prevent splashing.[3]

  • Decontamination :

    • Following any procedure involving this compound, decontaminate all work surfaces and equipment.

    • Use a suitable cleaning agent, such as a detergent solution, followed by a rinse with water.[7][8] For stainless steel surfaces, avoid prolonged contact with bleach solutions to prevent corrosion.[8]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes.[1][6] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Spill Response Plan

This compound Spill Response Spill Spill Occurs Alert Alert others in the area Spill->Alert Evacuate Evacuate immediate area (if necessary) Alert->Evacuate PPE Don appropriate PPE Evacuate->PPE Contain Contain the spill with absorbent material PPE->Contain Cleanup Clean up spill using a spill kit Contain->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Dispose Dispose of waste as hazardous material Decontaminate->Dispose Report Report the incident Dispose->Report

This compound Spill Response

In the event of a spill, follow these steps:

  • Alert and Evacuate : Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.[6]

  • Personal Protection : Before attempting to clean up, don the appropriate PPE as outlined in the table above.

  • Containment : For liquid spills, contain the spill using an inert absorbent material. For solid spills, carefully scoop or sweep the material to avoid generating dust.

  • Cleanup : Use a chemical spill kit to clean the affected area. Work from the outside of the spill inwards to prevent spreading.

  • Decontamination : Thoroughly decontaminate the spill area with a suitable cleaning agent.

  • Disposal : All contaminated materials, including absorbent pads and used PPE, must be collected in a sealed, labeled container for disposal as hazardous waste.

  • Reporting : Report the incident to the laboratory supervisor and the institutional safety office.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound : Unused or expired this compound should be disposed of as hazardous chemical waste. Do not flush down the drain or dispose of in regular trash.[4]

  • Contaminated Materials : All materials that have come into contact with this compound, including empty containers, gloves, wipes, and other disposable labware, must be treated as hazardous waste.

  • Waste Segregation : Collect all this compound waste in clearly labeled, sealed, and leak-proof containers.

  • Disposal Vendor : Arrange for the disposal of hazardous waste through a licensed and approved environmental management company, following all local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.